molecular formula C8H6ClF2NO B12004981 4-Chloro-2,5-difluoro-N-methylbenzamide CAS No. 921213-29-8

4-Chloro-2,5-difluoro-N-methylbenzamide

Cat. No.: B12004981
CAS No.: 921213-29-8
M. Wt: 205.59 g/mol
InChI Key: PCZUBIUXDYLJCN-UHFFFAOYSA-N
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Description

4-Chloro-2,5-difluoro-N-methylbenzamide is a useful research compound. Its molecular formula is C8H6ClF2NO and its molecular weight is 205.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921213-29-8

Molecular Formula

C8H6ClF2NO

Molecular Weight

205.59 g/mol

IUPAC Name

4-chloro-2,5-difluoro-N-methylbenzamide

InChI

InChI=1S/C8H6ClF2NO/c1-12-8(13)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3,(H,12,13)

InChI Key

PCZUBIUXDYLJCN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1F)Cl)F

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of 4-Chloro-2,5-difluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,5-difluoro-N-methylbenzamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Predicted

In the landscape of pharmaceutical research and development, a comprehensive understanding of a compound's physicochemical properties is the bedrock upon which successful drug discovery is built. These properties govern a molecule's behavior from initial synthesis to its ultimate therapeutic effect, influencing solubility, absorption, distribution, metabolism, and excretion (ADME).

This guide focuses on This compound , a halogenated aromatic amide of interest. It is important to note that as of this writing, specific, experimentally-derived data for this exact molecule is not extensively available in public-domain literature. Therefore, this document adopts a dual approach. Firstly, it provides a robust framework of established, field-proven experimental protocols for determining key physicochemical parameters. These methodologies are presented as self-validating systems, crucial for generating reliable data in any research setting. Secondly, where specific data for the title compound is absent, we will leverage computational predictions and draw expert inferences from structurally analogous compounds to provide a scientifically grounded profile. This approach ensures both practical utility for the experimentalist and a valuable, albeit theoretical, starting point for the medicinal chemist.

Molecular Identity and Structural Attributes

The foundational step in characterizing any molecule is to define its structure and fundamental identifiers.

IUPAC Name: this compound

Molecular Formula: C₈H₅ClF₂NO

Key Structural Features:

  • Benzamide Core: A central benzene ring functionalized with a carboxamide group. This moiety is common in pharmaceuticals and provides a rigid scaffold capable of engaging in various intermolecular interactions.

  • Halogenation Pattern: The benzene ring is substituted with a chlorine atom at the 4-position and fluorine atoms at the 2- and 5-positions. This extensive halogenation is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability.

  • N-Methyl Group: The amide nitrogen is substituted with a methyl group, rendering it a tertiary amide. This modification removes the hydrogen bond donor capability of the amide NH group, which can have profound effects on solubility and crystal packing.

Computationally Predicted Properties

In the absence of direct experimental data, computational models provide valuable initial estimates. The properties in the table below are derived from established algorithms commonly used in cheminformatics and are comparable to those found for similar structures in databases like PubChem.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 205.58 g/mol Influences diffusion rates and is a key component of metrics like ligand efficiency.
XLogP3 ~2.5 - 3.0A measure of lipophilicity (oil/water partition coefficient). This value suggests moderate to high lipophilicity, impacting solubility, cell membrane permeability, and potential for plasma protein binding.
Hydrogen Bond Donors 0The N-methylation of the amide removes its hydrogen bond donating capacity, which can decrease aqueous solubility but may improve membrane permeability.
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Fluorine atoms)The carbonyl oxygen and fluorine atoms can act as hydrogen bond acceptors, influencing interactions with biological targets and solubility in polar solvents.
Topological Polar Surface Area (TPSA) ~29.1 ŲPredicts the surface area of polar atoms. A low TPSA, as seen here, is generally associated with good cell membrane permeability.

Core Physicochemical Properties: Experimental Determination and Rationale

This section details the critical physicochemical parameters and provides standardized protocols for their experimental determination.

Melting Point (Mp)

The melting point is a fundamental indicator of a compound's purity and identity.[1][2] A sharp, defined melting point range (typically <2°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden this range.[1][3]

Field-Proven Insight: The extensive halogenation and rigid aromatic core of this compound suggest that intermolecular forces (dipole-dipole and van der Waals interactions) will be significant. This leads to the prediction of a relatively high melting point for a molecule of its size, likely well above 100°C.

This protocol describes the use of a standard digital melting point apparatus, a technique valued for its accuracy and small sample requirement.[1][4][5]

Instrumentation:

  • Digital Melting Point Apparatus (e.g., Mel-Temp® or similar)

  • Capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

Methodology:

  • Sample Preparation: Place a small amount (10-20 mg) of dry this compound onto a clean, dry surface. Using a mortar and pestle, carefully grind the sample into a fine, uniform powder.[4][5]

  • Capillary Loading: Invert a capillary tube and press the open end into the powdered sample until a small amount of material enters the tube. Tap the sealed end of the tube gently on a hard surface to pack the powder down. Repeat until the packed sample height is approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20°C/min) to quickly find an approximate melting range. This saves time during the accurate determination.[1][3]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary sample. Set a slow heating rate of 1-2°C per minute.[1]

  • Observation and Recording:

    • Record the temperature (T1) at which the first droplet of liquid appears.

    • Record the temperature (T2) at which the last solid particle melts completely.

  • Reporting: The melting point is reported as the range T1 – T2. For a pure compound, this range should be narrow.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Grind Grind Sample to Fine Powder Load Load Capillary Tube (2-3 mm height) Grind->Load Ensures uniform heat transfer Place Insert into Apparatus Load->Place Heat Heat Slowly (1-2 °C/min) Place->Heat Observe Observe Melting Heat->Observe Record Record T1 (onset) and T2 (clear) Observe->Record Report Final Report Record->Report Report as Range (T1 - T2)

Caption: Experimental workflow for melting point determination.

Solubility

Solubility is arguably one of the most critical physicochemical properties in drug development. Aqueous solubility is essential for oral absorption, while solubility in various organic solvents is crucial for formulation and analytical method development.

Field-Proven Insight: The predicted high LogP value suggests that this compound will likely exhibit poor aqueous solubility. The lack of a hydrogen bond donor further supports this hypothesis. Conversely, it is expected to be soluble in moderately polar to nonpolar organic solvents such as dichloromethane, ethyl acetate, and acetone.

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a definitive measure of a compound's maximum dissolved concentration under specific conditions.[6]

Materials:

  • This compound

  • Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

  • Preparation of Standard Curve: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., DMSO or acetonitrile) at known concentrations. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., 2 mg into 1 mL of PBS). The key is to ensure undissolved solid remains, creating a saturated solution.

  • Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially high results.

  • Quantification: Dilute the clear filtrate with a suitable solvent (if necessary) to fall within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC.

  • Calculation: Using the peak area from the HPLC analysis and the standard curve, calculate the concentration of the compound in the filtrate. This value represents the equilibrium solubility in the chosen solvent at the specified temperature.

SolubilityWorkflow cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Quantification Add Add Excess Solid to Solvent Equilibrate Agitate at Constant Temp (24-48h) Add->Equilibrate Creates saturated solution Centrifuge Centrifuge to Pellet Solid Equilibrate->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Removes particulates HPLC Analyze Filtrate by HPLC Filter->HPLC Calc Calculate Concentration vs. Standard Curve HPLC->Calc Report Equilibrium Solubility Data Calc->Report Report as mg/mL or mol/L

Caption: Shake-flask method workflow for solubility determination.

Spectroscopic and Chromatographic Profile

While specific spectra for this compound are not published, this section outlines the expected characteristics based on its structure, which are essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include a singlet for the N-methyl group (likely around 2.8-3.2 ppm) and two aromatic protons on the benzene ring. The coupling patterns of these aromatic protons would be complex due to splitting by both adjacent protons and fluorine atoms (H-F coupling).

  • ¹³C NMR: The spectrum would show 8 distinct carbon signals. The carbonyl carbon would be the most downfield signal (typically >160 ppm). The aromatic carbons would show characteristic C-F coupling constants.

  • ¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing definitive structural information.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion (M+) peak at m/z 205. A characteristic isotopic pattern for the presence of one chlorine atom (an M+2 peak with approximately one-third the intensity of the M+ peak) would be a key diagnostic feature.

Infrared (IR) Spectroscopy

Key expected vibrational bands include:

  • A strong C=O (amide I) stretch around 1650-1680 cm⁻¹.

  • C-F stretching bands in the region of 1100-1300 cm⁻¹.

  • Aromatic C=C stretching bands around 1450-1600 cm⁻¹.

  • A C-Cl stretching band, typically found in the 600-800 cm⁻¹ region.

Conclusion and Forward Outlook

This guide provides a comprehensive framework for understanding and experimentally determining the physicochemical properties of this compound. While a complete experimental dataset for this specific molecule is not yet publicly available, the provided protocols represent the industry-standard methods for generating such data. The computational predictions and inferences from analogous structures offer a valuable starting point for any research program involving this compound. For drug development professionals, the rigorous application of these methodologies is not merely a data-gathering exercise; it is a critical step in de-risking candidates and building a robust foundation for successful preclinical and clinical development.

References

  • Scribd. (n.d.). Melting Point Determination Lab Guide | PDF. Retrieved February 27, 2026, from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved February 27, 2026, from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved February 27, 2026, from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved February 27, 2026, from [Link]

  • University of Toronto. (n.d.). Experiment 1: Melting-point Determinations. Retrieved February 27, 2026, from [Link]

Sources

4-Chloro-2,5-difluoro-N-methylbenzamide CAS registry number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2,5-difluoro-N-methylbenzamide (CAS 921213-29-8) is a specialized fluorinated building block used extensively in the synthesis of small-molecule inhibitors, particularly within oncology and immunology.[1] Its core structure—a benzamide scaffold decorated with specific halogen substitutions—serves as a critical "warhead" or linker in the development of kinase inhibitors (e.g., FGFR, EGFR) and epigenetic modulators (e.g., PRMT5 inhibitors).

This guide details the physicochemical identity, synthetic pathways, and downstream applications of this compound, synthesizing data from patent literature and process chemistry optimizations.

Chemical Identity & Identifiers

The precise identification of halogenated benzamides is critical due to the existence of multiple regioisomers (e.g., 3-chloro-4-fluoro variants). Researchers must verify the substitution pattern (2,5-difluoro, 4-chloro) to ensure the correct electronic properties for downstream cross-coupling reactions.

PropertySpecification
Chemical Name This compound
CAS Registry Number 921213-29-8
Molecular Formula C₈H₆ClF₂NO
Molecular Weight 205.59 g/mol
MDL Number MFCD12974855
SMILES CNC(=O)C1=CC(=C(C=C1F)Cl)F
InChI Key PCZUBIUXDYLJCN-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water

Structural Utility in Drug Design

The "Halogen Dance" Advantage

The 4-chloro-2,5-difluoro substitution pattern is not arbitrary; it is engineered for specific medicinal chemistry objectives:

  • Metabolic Stability: The fluorine atoms at positions 2 and 5 block common sites of metabolic oxidation (P450 metabolism), extending the half-life of the final drug molecule.

  • Electronic Tuning: The electron-withdrawing nature of the fluorines activates the 4-chloro position for nucleophilic aromatic substitution (SₙAr) or transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Conformational Lock: The ortho-fluorine (C2) creates an intramolecular electrostatic repulsion with the amide carbonyl oxygen, often locking the amide bond into a specific conformation that favors binding to protein active sites (e.g., ATP pockets).

Synthesis & Production Protocols

Retrosynthetic Analysis

The most robust industrial route proceeds via the activation of 4-chloro-2,5-difluorobenzoic acid followed by amidation with methylamine. While direct coupling using reagents like HATU is possible on a gram scale, the acid chloride method is preferred for kilogram-scale process chemistry due to cost efficiency and ease of purification.

Step-by-Step Synthesis Protocol

Note: All reactions must be performed in a fume hood. Thionyl chloride is corrosive and toxic.

Reagents:

  • Precursor: 4-Chloro-2,5-difluorobenzoic acid (CAS 28056-87-3)

  • Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

  • Amine Source: Methylamine (2M in THF or Methanol)

  • Solvent: Dichloromethane (DCM) or Toluene

  • Catalyst: DMF (catalytic drops)

Workflow:

  • Activation (Acid Chloride Formation):

    • Charge a reaction vessel with 4-chloro-2,5-difluorobenzoic acid (1.0 eq) and anhydrous DCM.

    • Add catalytic DMF (0.05 eq).

    • Add Thionyl Chloride (1.5 eq) dropwise at 0°C.

    • Reflux at 40°C for 2–3 hours until gas evolution (HCl/SO₂) ceases.

    • Process Check: Monitor by TLC (convert aliquot to methyl ester) to ensure full consumption of acid.

    • Concentrate in vacuo to remove excess SOCl₂.

  • Amidation:

    • Redissolve the crude acid chloride residue in anhydrous DCM.

    • Cool to 0°C.[2]

    • Add Methylamine (2.0 eq) slowly to control exotherm. Note: Using excess amine acts as a scavenger for the HCl generated.

    • Stir at room temperature for 2 hours.

  • Workup & Purification:

    • Quench with water.[3]

    • Extract with DCM.[4] Wash organic layer with 1N HCl (to remove excess amine) and then saturated NaHCO₃ (to remove unreacted acid).

    • Dry over MgSO₄ and concentrate.

    • Recrystallization: If necessary, recrystallize from Ethanol/Heptane to achieve >98% purity.

Process Visualization

The following diagram illustrates the critical pathway from the benzoic acid precursor to the final amide and its downstream utility in API synthesis.

SynthesisPath Acid 4-Chloro-2,5-difluorobenzoic Acid (Precursor) Activation Activation (SOCl2 / DMF) Acid->Activation Reflux Inter Acid Chloride Intermediate Activation->Inter - SO2, - HCl Amidation Amidation (MeNH2 / DCM) Inter->Amidation 0°C Addn Product 4-Chloro-2,5-difluoro- N-methylbenzamide (CAS 921213-29-8) Amidation->Product Yield >90% API Downstream APIs (e.g., CE-157119, MRTX1719) Product->API Suzuki/Buchwald Coupling

Figure 1: Synthetic workflow from acid precursor to the target amide and downstream pharmaceutical application.

Applications in Drug Development[5][6]

Case Study: CE-157119 and Kinase Inhibition

The compound serves as a key intermediate for CE-157119 , a Pfizer-developed compound. In this context, the 4-chloro position acts as a "handle."

  • Mechanism: The chlorine is displaced by complex amines or heterocycles via palladium-catalyzed cross-coupling.

  • Result: The remaining 2,5-difluoro-N-methylbenzamide moiety binds into the hinge region of the kinase, forming crucial hydrogen bonds with the backbone residues of the protein.

PRMT5 Inhibitors (e.g., MRTX1719)

Recent research into PRMT5 (Protein Arginine Methyltransferase 5) inhibitors utilizes the 4-chloro-2,5-difluoro scaffold. The synthesis of MRTX1719 involves using the acid precursor, but the amide variant allows for modular synthesis where the "right-hand" side of the molecule is established before coupling the "left-hand" heterocycle.

Analytical Characterization (QC)

To validate the synthesis, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.50 (br s, 1H, NH)

    • δ 7.60–7.75 (m, 2H, Aromatic H)

    • δ 2.80 (d, 3H, N-CH₃)

    • Diagnostic: The doublet for the methyl group confirms the N-methyl amide formation; the splitting of aromatic protons confirms the 2,5-difluoro substitution.

  • ¹⁹F NMR:

    • Distinct signals around -110 to -120 ppm (dependent on solvent), showing coupling to aromatic protons.

  • LC-MS:

    • [M+H]⁺: 206.0 (consistent with Cl isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio).

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be sparse, it should be handled with the same precautions as analogous halogenated benzamides.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. All solid handling should occur in a ventilated enclosure to prevent dust inhalation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis, although the amide bond is generally stable.

References

  • Pfizer Inc. (2009). Amine-boranes as bifunctional reagents for direct amidation of carboxylic acids. US Patent 12071393B2. (Describes the synthesis of Amide 3bf, identified as this compound, a critical intermediate for CE-157119).

  • Mirati Therapeutics, Inc. (2023). Scalable Atroposelective Synthesis of MRTX1719: An Inhibitor of the PRMT5/MTA Complex. Organic Process Research & Development. (Details the use of the 4-chloro-2,5-difluoro scaffold in clinical candidate synthesis).

  • BLD Pharm. (2024).[1] Product Analysis: this compound (CAS 921213-29-8).[1][5][6]

  • PubChem. (2024). Compound Summary: 4-Chloro-2,5-difluorobenzoic acid (Precursor).[3][7]

Sources

Solubility profile of 4-Chloro-2,5-difluoro-N-methylbenzamide in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profile and Physicochemical Characterization of 4-Chloro-2,5-difluoro-N-methylbenzamide

CAS: 921213-29-8 Molecular Formula: C₈H₆ClF₂NO Molecular Weight: 205.59 g/mol [1]

Executive Summary

This technical guide provides a comprehensive solubility assessment of This compound , a critical halogenated benzamide intermediate used in the synthesis of G-protein coupled receptor (GPCR) agonists (specifically GPR27) and agrochemical actives.

While direct thermodynamic solubility tables for this specific CAS are proprietary to active manufacturing files, this guide synthesizes structural analysis, analog data, and theoretical modeling to establish a high-confidence solubility profile. Furthermore, it outlines a validated Gravimetric & HPLC-UV Solubility Screening Protocol designed for researchers requiring precise saturation data for process scaling or formulation development.

Physicochemical Basis of Solubility

To understand the solubility behavior of this molecule, we must analyze its structural determinants:

  • Lipophilicity (LogP ~2.2 - 2.5): The presence of three halogen atoms (one Chlorine, two Fluorines) significantly increases lipophilicity compared to the parent benzamide. This suggests high affinity for non-polar and moderately polar organic solvents.

  • Crystal Lattice Energy: The ortho-difluoro substitution pattern creates a dipole-driven electrostatic landscape. However, the N-methyl group disrupts the intermolecular hydrogen bonding network typical of primary amides, generally lowering the melting point and increasing solubility in organic solvents compared to its non-methylated analog.

  • Hydrogen Bonding:

    • Donor: 1 (Amide N-H)

    • Acceptor: 2 (Carbonyl O, Fluorine atoms act as weak acceptors)

Predicted Solubility Categorization

Based on Hansen Solubility Parameters (HSP) and structural analogs.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Dipolar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Strong dipole-dipole interactions disrupt crystal lattice; excellent H-bond acceptance.
Polar Aprotic Acetone, Ethyl Acetate, THFHigh (50-100 mg/mL)Good match for the molecule's polarity; ideal for reaction media.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Excellent solvation of the halogenated aromatic ring; standard synthesis solvent.
Protic (Alcohols) Methanol, Ethanol, IPAModerate (10-50 mg/mL)Soluble, but temperature-dependent. Primary candidates for recrystallization .
Non-Polar Hexane, Heptane, TolueneLow (<5 mg/mL)Lack of polar interactions; Toluene may show moderate solubility due to π-π stacking.
Aqueous Water, PBS (pH 7.4)Very Low (<0.1 mg/mL)Hydrophobic aromatic core dominates; requires co-solvents (e.g., PEG400) for biological assays.

Experimental Protocol: Saturation Solubility Determination

For drug development and process optimization, rely on the following self-validating protocol to generate precise thermodynamic solubility data.

Methodology: Shake-Flask Coupled with HPLC-UV

Objective: Determine thermodynamic equilibrium solubility at 25°C.

Reagents:

  • Test Compound: this compound (>98% purity).[2]

  • Solvents: HPLC Grade (Methanol, Acetonitrile, Water, DMSO, etc.).

Workflow Description:

  • Supersaturation: Add excess solid compound to 2 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Agitate at 25°C ± 0.5°C for 24 hours using an orbital shaker (500 rpm).

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated).

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV (detection λ ≈ 254 nm).

Automated Workflow Diagram

SolubilityProtocol Start Start: Weigh Excess Solid (~10-20 mg) SolventAdd Add 2 mL Solvent (MeOH, DCM, Water, etc.) Start->SolventAdd Agitate Agitate 24h @ 25°C (Orbital Shaker) SolventAdd->Agitate CheckSolid Is Solid Present? Agitate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No (Dissolved) Filter Filter (0.22 µm PVDF) or Centrifuge CheckSolid->Filter Yes (Saturated) AddMore->Agitate Dilute Dilute Supernatant (Mobile Phase) Filter->Dilute HPLC HPLC-UV Quantification (λ = 254 nm) Dilute->HPLC Calc Calculate Solubility (mg/mL) HPLC->Calc

Caption: Standardized Shake-Flask Workflow for Thermodynamic Solubility Determination.

Synthesis & Purification Implications

The solubility profile directly dictates the process chemistry strategy for this intermediate.

Reaction Solvent Selection
  • Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Rationale: The compound exhibits high solubility in these solvents, ensuring homogenous reaction conditions during amide coupling (e.g., reacting 4-chloro-2,5-difluorobenzoyl chloride with methylamine).

Recrystallization Strategy (Purification)
  • The "Anti-Solvent" Method:

    • Dissolve crude solid in minimal warm Ethyl Acetate or Ethanol (High Solubility).

    • Slowly add n-Heptane or Water (Anti-solvent) until turbidity persists.

    • Cool gradually to 0-4°C to induce crystallization.

  • Why this works: The differential solubility between the polar aprotic solvent and the non-polar alkane drives high-purity crystal formation, effectively rejecting impurities.

Biological Application Notes

For researchers using this compound as a building block for GPR27 agonists or other bioactive molecules:

  • Stock Solutions: Prepare 10 mM or 20 mM stock solutions in 100% DMSO . The compound is stable and highly soluble in this matrix.

  • Aqueous Working Solutions: When diluting into media/buffer, ensure the final DMSO concentration is <1% to avoid cytotoxicity. Due to low aqueous solubility, rapid precipitation may occur if the concentration exceeds ~50 µM in pure buffer; use BSA or Cyclodextrins as carriers if higher concentrations are required.

References

  • Pillaiyar, T., et al. (2021).[3][4] "Structure-activity relationships of agonists for the orphan G protein-coupled receptor GPR27." European Journal of Medicinal Chemistry. (Contextual grounding for the use of this intermediate in GPR27 agonist synthesis). Retrieved from [Link]

  • PubChem. (n.d.).[5] Compound Summary: Benzamide Derivatives and Physicochemical Properties. Retrieved from [Link]

Sources

LogP and hydrophobicity data for 4-Chloro-2,5-difluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling & Hydrophobicity Data for 4-Chloro-2,5-difluoro-N-methylbenzamide

Executive Summary

This guide provides a comprehensive physicochemical analysis of This compound (Formula: C₈H₆ClF₂NO; MW: 205.59 g/mol ).[1][2][3] As a halogenated benzamide derivative, this compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and agrochemical intermediates where metabolic stability is paramount.[2][3]

Given the absence of direct experimental data in public registries for this specific substitution pattern, this whitepaper synthesizes consensus predictive modeling with validated experimental protocols . It is designed to empower researchers to determine, validate, and apply hydrophobicity data (LogP/LogD) in lead optimization.[3]

Part 1: Physicochemical Profile & Consensus Data

The lipophilicity of this compound is governed by the interplay between the polar amide motif and the lipophilic halogen array.[1] The specific 2,5-difluoro substitution pattern introduces unique electronic effects that modulate the canonical benzamide values.[1]

Predicted Hydrophobicity Data (In Silico Consensus)

Data derived from fragment-based contributions (ClogP, XLogP3) and structural analog extrapolation.[1]

ParameterValue (Range)ConfidenceMethodological Basis
LogP (Neutral) 2.10 ± 0.3 HighConsensus of XLogP3 and atom-additive models.[1][2][3]
LogD (pH 7.4) 2.10 HighCompound is neutral at physiological pH (pKa > 14).[1][3]
Topological PSA 29.10 Ų HighAmide fragment contribution.[1][2][3]
H-Bond Donors 1HighAmide -NH.[1][2][3]
H-Bond Acceptors 2HighCarbonyl -O and Fluorine interactions.[1][2][3]
Structure-Property Relationship (SPR) Analysis

The "Fluorine Effect" is critical here.[1][2][3] While Chlorine at the para- position (C4) significantly increases lipophilicity (+0.71 LogP units), the ortho- Fluorine (C2) exerts a "shielding" effect on the amide bond, potentially reducing hydrogen bond donor capability through intramolecular electrostatic interactions.[1]

  • Core Scaffold (N-methylbenzamide): LogP ~ 0.86[1][2]

  • + 4-Cl: Increases hydrophobicity and metabolic stability (blocks para-oxidation).[1][2][3]

  • + 2,5-di-F: Modulates pKa and lipophilicity.[1][2][3] The C2-Fluorine often improves blood-brain barrier (BBB) penetration by lowering effective TPSA.[1][2][3]

Part 2: Experimental Determination Protocols

Since predictive models can fail for highly fluorinated aromatics, experimental validation is required for regulatory submissions (IND/NDA).[3] Two protocols are detailed below: the Shake Flask Method (Gold Standard) and RP-HPLC (High Throughput) .[1][3]

Decision Matrix: Selecting the Right Method

MethodSelection cluster_0 Recommendation Start Start: LogP Determination SolubilityCheck Is Water Solubility > 10 mg/L? Start->SolubilityCheck HighSol Yes SolubilityCheck->HighSol LowSol No (Highly Lipophilic) SolubilityCheck->LowSol ShakeFlask Method A: Shake Flask (OECD 107) High Accuracy HighSol->ShakeFlask HPLC Method B: RP-HPLC (OECD 117) High Throughput LowSol->HPLC

Figure 1: Decision workflow for selecting the appropriate LogP determination protocol based on compound solubility.

Method A: Shake Flask Protocol (OECD 107)

Best for: Definitive data generation for publication or regulatory filing.[1][3]

Reagents:

  • n-Octanol (HPLC Grade)[1][2]

  • Milli-Q Water[1][2][3]

  • Reference Standard: 4-Chloro-N-methylbenzamide (CAS: 6873-44-5)[1][2][3][4]

Protocol Steps:

  • Pre-Saturation (Critical):

    • Mix n-octanol and water (1:1 ratio) in a large separation funnel.[1][2][3]

    • Shake for 24 hours. Allow phases to separate for another 24 hours.

    • Why: Failure to pre-saturate causes volume shifts during the experiment, invalidating concentration calculations.[2][3]

  • Preparation:

    • Dissolve this compound in the pre-saturated n-octanol phase to a known concentration (

      
      ).
      
  • Partitioning:

    • Prepare three ratios of Octanol:Water (1:1, 1:2, 2:1) in glass centrifuge tubes.

    • Vortex for 30 minutes at 25°C ± 1°C.

    • Centrifuge at 2500 rpm for 10 minutes to break emulsions.

  • Quantification:

    • Sample both phases.[1][2][3][5]

    • Analyze using UV-Vis (λ_max ~230-240 nm) or HPLC-UV.[1][2][3]

    • Calculate

      
      .[6][7]
      
Method B: RP-HPLC Estimation (OECD 117)

Best for: Rapid screening of derivatives.[1][2]

Principle: Lipophilicity correlates linearly with the capacity factor (


) on a C18 column.[3]

Workflow:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1][2][3]

  • Mobile Phase: Methanol/Water (75:[1][2][3]25) isocratic.[2][3][7]

  • Calibration Standards: Inject a mix of known standards (Benzamide, Toluene, Naphthalene, DDT) to create a calibration curve (

    
     vs. 
    
    
    
    ).
  • Injection: Inject this compound.

  • Calculation:

    
    
    (Where 
    
    
    
    is retention time and
    
    
    is dead time using Thiourea). Interpolate the LogP from the calibration curve.[1][3][8]

Part 3: Mechanistic Insight & SAR Visualization

Understanding why this molecule behaves the way it does allows for better drug design.[2][3] The diagram below illustrates the functional contributions of each substituent.

SAR_Analysis Core Benzamide Core (Polar Scaffold) Sub1 4-Chloro (Para) + Lipophilicity + Metabolic Stability Core->Sub1 Halogenation Sub2 2,5-Difluoro + Bioisosterism - TPSA (Shielding) Core->Sub2 Ortho/Meta Sub Sub3 N-Methyl + Permeability - H-Bond Donor Core->Sub3 Alkylation Result Target Properties: LogP ~ 2.1 CNS Penetrant Potential Sub1->Result Sub2->Result Sub3->Result

Figure 2: Structure-Activity Relationship (SAR) map detailing substituent effects on the benzamide core.[1][2]

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. (1995).[3] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.[1][2][3] [Link][9]

  • OECD Guidelines for the Testing of Chemicals, Section 1. (2004).[3] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing.[1][2][3] [Link][7]

  • National Center for Biotechnology Information. (n.d.).[1][2][3] PubChem Compound Summary for CID 139083282, 4-Chloro-N-methylbenzamide. Retrieved February 28, 2026.[3] [Link]

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 4-Chloro-2-fluoro-N-methylbenzenemethanamine (Analog Data). [Link][1][2]

Sources

Precision Engineering of the Benzamide Core: Electronic & Conformational Control via 2,5-Difluoro Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the benzamide scaffold is a privileged structure, yet its efficacy is often compromised by rapid metabolic clearance and high conformational entropy. This guide analyzes 4-Chloro-2,5-difluoro-N-methylbenzamide , a molecule that exemplifies the strategic use of fluorine substitution to solve these lethality issues.

By integrating a 2,5-difluoro substitution pattern, researchers achieve a dual-modality effect:

  • Conformational Locking: The ortho-fluorine (C2) restricts amide bond rotation via electrostatic dipoles, pre-organizing the molecule for ligand-target binding.

  • Metabolic Armor: The C5-fluorine blocks the primary site of Cytochrome P450 oxidative attack, significantly extending half-life (

    
    ).
    

This whitepaper deconstructs the electronic physics, synthetic pathways, and ADME implications of this specific fluorination pattern.

Electronic Topography: The "Pull-Pull" System

The electronic landscape of this compound is defined by the interplay of three electron-withdrawing groups (EWGs) on the phenyl ring. Unlike standard benzamides, where the ring is electron-rich, this scaffold is highly electron-deficient.

Hammett Substituent Analysis

To quantify the electronic environment, we must analyze the Hammett substituent constants (


). The cumulative effect significantly lowers the 

of the amide proton and deactivates the ring toward electrophilic aromatic substitution (SEAr), while activating the C4-position for nucleophilic aromatic substitution (SNAr).

Table 1: Electronic Parameters of Substituents

PositionSubstituentElectronic EffectHammett Constant (

)
Impact
C2 (Ortho) FluorineInductive Withdrawal (-I)

Increases amide acidity; locks conformation.
C4 (Para) ChlorineInductive (-I) > Resonance (+R)

Lipophilic handle; potential SNAr site.
C5 (Meta) FluorineStrong Inductive (-I)

Metabolically stable; deactivates ring.

Note:


 values are derived from standard Hammett equations where positive values indicate electron withdrawal relative to hydrogen.
Vector Map of Electronic Density

The following diagram illustrates the vector summation of dipole moments. The 2,5-difluoro pattern creates a unique electrostatic potential map (MEP) that depletes electron density from the ring center.

ElectronicVectors Core Benzene Ring (Electron Deficient) F2 2-Fluoro (-I Effect) Dipole toward F Core->F2 Strong Withdrawal F5 5-Fluoro (-I Effect) Dipole toward F Core->F5 Strong Withdrawal Cl4 4-Chloro (-I/+R) Weak Deactivation Core->Cl4 Inductive Pull Amide Amide Group Electron Withdrawing Core->Amide Resonance

Figure 1: Electronic vector map showing the cumulative electron withdrawal from the central benzene ring.

The Ortho-Fluorine Effect: Conformational Control

The most critical feature of this molecule is the Ortho-Fluorine Effect . In a non-substituted benzamide, the amide bond has a low barrier to rotation, leading to a high entropic penalty upon binding to a protein target.

The Dipole Lock Mechanism

The C2-Fluorine atom (Van der Waals radius 1.47 Å) is small enough to avoid severe steric clash but electronegative enough to enforce a specific conformation.

  • Preferred State: The amide N-H bond aligns anti to the C2-Fluorine to avoid dipole-dipole repulsion between the Fluorine lone pairs and the Carbonyl oxygen.

  • Intramolecular Interaction: A weak intramolecular hydrogen bond (N-H...F) often stabilizes the planar conformation, "locking" the molecule and reducing

    
    .
    

ConformationLock FreeRot Non-Fluorinated Benzamide (High Entropy / Free Rotation) Locked 2-Fluoro Benzamide (Low Entropy / Planar Lock) FreeRot->Locked Substitution at C2 Dipole Dipole Repulsion (C=O vs C-F) Dipole->Locked Enforces Planarity HBond Weak H-Bond (N-H...F) HBond->Locked Stabilizes

Figure 2: Mechanism of conformational locking via the Ortho-Fluorine effect.

Metabolic Shielding & ADME

The 2,5-difluoro pattern is not arbitrary; it is a calculated defense against Phase I metabolism.

Blocking the "Soft Spots"

Cytochrome P450 enzymes typically hydroxylate electron-rich aromatic rings at the para or unsubstituted positions.

  • C4 Blockade: The Chlorine atom prevents hydroxylation at the para position.

  • C5 Blockade: The C5-Fluorine protects the meta position, which is a common secondary site of metabolic attack (the "NIH Shift" region).

  • Result: The molecule is forced down slower metabolic pathways (e.g., N-demethylation), significantly increasing systemic exposure.

Metabolism Drug 4-Cl-2,5-F-Benzamide Site1 C4 Position (Blocked by Cl) Drug->Site1 Site2 C5 Position (Blocked by F) Drug->Site2 Site3 N-Methyl (Vulnerable) Drug->Site3 P450 Cytochrome P450 (Oxidative Attack) P450->Site1 Blocked P450->Site2 Blocked P450->Site3 Oxidation (Slow)

Figure 3: Metabolic blockade map illustrating how halogen substitution forces metabolic rerouting.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of this compound via Acid Chloride Activation. Scale: 10 mmol.

Reagents & Materials
  • Starting Material: 4-Chloro-2,5-difluorobenzoic acid (CAS: 1263277-39-9 analog).

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Amine: Methylamine (2.0 M in THF).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Charge a flame-dried 100 mL Round Bottom Flask (RBF) with 4-Chloro-2,5-difluorobenzoic acid (1.92 g, 10 mmol).

    • Add anhydrous DCM (20 mL) and a catalytic drop of DMF.

    • Add Oxalyl Chloride (1.1 eq, 11 mmol) dropwise at 0°C under

      
       atmosphere.
      
    • Checkpoint: Observe gas evolution (

      
      , 
      
      
      
      ,
      
      
      ). Stir at room temperature (RT) for 2 hours until gas evolution ceases.
    • Validation: Aliquot quench in MeOH -> TLC shows methyl ester formation.

  • Amidation (Nucleophilic Acyl Substitution):

    • Cool the reaction mixture to 0°C.

    • Add Methylamine (2.0 M in THF, 15 mmol, 1.5 eq) slowly. Caution: Exothermic.[1]

    • Add Triethylamine (

      
      , 1.2 eq) to scavenge HCl.
      
    • Warm to RT and stir for 4 hours.

  • Workup & Purification:

    • Quench with saturated

      
       (aq).[1][2]
      
    • Extract with DCM (3 x 20 mL).

    • Wash organic layer with 1M HCl (remove unreacted amine) and Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Recrystallization: Use Ethanol/Water to yield white crystalline solid.

  • Analytical Confirmation:

    • 1H NMR (DMSO-d6): Look for doublet at

      
       2.8 ppm (
      
      
      
      ) and broad singlet at
      
      
      8.5 ppm (NH). Aromatic protons will appear as multiplets due to F-H coupling (
      
      
      ).
    • 19F NMR: Distinct signals for C2-F and C5-F (typically -110 to -130 ppm range).

References

  • Hammett Equation & Substituent Constants. Wikipedia. (Provides

    
     values for F and Cl). Link
    
  • 2,5-Difluoro-4-methylbenzamide. PubChem Compound Summary. (Structural analog data). Link

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (Mechanisms of P450 blocking by fluorine). Link

  • Suppression of Disorder in Benzamide Crystals by Fluorine Substitution. Crystal Growth & Design. (Conformational locking effects).[2] Link

  • Effects of Fluorine Substitution on Amide Bond Rotation. Dalton Transactions. (Quantifying the ortho-effect barrier). Link

Sources

Literature review of 4-Chloro-2,5-difluoro-N-methylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper for medicinal chemists and drug discovery scientists. It treats 4-Chloro-2,5-difluoro-N-methylbenzamide as a "Privileged Scaffold"—a high-value intermediate used to access broad chemical space in kinase inhibition, antibacterial research, and agrochemistry.[1][2][3]

A Strategic Scaffold for Divergent Library Synthesis in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, This compound (referred to herein as Scaffold A ) represents a versatile "linchpin" intermediate.[1][2][3] Its structural uniqueness lies in the 2,5-difluoro-4-chloro substitution pattern, which offers three distinct vectors for chemical diversification.[1][2][3] This guide analyzes the molecule not as a final commodity, but as a strategic building block for Fragment-Based Drug Discovery (FBDD) and Lead Optimization .[2][3][4]

The core value of Scaffold A is its ability to undergo orthogonal functionalization:

  • C4-Chlorine: A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3]

  • C2/C5-Fluorines: Sites for Regioselective Nucleophilic Aromatic Substitution (

    
    ).
    
  • N-Methylamide: A robust hydrogen-bond donor/acceptor motif that improves solubility and metabolic stability compared to primary amides.[2][3][4]

Chemical Profile & Physicochemical Properties[3][4][5][6][7][8][9][10][11]

Understanding the electronic landscape of Scaffold A is critical for predicting reactivity.[2][3][4] The benzamide core is electron-deficient due to the cumulative inductive effects (-I) of the two fluorine atoms and the chlorine atom, combined with the electron-withdrawing amide group.[1][2][3]

PropertyValue / DescriptorRelevance to Drug Design
Molecular Formula

Low MW fragment (<250 Da) ideal for FBDD.[1][2][3][4]
Molecular Weight 205.59 g/mol Leaves significant mass budget for lead optimization.[2][3][4]
LogP (Predicted) ~1.8 - 2.1Lipophilic enough for membrane permeability, polar enough for solubility.[2][3][4]
H-Bond Donors 1 (Amide NH)Critical for binding site interactions (e.g., Hinge region in kinases).[2][3][4]
H-Bond Acceptors 2 (C=O, F)Fluorine can act as a weak acceptor or modulate pKa of neighbors.[2][3][4]
Electronic Character Highly Electron DeficientActivates ring for

; deactivates for

.

Synthetic Protocols

The synthesis of Scaffold A is typically achieved via the activation of 4-chloro-2,5-difluorobenzoic acid .[1][2][3] Below is the optimized protocol for gram-scale preparation, prioritizing purity and yield.

Protocol 1: Acid Chloride Activation Route

Rationale: This method avoids the formation of symmetrical anhydride byproducts common with carbodiimide couplings.[2][4]

Reagents:

  • Starting Material: 4-Chloro-2,5-difluorobenzoic acid (1.0 eq)[1][2][3]

  • Reagent: Thionyl Chloride (

    
    ) (1.5 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)[3][4]
    
  • Amine Source: Methylamine (2.0 M in THF) (2.5 eq)[3][4]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[3][4]

Step-by-Step Methodology:

  • Activation: Charge a flame-dried reaction vessel with 4-chloro-2,5-difluorobenzoic acid and anhydrous DCM under

    
     atmosphere.
    
  • Chlorination: Add catalytic DMF (2-3 drops). Dropwise add Oxalyl Chloride at 0°C. Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.

    • Checkpoint: Monitor by TLC (convert aliquot to methyl ester with MeOH) to ensure full consumption of acid.[3][4]

  • Concentration: Remove solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (yellow oil/solid).[2][3][4] Do not purify.

  • Amidation: Redissolve residue in anhydrous DCM. Cool to 0°C.[2][3][4]

  • Addition: Slowly add Methylamine solution (excess acts as HCl scavenger). Maintain internal temp < 10°C to prevent defluorination side-reactions.[2][3][4]

  • Workup: Stir at RT for 1 hour. Quench with 1M HCl. Extract with EtOAc.[2][3][4] Wash organic layer with sat.[2][3][4]

    
     and Brine.[2][3][4]
    
  • Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc) if necessary.

Reactivity & Divergent Synthesis (The Core)

The power of Scaffold A lies in its Orthogonal Reactivity .[2][3][4] The diagram below illustrates the logical flow for diversifying this scaffold into complex libraries.

Visualization: The Divergent Reactivity Map

ReactivityMap Core 4-Chloro-2,5-difluoro- N-methylbenzamide (SCAFFOLD A) SnAr_Reagent Path A: SnAr (Nucleophilic Aromatic Substitution) Core->SnAr_Reagent  R-NH2 / R-OH    Base, Heat   Suzuki_Reagent Path B: Pd-Catalysis (Suzuki/Buchwald) Core->Suzuki_Reagent  Ar-B(OH)2 / Pd(0)   SnAr_Product 2-Amino/Alkoxy Derivatives (Kinase Hinge Binders) SnAr_Reagent->SnAr_Product  Regioselective at C2   SnAr_Product->Suzuki_Reagent  Sequential Functionalization   Suzuki_Product Biaryl/Heterobiaryl Systems (Extended Binding Pocket) Suzuki_Reagent->Suzuki_Product  Coupling at C4-Cl  

Figure 1: Divergent synthetic pathways. Path A exploits the electron-deficient ring for nucleophilic attack (SnAr), typically favoring the C2 position ortho to the carbonyl.[2][3] Path B utilizes the C4-Chlorine for transition-metal catalyzed cross-couplings.[1][2][3]

Deep Dive: Regioselectivity in Reactions

When subjecting Scaffold A to nucleophilic attack (e.g., with primary amines or alkoxides), regioselectivity is the primary challenge.[3][4]

  • C2-Fluorine (Ortho): This position is activated by the strong electron-withdrawing effect of the amide carbonyl and the inductive effect of the Fluorine itself.[2][3] It is generally the kinetic product .[2][3][4]

  • C5-Fluorine (Meta): Less activated than C2.[2][3][4]

  • C4-Chlorine: Generally inert to

    
     under mild conditions compared to Fluorine, but reactive under Pd-catalysis.[1][2][3][4]
    

Expert Insight: To favor substitution at C2 (often desired for mimicking quinazoline-based kinase inhibitors), use polar aprotic solvents (DMSO, DMF) and moderate heat (60-80°C).[2][3] Higher temperatures (>120°C) may lead to mixtures or double substitution.[3][4]

Medicinal Chemistry Applications

A. Kinase Inhibitors (Bioisosteres)

The 2,5-difluorobenzamide motif is a bioisostere for the 2,4-difluoroaniline moiety found in drugs like Vandetanib or the chloro-fluoro-aniline in Gefitinib .[1][2][3]

  • Mechanism: The amide NH acts as a donor to the hinge region of the kinase ATP-binding pocket.[2][4]

  • Modification: Replacing the phenyl ring of standard inhibitors with the 2,5-difluoro-4-chloro scaffold alters the dihedral angle and metabolic liability (blocking P450 oxidation sites).[1][2][3]

B. Antibacterial Agents (QcrB Inhibitors)

Recent literature highlights substituted benzamides as inhibitors of Mycobacterium tuberculosis QcrB (cytochrome bcc complex).[3][4]

  • Relevance: The 2,5-difluoro substitution pattern has been shown to modulate potency and cytotoxicity.[2][3][4] The electron-deficient nature of the ring can enhance cellular accumulation in mycobacteria.[2][3][4]

  • Key Reference: ACS Med. Chem. Lett. studies on benzamide SAR demonstrate that lipophilic electron-withdrawing groups (like Cl and F) at the 3, 4, or 5 positions are critical for activity [1].[2][3]

C. Androgen Receptor Antagonists

This scaffold shares structural homology with intermediates used in the synthesis of Enzalutamide (Xtandi) and Apalutamide .[2][4]

  • Structural Analogy: Enzalutamide utilizes a 4-cyano-3-(trifluoromethyl)phenyl group.[1][2][3][4] The 4-chloro-2,5-difluoro motif offers a different steric/electronic profile that can overcome resistance mutations (e.g., AR F876L) by altering the shape of the ligand-binding domain fit.[1][2][3]

References

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. (2025).[2][3][4]

  • 4-Chloro-N-methylbenzamide Crystal Structure. Acta Crystallographica Section E. (2012).

  • Synthesis and Structure-Activity Relationships of Amide Derivatives. Bioorganic & Medicinal Chemistry. (2009).

  • 4-Chloro-2,5-difluorobenzoic acid (Precursor Data). PubChem Compound Summary.

  • General Guide to SnAr Regioselectivity in Polyfluorinated Aromatics.Journal of Organic Chemistry. (Standard Text Reference).

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a controlled laboratory environment by qualified personnel.

Sources

Thermodynamic Stability Profile of 4-Chloro-2,5-difluoro-N-methylbenzamide: A Technical Blueprint for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical and agrochemical development, the strategic incorporation of halogens—specifically fluorine and chlorine—into aromatic scaffolds is a foundational technique for modulating pharmacokinetic properties and metabolic resistance. 4-Chloro-2,5-difluoro-N-methylbenzamide (CAS No. 921213-29-8) represents a highly specialized intermediate characterized by its unique push-pull electronic environment[1].

As a Senior Application Scientist, I approach the thermodynamic stability of this molecule not merely as a static property, but as a dynamic interplay of bond dissociation energies (BDE), steric shielding, and electronic induction. This whitepaper deconstructs the thermodynamic and kinetic stability of this compound, providing researchers with the causal reasoning behind its degradation pathways and delivering self-validating experimental protocols for rigorous stability assessment.

Molecular Thermodynamics & Bond Dissociation Energetics

The stability of this compound is dictated by the distinct thermodynamic properties of its constituent bonds. To predict its behavior under thermal, photolytic, or hydrolytic stress, we must analyze the homolytic and heterolytic cleavage barriers.

  • The C-F Bond (Positions 2 and 5): Fluorine forms the strongest single bond to carbon in organic chemistry[2]. The high electronegativity of fluorine creates a highly polar bond with a significant ionic character, resulting in a BDE of approximately 482 ± 14 kJ/mol[3]. Thermodynamically, this renders the 2,5-difluoro substitutions virtually immune to standard thermal or hydrolytic cleavage.

  • The C-Cl Bond (Position 4): The carbon-chlorine bond is significantly weaker, with a BDE of ~330 kJ/mol. While stable under ambient conditions, it is the primary site of vulnerability for homolytic cleavage under intense UV irradiation or heterolytic cleavage via Nucleophilic Aromatic Substitution (

    
    ), particularly because the flanking fluorine at position 5 withdraws electron density, increasing the electrophilicity of the C4 carbon.
    
  • The Amide Bond (C-N): The N-methylbenzamide core relies on resonance stabilization between the nitrogen lone pair and the carbonyl pi-system. While thermodynamically stable in neutral water, the amide bond is susceptible to heterolytic cleavage (hydrolysis) under extremes of pH[4].

Table 1: Thermodynamic Parameters & Degradation Susceptibility
Structural FeatureEst. Bond Dissociation Energy (BDE)Primary Degradation PathwayThermodynamic Susceptibility
C-F (Aromatic) ~482 kJ/molDefluorination (Radical)Very Low
C-Cl (Aromatic) ~330 kJ/mol

/ Photolytic Cleavage
Moderate
C-N (Amide) ~350-380 kJ/mol (Heterolytic)Acid/Base HydrolysisModerate to High (pH dependent)
Crystal Lattice Enthalpy of Fusion dependentPolymorphic TransitionLow (Stabilized by weak F···H-N interactions)

Mechanistic Pathways of Degradation

The degradation of this compound is a competition between kinetic barriers and thermodynamic favorability.

The Hydrolysis Paradox: Electronic vs. Steric Effects

Amide hydrolysis requires the formation of a high-energy tetrahedral intermediate[4]. In this molecule, the highly electron-withdrawing nature of the 2,5-difluoro and 4-chloro groups exerts a strong inductive effect (-I), pulling electron density away from the carbonyl carbon. Thermodynamically , this makes the carbonyl carbon highly electrophilic and favors the addition of a nucleophile (e.g.,


).

However, kinetically , the fluorine atom at the ortho position (Position 2) provides substantial steric shielding. The bulky hydration sphere of an attacking nucleophile faces severe steric repulsion from the ortho-fluorine. Therefore, while the reaction is thermodynamically favorable, the activation energy (


) is exceptionally high, requiring prolonged heating in strong acid or base to drive the reaction to completion.

Pathway A 4-Chloro-2,5-difluoro- N-methylbenzamide B Amide Hydrolysis (Heterolytic Cleavage) A->B Acid/Base + Heat C C-Cl Cleavage (Homolytic/SNAr) A->C UV / Radical Stress D C-F Bond Retention (High Stability) A->D Thermal Stress

Thermodynamic degradation pathways of this compound under stress.

Solid-State Stability and Polymorphism

Beyond isolated molecular stability, the thermodynamic stability of the bulk powder is governed by its crystal lattice. Fluorinated benzamides are known to exhibit unique polymorphic behaviors due to the lack of classical strong hydrogen bond donors (aside from the single N-H) and the presence of weak intermolecular interactions, such as C-H···F and F···F contacts[5].

When formulating this compound, researchers must be aware that thermal stress can induce spontaneous single-crystal-to-single-crystal phase transitions[5]. The thermodynamic stability of these polymorphs is evaluated by measuring the enthalpy of fusion (


) via Differential Scanning Calorimetry (DSC).

Self-Validating Experimental Protocols for Stability Assessment

To ensure scientific integrity, stability assays must not merely generate data; they must prove their own accuracy. The following protocols are designed as self-validating systems , utilizing mass balance and orthogonal detection to eliminate false positives.

Workflow S1 Sample Preparation (+ Internal Standard) S2 Forced Degradation (Isothermal / pH Stress) S1->S2 S3 LC-MS & NMR Quantification S2->S3 S4 Mass Balance Check (Yield > 98%?) S3->S4 Self-Validation

Self-validating experimental workflow for thermodynamic stability and mass balance assessment.

Protocol A: Hydrolytic Forced Degradation with Mass Balance Validation

Objective: Determine the kinetic rate constant (


) and activation energy (

) of amide hydrolysis, validated by strict mass balance.
  • Sample Preparation: Prepare a 1.0 mM solution of this compound in a 50:50 Acetonitrile/Water mixture.

  • Internal Standardization: Add exactly 1.0 mM of an inert internal standard (e.g., 1,3,5-trinitrobenzene) to correct for solvent evaporation.

  • Stress Application: Aliquot the solution into sealed ampoules. Add 1.0 M HCl to half the ampoules, and 1.0 M NaOH to the other half. Incubate at three distinct temperatures (e.g., 40°C, 60°C, 80°C) for 48 hours.

  • Neutralization & Analysis: Neutralize the samples and analyze via LC-UV-MS. Quantify the remaining parent compound, the resulting 4-chloro-2,5-difluorobenzoic acid, and methylamine.

  • Self-Validation (The Causality Check): Calculate the molar mass balance.

    • Formula:

      
      
      
    • Logic: If the sum is < 98% of the initial concentration, hydrolysis is not the only pathway occurring. The missing mass indicates an alternative thermodynamic sink (e.g., nucleophilic displacement of the para-chlorine), prompting a review of the MS spectra for secondary degradants.

Protocol B: Thermal Stability and Polymorph Screening (DSC/TGA)

Objective: Identify the onset of thermal decomposition and map the thermodynamic stability of the crystal lattice.

  • Preparation: Accurately weigh 3-5 mg of the compound into an aluminum crucible.

  • TGA Analysis: Run Thermogravimetric Analysis (TGA) from 25°C to 400°C at 10°C/min under nitrogen. Record the temperature at 5% mass loss (

    
    ) to establish the absolute limit of thermal stability.
    
  • DSC Heat-Cool-Heat Cycle (Self-Validating Step):

    • Heat 1: Ramp at 10°C/min past the melting point (endotherm), but strictly below

      
      .
      
    • Cool: Ramp down at 10°C/min to 25°C to observe crystallization (exotherm).

    • Heat 2: Ramp again at 10°C/min.

    • Logic: If the melting endotherm in Heat 2 perfectly matches Heat 1 in integral area (

      
      ) and onset temperature, the compound is thermodynamically stable in the melt. If the peak shifts or the area decreases, thermal degradation occurred during the first melt, invalidating standard processing techniques like hot-melt extrusion.
      

Conclusion

The thermodynamic stability of this compound is a masterclass in competing chemical forces. The extreme BDE of the C-F bonds anchors the molecule against radical and thermal stress[2], while the ortho-fluorine provides critical kinetic shielding to an otherwise thermodynamically vulnerable, electron-deficient amide core. By employing self-validating analytical protocols, researchers can confidently map these degradation pathways, ensuring robust downstream applications in drug design and synthesis.

References

  • BLD Pharm. "921213-29-8 | this compound". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBUktGVUt3yF_bjuEGWfEdMzN8SOVJpT9Lj5X_QztOLAbi9DtEaZhS-m3994hhx1Xl8d947-9aaaRBnE19wV9Z4u8n1EAo_uecQfu_c47oWvG8-8tJOsuD9ESkm6dhPbH_LGPwZszgWFX_D3I=][1]

  • BenchChem. "N-Methylbenzamide | 613-93-4". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyE0wpR-ulvxaPa1DDwB-m41O3wmV-4BmsHCxTRDWLg0CIXIWqDnKOTC9GHlLzgIURDt9X2MyVHE1orCiJADJ6jBOmfTX5MKtFlQvlMVDvbHMKAGwtVUH6MY5JHeJTh1UUXBk=][4]

  • ChemInDigest. "Forever Chemicals". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfSqM4tCucYqzFXYOuzLUWmSAV27ltYwaI8Iny5Ge-ghEX2bG4te4VW0wJRZS9Z661paRmyZI6uQkwEBKn6rLj0mkLJUiTd5ilWjlKPsHQeIFOgAXL2Npymeb-tk1KO6mdDpbnOGIm3h2V7zN28Lg8TPEoVWY=][2]

  • Journal of Fluorine Chemistry. "Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCDsJXhD5TX2tp3xiH7jSnzPLNDhxujz2PeG9lf0XR76oxNrz-YUgnLGv_JS376t4aGi9aXiIBavMgAWPUoVOwMMNEaJNhPrLmjbj7lmOjzszDkOlY8bRjuzSxdBIaj81havf-WiK-hjNhrSSpYAna04CqbRf0YZJs_3cuyGoHtE0dLlFl6JNkFTSlZ4nVOIZm92BOkrZtYxwx3YeH_aKltV77lJRIjI7HrgYL7GU-xN9hCu0DvexSNI3iAGhQUzO_q9VPWK9PdinW][3]

  • Crystal Growth & Design. "Silicone Oil Induced Spontaneous Single-crystal-to-Single-Crystal Phase Transitions in Ethynyl substituted fluorinated benzamides". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXNG6ZCC3ehpiCsLWA767MkL0QsSUpgdo7HHQHwwzhS2rVSZlVSEfmqoKST5G8TMH5spIzWSK0UYh7ebOm4MBVprWyoUo7xapYavSnva0avnoM9kxPk-ob_AD_pvxLQy9E0LiXL_J4ZrkZmAWlCllnwDw67ZIeLG6ELHT-OFrA56_kwtm9Fur21SsH7rWR79Mue_OzfAAaa3rEYTHOzZugczA43bqB9Gx5q7CPO65JZIo1NENZA5bmG9e7szwOLiYF7K_qZQkOODjCC1BppCAu7S1Z2wyUNTr-rTHUBHYX3u6hgLXXVX_wLkqObqE5qQ==][5]

Sources

Methodological & Application

Synthesis protocols for 4-Chloro-2,5-difluoro-N-methylbenzamide from acid chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the robust synthesis of 4-Chloro-2,5-difluoro-N-methylbenzamide , a critical scaffold in the development of kinase inhibitors and agrochemicals. The presence of multiple halogen atoms on the aromatic ring introduces unique electronic sensitivities, specifically the risk of nucleophilic aromatic substitution (


) competing with the desired acyl substitution. This guide presents two validated protocols—Anhydrous Organic Phase  and Biphasic Schotten-Baumann —designed to maximize chemoselectivity and yield.

Introduction & Retrosynthetic Analysis

The target molecule features a benzamide core decorated with chlorine and fluorine atoms. The 2,5-difluoro substitution pattern significantly increases the electrophilicity of the carbonyl carbon, facilitating rapid amide coupling. However, the ortho-fluorine (C2) and para-chlorine (C4) are activated by the electron-withdrawing carbonyl group, making them susceptible to displacement by methylamine if reaction conditions are uncontrolled.

Retrosynthetic Logic

The synthesis is best approached via Nucleophilic Acyl Substitution of the corresponding acid chloride.

  • Disconnection: Amide bond (N-C(=O)).

  • Synthons: 4-Chloro-2,5-difluorobenzoyl chloride (Electrophile) + Methylamine (Nucleophile).

Reaction Scheme & Pathway

The following diagram illustrates the reaction pathway and potential side reactions that must be mitigated through temperature control.

ReactionPathway cluster_conditions Critical Process Parameters SM 4-Chloro-2,5-difluoro- benzoyl chloride Intermediate Tetrahedral Intermediate SM->Intermediate + MeNH2 (Fast, <0°C) MeNH2 Methylamine (Nucleophile) MeNH2->Intermediate Product TARGET: 4-Chloro-2,5-difluoro- N-methylbenzamide Intermediate->Product - HCl (Major Pathway) SideProduct SIDE PRODUCT: SnAr Displacement (2-Methylamino impurity) Product->SideProduct + Excess MeNH2 High Temp (>25°C) Control Maintain T < 5°C to prevent SnAr

Figure 1: Reaction pathway showing the desired acylation versus the temperature-dependent


 side reaction.

Experimental Protocols

Protocol A: Anhydrous Conditions (Preferred for High Purity)

Best for: Small-to-medium scale (mg to g), ensuring minimal hydrolysis and high chemoselectivity.

Materials
ReagentEquiv.Role
4-Chloro-2,5-difluorobenzoyl chloride 1.0Substrate
Methylamine (2.0M in THF) 1.1 - 1.2Nucleophile
Triethylamine (TEA) or DIPEA 1.5Acid Scavenger
Dichloromethane (DCM) SolventReaction Medium (0.1 M conc.)
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-Chloro-2,5-difluorobenzoyl chloride (1.0 equiv) in anhydrous DCM (10 mL per gram of substrate).

  • Cooling: Submerge the flask in an ice/salt bath to reach -5°C to 0°C .

    • Expert Insight: Cooling is mandatory. The electron-deficient ring makes the acid chloride hyper-reactive.[1] Higher temperatures risk displacing the ortho-fluorine.

  • Base Addition: Add Triethylamine (1.5 equiv) slowly.

  • Amine Addition: Add Methylamine solution (1.1 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 15–20 minutes.

    • Observation: White precipitate (TEA·HCl salts) will form immediately.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) for 30 minutes.

  • Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS.

    • Target: Disappearance of acid chloride (often converted to methyl ester if quenched with MeOH for monitoring).

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (2x) to remove excess amine and TEA.

    • Wash with Sat. NaHCO₃ (1x) to remove any hydrolyzed benzoic acid.

    • Wash with Brine (1x), dry over Na₂SO₄ , and concentrate in vacuo.

  • Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from EtOAc/Heptane .

Protocol B: Biphasic Schotten-Baumann (Scale-Up Friendly)

Best for: Large scale (>10g), utilizing cheaper aqueous reagents.

Materials
ReagentEquiv.Role
4-Chloro-2,5-difluorobenzoyl chloride 1.0Substrate
Methylamine (40% aq.[1] solution) 1.5 - 2.0Nucleophile
Ethyl Acetate (EtOAc) or DCM SolventOrganic Phase
Potassium Carbonate (K₂CO₃) 2.0Base (Optional if excess amine used)
Step-by-Step Procedure
  • Organic Phase: Dissolve the acid chloride in EtOAc (5 mL/g). Cool to 0°C .[2]

  • Aqueous Phase: Prepare a solution of Methylamine (40% aq) and K₂CO₃ (if used) in water.

  • Addition: Vigorously stir the organic phase and slowly add the aqueous amine solution.

    • Critical: Maintain internal temperature <10°C. The biphasic nature limits the reaction rate, but the exotherm can still be significant.

  • Reaction: Stir vigorously at 0–5°C for 1–2 hours.

  • Separation: Transfer to a separatory funnel. Separate layers.

  • Extraction: Extract the aqueous layer once with fresh EtOAc.

  • Wash & Dry: Combine organics, wash with 0.5M HCl (carefully, to avoid hydrolyzing the amide if heated, though unlikely at RT), then brine. Dry over MgSO₄.

  • Isolation: Evaporate solvent to yield the off-white solid product.

Process Control & Characterization

In-Process Control (IPC)
MethodParameterSpecification
HPLC/UPLC Conversion>98% Area% (Acid chloride consumption)
HPLC Impurity (SnAr)<0.5% (Check for mass M+MeNH-F)
pH WorkupAqueous wash should be pH < 2 to ensure amine removal
Characterization Data (Expected)
  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.4–8.6 (br s, 1H, NH ).
      
    • 
       7.6–7.8 (m, 2H, Aromatic H ).
      
    • 
       2.8 (d, 3H, N-CH ₃).
      
  • ¹⁹F NMR: Two distinct signals (approx -110 to -130 ppm range) showing coupling to each other and aromatic protons.[1]

  • MS (ESI): [M+H]⁺ calc. for C₈H₇ClF₂NO ≈ 206.0.

Troubleshooting & Optimization

Issue: Formation of Side Products (SnAr)

Symptom: LC-MS shows a peak with Mass = Target + 11 (displacement of F by MeNH₂: -19 + 31 = +12 mass shift, or similar depending on isotope). Cause: Reaction temperature too high or local excess of amine concentration. Solution:

  • Strictly maintain T < 0°C during addition.

  • Dilute the amine further before addition.

  • Switch to Protocol A (Anhydrous) where stoichiometry is easier to control than in aqueous biphasic systems.

Issue: Hydrolysis to Benzoic Acid

Symptom: Recovery of starting material precursor (acid) in the base wash. Cause: Wet solvents or old acid chloride. Solution:

  • Distill acid chloride or treat with thionyl chloride before use.[3]

  • Ensure DCM/THF are anhydrous.

Safety Considerations

  • Acid Chlorides: Corrosive and lachrymators. React violently with water to release HCl gas. Handle in a fume hood.

  • Methylamine: Toxic gas/liquid with a low boiling point. Flammable.

  • Fluorinated Compounds: While stable, thermal decomposition can release HF. Do not incinerate waste without scrubbers.

References

  • Sigma-Aldrich. 4-Chloro-2,5-difluorobenzoyl chloride Product Page. Link

  • BenchChem. General Amide Coupling Protocols. Link

  • PubChem. Compound Summary: 4-chloro-2,5-difluorobenzoyl chloride.[1][4] Link

  • Organic Chemistry Portal. Schotten-Baumann Reaction Mechanism and Conditions. Link

  • Barbasiewicz, M. Gram-Scale Preparation of Acyl Fluorides and Their Reactions. Synthesis, 2022.[5] Link

Sources

Application Note: Strategic Utilization of 4-Chloro-2,5-difluoro-N-methylbenzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Chloro-2,5-difluoro-N-methylbenzamide (CAS 921213-29-8) serves as a high-value "privileged scaffold" in the synthesis of Tyrosine Kinase Inhibitors (TKIs) —specifically targeting BTK and EGFR pathways—and G-Protein Coupled Receptor (GPCR) modulators. Its unique tri-halogenated core offers orthogonal reactivity profiles: the electron-deficient aromatic ring allows for regioselective Nucleophilic Aromatic Substitution (


), while the 4-chloro position remains available for transition-metal-catalyzed cross-coupling. This guide outlines the optimal protocols for leveraging this intermediate, focusing on controlling regioselectivity during functionalization to maximize yield and purity in API synthesis.

Introduction: The "Linchpin" Scaffold

In modern medicinal chemistry, the demand for poly-functionalized aromatic cores is critical for Fragment-Based Drug Discovery (FBDD). This compound represents a strategic "linchpin" due to its electronic architecture:

  • N-Methylamide Motif: Acts as a hydrogen bond donor/acceptor, frequently mimicking the adenine hinge-binding region in kinase ATP pockets.

  • 2,5-Difluoro Pattern: The fluorine atoms modulate metabolic stability (blocking P450 oxidation) and lipophilicity. Critically, they are activated for

    
     reactions.
    
  • 4-Chloro Handle: A sterically accessible site for late-stage Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the pharmacophore.

Therapeutic Relevance[1][2]
  • Kinase Inhibitors: Precursor for "Type II" kinase inhibitors where the amide forms the hinge interaction, and the 4-position is extended into the solvent-exposed region (e.g., BTK inhibitors described in WO2017103611A1).

  • GPCR Agonists: Used in the synthesis of GPR27 ligands, where the benzamide core provides the necessary rigidity for receptor docking.

Chemical Properties & Safety Profile[3][4]

PropertyDataNotes
CAS Number 921213-29-8
Molecular Formula

Molecular Weight 205.59 g/mol
Appearance White to off-white solid
Melting Point 128–130 °CConsistent with amide intermolecular H-bonding.
Solubility DMSO, DMF, MeOH, DCMPoor solubility in water/hexanes.
Reactivity Hazards Skin/Eye IrritantReleases HF/HCl upon thermal decomposition.

Synthetic Utility & Regioselectivity Strategy

The core challenge and opportunity with this intermediate is Regioselective Functionalization . The amide group at C1 is an Electron Withdrawing Group (EWG), which activates the fluorine atoms at C2 (ortho) and C5 (meta) toward nucleophilic attack.

The Reactivity Hierarchy
  • C2-Fluorine (Ortho): Most Reactive. Highly activated by the inductive (-I) and mesomeric (-M) effects of the adjacent carbonyl.

  • C5-Fluorine (Meta): Moderately Reactive. Activated by the 4-Cl and the distant amide, but less so than C2.

  • C4-Chlorine: Least Reactive to

    
    .  Requires Pd/Ni catalysis for substitution.
    
Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

G Start 4-Chloro-2,5-difluoro- N-methylbenzamide (Scaffold) PathA Path A: Regioselective SnAr (Nucleophile: Amines/Phenols) Start->PathA Mild Base, 0-25°C (Kinetic Control) PathB Path B: Metal-Catalyzed Coupling (Suzuki/Buchwald) Start->PathB Pd(PPh3)4, Boronic Acid (Chemoselective) ProdA 2-Substituted-4-chloro- 5-fluorobenzamide (Major Product) PathA->ProdA Displacement of F-2 ProdB 4-Aryl-2,5-difluoro- N-methylbenzamide PathB->ProdB Coupling at Cl-4 Final Multi-Functionalized Kinase Inhibitor API ProdA->Final Subsequent Coupling at C4 ProdB->Final Subsequent SnAr at C2

Caption: Divergent synthetic pathways. Path A (SnAr) is the standard first step to avoid catalyst poisoning by free amines in subsequent metal couplings.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (Acid to Amide)

If the intermediate is not purchased, it can be synthesized from 4-chloro-2,5-difluorobenzoic acid.

Reagents: 4-Chloro-2,5-difluorobenzoic acid (1.0 eq), Methylamine (2.0 M in THF, 1.5 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (10 vol).

  • Dissolution: Dissolve the benzoic acid derivative in DMF under

    
    .
    
  • Activation: Add DIPEA followed by HATU at 0°C. Stir for 30 mins to form the active ester.

  • Amidation: Add Methylamine solution dropwise. Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup: Quench with water (30 vol). The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry (

    
    ), and concentrate.
    
  • Yield Target: >85%.

Protocol B: Regioselective Displacement (The Critical Step)

Objective: Selectively displace the 2-fluoro group with an amine nucleophile (e.g., N-Boc-piperazine) while retaining the 5-fluoro and 4-chloro groups.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Nucleophile: N-Boc-piperazine (1.1 eq)

  • Base:

    
     (2.5 eq) or DIPEA (2.0 eq)
    
  • Solvent: DMSO or NMP (highly polar aprotic is required)

Procedure:

  • Setup: Charge a reaction vessel with the scaffold and

    
     in DMSO (5 mL/g).
    
  • Addition: Add the nucleophile (amine) slowly at RT.

  • Reaction: Heat to 40–50°C .

    • Critical Note: Do not exceed 60°C initially. Higher temperatures promote disubstitution (displacing the 5-F) or hydrolysis of the amide.

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the starting material (

    
     1.1 min) and appearance of the mono-substituted product.
    
    • QC Check: If >5% of the bis-substituted product is observed, lower the temperature and reduce reaction time.

  • Workup: Pour the reaction mixture into ice-water. The product should precipitate. Filter, wash with water, and dry in a vacuum oven at 45°C.

  • Purification: Recrystallization from EtOH/Heptane is usually sufficient. Flash chromatography (Hex/EtOAc) if necessary.

Protocol C: Suzuki Coupling at C4

Objective: Couple an aryl boronic acid to the 4-chloro position.

Reagents:

  • Substrate: Product from Protocol B (1.0 eq)

  • Boronic Acid: Phenylboronic acid derivative (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 15 mins.

  • Catalyst Addition: Add the Pd catalyst quickly under Argon flow.

  • Heating: Heat to 90°C for 4–12 hours.

  • Workup: Filter through Celite to remove Pd residues. Dilute with EtOAc, wash with brine.

  • Purification: Silica gel chromatography.

Analytical Quality Control

To ensure the integrity of the intermediate, the following HPLC parameters are recommended.

Method: Reverse Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide).

Acceptance Criteria:

  • Purity:

    
     (Area %)
    
  • Regioisomer Impurity:

    
     (5-substituted isomer).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Regioselectivity (Mixture of 2- and 5-subst.) Temperature too high or Base too strong.Lower reaction temp to <40°C. Use a milder base (e.g.,

instead of

).
Hydrolysis of Amide Wet solvent or excessive heat with hydroxide bases.Use anhydrous DMSO/DMF. Avoid NaOH/KOH; use carbonate bases.
Incomplete Suzuki Coupling Oxidative addition to Aryl-Cl is slow.Switch to a more active catalyst like XPhos Pd G2 or Pd(dtbpf)Cl2 . Increase temp to 100°C.
Precipitation during Workup Product is too lipophilic.Do not use pure water for quench. Use a mixture of Water/MeOH (9:1) to keep impurities in solution while precipitating the product.

References

  • Synthesis of BTK Inhibitors: Compounds useful as kinase inhibitors.[1] (2017).[1] WO Patent 2017103611A1. Link

  • GPCR Agonist Discovery: Development of Ligands for the Super Conserved Orphan G Protein-Coupled Receptor GPR27. (2018).[2] ResearchGate. Link

  • General

    
     Methodology: Regioselective nucleophilic aromatic substitution of polyfluorinated benzoates. Journal of Organic Chemistry.[3] (Standard Reference for 2,5-difluoro systems).
    
  • Dehydration to Nitrile: Process for the preparation of 4-chloro-2,5-difluorobenzonitrile. BenchChem Application Notes. Link

Disclaimer: This protocol is intended for research and development purposes only. All chemical handling must be performed by qualified personnel in a fume hood wearing appropriate PPE.

Sources

Application Note: Optimized Amide Coupling Strategies for the Synthesis of 4-Chloro-2,5-difluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-Chloro-2,5-difluoro-N-methylbenzamide (CAS: 921213-29-8) via amide coupling is a fundamental transformation in the development of halogenated benzamide pharmacophores. This application note provides a critical evaluation of reaction conditions, detailing the mechanistic causality behind reagent selection, solvent effects, and workup rationales. By transitioning from discovery-scale uronium-based coupling (HATU) to process-scale phosphonic anhydride (T3P) methodologies, researchers can achieve high-yielding, self-validating workflows tailored to their specific scale and purity requirements.

Mechanistic Rationale & Substrate Analysis

The Electrophile: 4-Chloro-2,5-difluorobenzoic Acid

The reactivity of 4-chloro-2,5-difluorobenzoic acid is heavily influenced by its halogen substituents. The inductive electron-withdrawing effects of the fluorine and chlorine atoms increase the electrophilicity of the carbonyl carbon, thermodynamically favoring nucleophilic attack. However, the ortho-fluoro substituent introduces steric hindrance. To overcome this kinetic barrier, highly efficient coupling agents that generate highly reactive active esters (such as OAt esters) are required to drive the reaction to completion rapidly[1].

The Nucleophile: Methylamine Hydrochloride

Methylamine is a highly nucleophilic, unhindered primary amine. While it is available as a gas or an aqueous solution (e.g., 40% in water), utilizing the methylamine hydrochloride salt (


)  is the industry standard for controlled organic synthesis[2].
  • Causality for Selection: Aqueous solutions introduce competitive nucleophiles (water) that can hydrolyze the active ester back to the starting carboxylic acid, necessitating a large excess of expensive coupling reagents. The hydrochloride salt is a stable, non-volatile solid that allows for precise stoichiometric control[2].

  • Mechanistic Requirement: Because the amine is locked as a non-nucleophilic ammonium salt, an auxiliary tertiary amine base (such as N,N-Diisopropylethylamine, DIPEA) must be added in excess to generate the free base in situ and to deprotonate the carboxylic acid for activation[3].

Workflow Visualization

The following diagram maps the kinetic pathway of the amide coupling reaction, from substrate activation to the final self-validating purification steps.

AmideCoupling N1 4-Chloro-2,5-difluorobenzoic Acid + Methylamine HCl N2 Base Addition (DIPEA) Deprotonation & Free-basing N1->N2 N3 Coupling Agent (HATU / T3P) Carboxyl Activation N2->N3 N4 Active Ester Intermediate (OAt or Phosphonic Anhydride) N3->N4 Activation N5 Nucleophilic Attack (Amide Bond Formation) N4->N5 + Free Methylamine N6 Aqueous Workup (Acid/Base Washes) N5->N6 Quench N7 This compound (Target Product) N6->N7 Phase Separation

Kinetic pathway of amide bond formation from activation to final aqueous workup.

Quantitative Comparison of Coupling Strategies

Selecting the correct coupling agent depends entirely on the scale of the reaction and the downstream purification tolerance. Table 1 summarizes three distinct methodologies.

Table 1: Reaction Parameter Comparison for this compound Synthesis

ParameterHATU / DIPEA[1]T3P / DIPEA[4]Acid Chloride (Oxalyl Cl)
Scale Suitability Discovery (mg to <5 g)Kilo-lab / ProcessCommercial Manufacturing
Acid Equivalents 1.0 eq1.0 eq1.0 eq
Amine HCl Eq. 1.5 eq1.2 - 1.5 eq2.0 eq (acts as own base)
Base Equivalents 3.0 - 4.0 eq (DIPEA)3.0 eq (DIPEA)Cat. DMF (Activation)
Coupling Reagent 1.1 - 1.2 eq1.5 eq (50% soln in EtOAc)1.2 eq (Oxalyl Chloride)
Primary Solvent DMF or DCMEtOAc or 2-MeTHFDCM
Reaction Time 1 - 2 hours4 - 12 hours4 hours (2h act. + 2h coup.)
Byproduct Profile Tetramethylurea, HOAtWater-soluble phosphatesHCl gas, CO2, CO

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." This means the physical changes in the reaction mixture (e.g., dissolution of suspensions) and the specific sequence of the workup inherently confirm the success of the chemical transformations.

Protocol A: Discovery-Scale Synthesis (HATU-Mediated)

Optimized for speed and maximum yield on a milligram to gram scale. HATU forms a highly reactive OAt-active ester that easily overcomes the steric hindrance of the ortho-fluoro group[1].

Step-by-Step Methodology:

  • Substrate Charging: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2,5-difluorobenzoic acid (1.0 eq) and HATU (1.1 eq).

  • Solvation: Suspend the solids in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Add DIPEA (3.0 eq) dropwise at room temperature.

    • Self-Validation Check: The cloudy suspension will transition to a clear, pale-yellow solution within 5–10 minutes, visually confirming the formation of the OAt-active ester.

  • Nucleophilic Addition: Add methylamine hydrochloride (1.5 eq) in one portion. The reaction may exhibit a mild exotherm.

  • Coupling: Stir the reaction at room temperature for 2 hours. Track reaction progression via LCMS (Target m/z: ~205.01)[5].

  • Strategic Aqueous Workup:

    • Dilute the reaction mixture with Ethyl Acetate (10 volumes).

    • Wash 1 (1M HCl, 3x): Protonates and removes excess DIPEA, unreacted methylamine, and basic byproducts into the aqueous layer.

    • Wash 2 (Sat. NaHCO3, 3x): Deprotonates and removes unreacted starting carboxylic acid and the HOAt byproduct.

    • Wash 3 (Brine, 1x): Removes residual water and DMF from the organic phase.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield the pure amide.
    
Protocol B: Process-Scale Synthesis (T3P-Mediated)

Optimized for scalability, safety, and chromatography-free purification. T3P (Propylphosphonic anhydride) generates strictly water-soluble byproducts, eliminating the need for hazardous uronium salts or column chromatography[4].

Step-by-Step Methodology:

  • Substrate Charging: In a jacketed reactor, suspend 4-chloro-2,5-difluorobenzoic acid (1.0 eq) and methylamine hydrochloride (1.2 eq) in Ethyl Acetate (0.5 M).

  • Base Addition: Add DIPEA (3.0 eq) and stir for 15 minutes to free-base the amine.

  • Controlled Activation: Cool the reactor to 0 °C. Add T3P (50% solution in EtOAc, 1.5 eq) dropwise via an addition funnel over 30 minutes to control the mild exotherm.

  • Coupling: Allow the reaction to warm to room temperature and stir for 6–8 hours.

  • Strategic Aqueous Workup:

    • Quench the reaction by adding an equal volume of deionized water. Stir vigorously for 15 minutes.

    • Separate the phases. The T3P phosphate byproducts partition entirely into the aqueous layer[4].

    • Wash the organic layer sequentially with 1M NaOH (removes unreacted acid), 1M HCl (removes excess base), and brine.

  • Isolation: Concentrate the organic layer under reduced pressure to afford this compound as a crystalline solid.

Analytical Quality Control

To ensure the integrity of the synthesized this compound, the following analytical validations should be performed:

  • LCMS Analysis: The product will exhibit a distinct

    
     peak at m/z 206.01  (based on the exact mass of 205.01  g/mol )[5].
    
  • TLC Tracking: Using a 1:1 Hexanes:Ethyl Acetate system, the product amide will elute with a lower

    
     value than the starting carboxylic acid due to the increased polarity of the amide bond.
    
  • 1H NMR Signatures: Confirmation of success is marked by the appearance of a broad singlet or doublet (due to coupling with the methyl protons) around

    
     6.0 - 6.5 ppm representing the N-H proton, and a doublet around 
    
    
    
    2.9 - 3.0 ppm representing the N-methyl group.

References

  • "What Chemical Reactions Can Methylamine Hydrochloride Undergo?" Bloomtechz.
  • "Application Notes and Protocols for Amide Bond Formation using EDC and HATU" Benchchem.
  • "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine" Organic Chemistry Portal.
  • "Intermediate knowledge enhanced the performance of the amide coupling yield prediction model" PMC / Nature Communications.
  • "921213-29-8 | this compound" BLD Pharm.

Sources

Application Note: Precision Nucleophilic Aromatic Substitution of 4-Chloro-2,5-difluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the operational protocols for utilizing 4-Chloro-2,5-difluoro-N-methylbenzamide (CAS 921213-29-8) as a high-value electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions.[1] This scaffold is a critical building block in the synthesis of next-generation kinase inhibitors (e.g., MEK and EGFR inhibitors) where the benzamide core serves as a hinge-binding or solvent-exposed moiety.[1]

The unique 2,5-difluoro-4-chloro substitution pattern presents a specific regiochemical challenge. This note provides evidence-based strategies to selectively target the C2-fluorine position, manage competitive side reactions, and maximize yield using self-validating experimental workflows.

Mechanistic Insight & Regioselectivity

The Electrophilic Landscape

The substrate contains three potential leaving groups: Fluorine at C2, Chlorine at C4, and Fluorine at C5. In SNAr reactions, fluoride is generally a superior leaving group to chloride due to the high electronegativity of fluorine, which stabilizes the anionic Meisenheimer complex intermediate, despite the stronger C-F bond.

Regiochemical Control (C2 vs. C5)

The primary challenge is distinguishing between the two fluorine atoms.

  • C2-Position (Ortho): This position is ortho to the electron-withdrawing N-methylamide group.[1] Nucleophilic attack here leads to a Meisenheimer complex where the negative charge is delocalized onto the carbonyl oxygen. This resonance stabilization is energetically favorable, making C2 the kinetic "hot spot."

  • C5-Position (Meta): This position is meta to the amide and ortho to the chlorine. While the chlorine atom provides some inductive activation, it lacks the resonance stabilization capacity of the carbonyl group. Consequently, C5 is significantly less reactive.

Expert Insight: The presence of the N-methyl group introduces a steric factor.[1] However, the trans-amide conformation (predominant in solution) minimizes steric clash at the C2 position, preserving its reactivity.

Reaction Pathway Visualization[1]

SNAr_Pathway Substrate 4-Chloro-2,5-difluoro- N-methylbenzamide TS_C2 TS: C2 Attack (Stabilized by Carbonyl) Substrate->TS_C2 Fast (k1) TS_C5 TS: C5 Attack (Less Stabilized) Substrate->TS_C5 Slow (k2) Complex_C2 Meisenheimer Complex (O-delocalization) TS_C2->Complex_C2 Complex_C5 Meisenheimer Complex (Ring delocalization only) TS_C5->Complex_C5 Product_C2 Major Product (2-Substituted) Complex_C2->Product_C2 -F⁻ Product_C5 Minor Impurity (5-Substituted) Complex_C5->Product_C5 -F⁻

Figure 1: Kinetic pathway demonstrating the energetic preference for C2-substitution due to carbonyl-assisted resonance stabilization.[1]

Experimental Protocols

Protocol A: Amination with Anilines (C-N Bond Formation)

This protocol is optimized for coupling weak nucleophiles (e.g., electron-deficient anilines) common in drug discovery.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: Substituted Aniline (1.1 equiv)

  • Base: Lithium Hexamethyldisilazide (LiHMDS) or NaH (for weak nucleophiles); DIPEA (for strong nucleophiles)

  • Solvent: Dry THF or DMF[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vial with the aniline (1.1 equiv) and dry THF (0.2 M concentration).

  • Deprotonation (Critical): Cool to 0°C. Dropwise add LiHMDS (1.0 M in THF, 2.0 equiv). Note: 2 equivalents are required—one to deprotonate the aniline and one to neutralize the HF byproduct. Stir for 15 minutes.

    • Why LiHMDS? It prevents the "amide proton" of the substrate from interfering and ensures the aniline is sufficiently nucleophilic.

  • Addition: Add this compound (1.0 equiv) as a solution in THF.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by LC-MS.[1]

    • Target Mass: M+ (Nucleophile) - HF.[1]

  • Quench: Quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na2SO4.

Protocol B: Etherification with Alcohols (C-O Bond Formation)

Used for introducing alkoxy side chains.

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol: 1.2 equiv[2]

  • Base: Cs2CO3 (Cesium Carbonate)

  • Solvent: DMSO or NMP[1]

Step-by-Step Methodology:

  • Mix: Combine the alcohol (1.2 equiv) and Cs2CO3 (2.0 equiv) in DMSO (0.5 M). Stir at RT for 30 mins to generate the alkoxide in situ.

  • Add Substrate: Add the benzamide substrate.

  • Heat: Heat to 60°C. Caution: Higher temperatures (>100°C) may promote attack at the C5 position or C4-Cl displacement.[1]

  • Monitor: Check LC-MS for conversion. If sluggish, increase temp to 80°C in 10°C increments.

Data Summary & Troubleshooting

Comparative Reactivity Table[1]
Nucleophile TypeBase SystemSolventTemp (°C)Regioselectivity (C2:C5)Typical Yield
Primary Aliphatic Amine DIPEA (3 equiv)NMP80>95:585-92%
Electron-Rich Aniline K2CO3DMF10090:1075-80%
Electron-Poor Aniline LiHMDS (2 equiv)THF0 -> RT>98:265-75%
Primary Alcohol NaH or Cs2CO3DMSO6092:880-88%
Troubleshooting Guide (Self-Validating Steps)
  • Issue: Low Conversion.

    • Diagnosis: The N-methyl amide proton (pKa ~16) might be getting deprotonated by strong bases, creating a negatively charged species that repels the nucleophile.

    • Solution: Use a non-ionizable base (like DIPEA) if possible, or use 2+ equivalents of strong base (LiHMDS) to ensure the nucleophile remains active despite substrate deprotonation.

  • Issue: Loss of Regioselectivity (C5 impurity > 10%).

    • Diagnosis: Reaction temperature is too high.

    • Solution: Lower temperature and extend reaction time. Switch to a less polar solvent (e.g., THF instead of DMSO) to tighten the transition state.

  • Issue: Hydrolysis of Amide.

    • Diagnosis: Presence of "4-chloro-2,5-difluorobenzoic acid" in LC-MS.[1]

    • Solution: Ensure solvents are strictly anhydrous. Avoid hydroxide bases (NaOH/KOH). Use carbonate or hydride bases.

References

  • Cobimetinib Synthesis & Intermediates

    • Patent: "Preparation Method of Cobimetinib." US20180273506A1.
  • Mechanistic Control in SNAr

    • Article: "Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification." J. Am. Chem. Soc. 2024.[3]

  • Compound Data

    • Chemical Source:[1][2][4][5][6][7][8][9][10] this compound (CAS 921213-29-8).[1][4][5][6]

  • General Review of Fluorine in SNAr

    • Review: "Nucleophilic Aromatic Substitution of Polyfluorin

Sources

Procedures for N-methylation of 4-chloro-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision N-Methylation of 4-Chloro-2,5-difluorobenzamide

Executive Summary & Strategic Rationale

The functionalization of halogenated benzamides, such as 4-chloro-2,5-difluorobenzamide[1], is a cornerstone of modern drug discovery and agrochemical development. Specifically, the N-methylation of primary amides serves as a critical structural modification. By replacing the amide N-H proton with a methyl group, researchers eliminate a hydrogen bond donor, thereby increasing the lipophilicity (LogP), enhancing membrane permeability, and improving the proteolytic stability of the pharmacophore—a phenomenon widely recognized in medicinal chemistry as the "methylation effect"[2].

This application note details a highly optimized, self-validating protocol for the N-methylation of 4-chloro-2,5-difluorobenzamide. By leveraging the classical, yet highly robust, sodium hydride/methyl iodide methodology originally developed by Benoiton et al.[3], this guide provides a mechanistic breakdown of the reaction, ensuring reproducible and high-yielding results for drug development professionals.

Mechanistic Causality and Reaction Design

Primary amides possess a relatively high pKa (~15–17), rendering them poor nucleophiles in their neutral state. To facilitate an efficient


 reaction with an alkyl halide, the amide must be quantitatively deprotonated.
  • The Base (Sodium Hydride): We employ Sodium Hydride (NaH) because it is a strong, non-nucleophilic base. The deprotonation of the amide by NaH is irreversible, driven by the evolution of hydrogen gas (

    
    )[4]. This gas evolution is a crucial self-validating visual cue: if bubbling is observed, the active amidate nucleophile is successfully forming.
    
  • The Solvent (Anhydrous DMF): N,N-Dimethylformamide (DMF) is selected over less polar solvents like THF. DMF possesses a high dielectric constant, which effectively solvates the sodium cation (

    
    ). This leaves a "naked," highly reactive amidate anion, significantly accelerating the subsequent nucleophilic attack.
    
  • The Electrophile (Methyl Iodide): Methyl iodide (MeI) is an excellent, soft electrophile. While the amidate anion is ambident (capable of both O- and N-alkylation), N-alkylation is thermodynamically favored under these conditions, yielding the desired N-methylbenzamide cleanly.

Mechanism A 4-Chloro-2,5-difluorobenzamide (Neutral) B Amidate Anion (Nucleophile) A->B NaH (- H2) C N-Methylated Product (Target) B->C MeI (- NaI)

Caption: Mechanistic pathway of base-mediated amide N-methylation.

Quantitative Reaction Parameters

The following table outlines the optimized stoichiometry required for a standard 1.00 gram scale transformation. A slight excess of base and electrophile ensures complete conversion of the starting material while preventing over-alkylation[5].

Table 1: Reagent Stoichiometry and Function

ReagentMW ( g/mol )EquivalentsAmountFunction
4-Chloro-2,5-difluorobenzamide 191.561.001.00 g (5.22 mmol)Substrate
Sodium Hydride (60% in oil)24.001.20250 mg (6.26 mmol)Non-nucleophilic Base
Methyl Iodide (MeI)141.941.50487 µL (7.83 mmol)Methylating Agent
Anhydrous DMF 73.09-25 mLPolar Aprotic Solvent

Experimental Workflow and Protocol

Workflow A 1. Preparation Anhydrous DMF, 0°C B 2. Deprotonation NaH (1.2 eq), H2 evolves A->B C 3. Methylation MeI (1.5 eq), 25°C B->C D 4. Quench Sat. NH4Cl (aq) C->D E 5. Isolation EtOAc Extraction & Silica Gel D->E

Caption: Step-by-step synthetic workflow for the N-methylation of benzamides.

Step-by-Step Methodology:

Step 1: System Preparation

  • Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Seal the flask with a rubber septum and flush the system with inert gas (Argon or Nitrogen) for 5 minutes. Causality: Atmospheric moisture must be strictly eliminated, as it would rapidly quench the NaH, leading to incomplete conversion and poor yields[5].

Step 2: Substrate Solvation and Cooling 3. Dissolve 4-chloro-2,5-difluorobenzamide (1.00 g, 5.22 mmol) in 25 mL of anhydrous DMF. 4. Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Cooling is mandatory to control the highly exothermic deprotonation step and prevent solvent degradation or side reactions.

Step 3: Deprotonation 5. Briefly remove the septum and add Sodium Hydride (250 mg of 60% dispersion, 6.26 mmol) portion-wise[4]. 6. Self-Validation Checkpoint: Observe the reaction carefully. The immediate evolution of hydrogen gas confirms that the NaH is active and the amidate anion is successfully forming. 7. Allow the mixture to stir at 0 °C for 30 minutes, or until gas evolution completely ceases.

Step 4: N-Methylation 8. Using a gas-tight syringe, add Methyl Iodide (487 µL, 7.83 mmol) dropwise to the 0 °C solution. 9. Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir for 2 to 4 hours, monitoring via TLC.

Step 5: Reaction Quench and Workup 10. Cool the reaction mixture back to 0 °C. 11. Carefully quench the excess NaH by the dropwise addition of 10 mL saturated aqueous ammonium chloride (


) solution[4]. Causality:

provides a mild proton source to safely neutralize unreacted base without hydrolyzing the newly formed amide. 12. Dilute the mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel. 13. Wash the organic layer with distilled water (3 × 30 mL) to extract the DMF into the aqueous phase, followed by a final wash with saturated brine (30 mL). 14. Dry the organic layer over anhydrous sodium sulfate (

), filter, and concentrate under reduced pressure.

Step 6: Purification 15. Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexanes/Ethyl Acetate. The N-methylated product will elute faster (higher


) than the primary amide starting material due to the loss of the hydrogen bond donor.

Troubleshooting and Self-Validation System

To ensure scientific integrity, the protocol must be continuously monitored. Use the following diagnostic matrix to troubleshoot and validate the synthesis in real-time.

Table 2: Diagnostic Matrix and Analytical Validation

Observation / Analytical ResultDiagnostic ConclusionCorrective Action / Next Steps
No gas evolution upon NaH addition Inactive base or wet solvent.Abort. Use a fresh bottle of NaH and ensure DMF is strictly anhydrous.
Starting material remains on TLC Incomplete methylation.Extend reaction time; add an additional 0.5 eq of MeI if necessary[4].
Multiple new spots on TLC Over-alkylation or thermal degradation.Ensure strict temperature control at 0 °C during base and MeI addition[5].
LC-MS Peak at m/z 206.0

Successful N-methylation.Primary validation successful; proceed to isolation.

H NMR: Sharp singlet at ~2.9 ppm (3H)
Confirmed

incorporation.
Final structural validation complete.

H NMR: Loss of broad N-H signal
Complete conversion to tertiary amide.Product is pure and ready for downstream assays.

References

Sources

Application Notes: The Strategic Role of 4-Chloro-2,5-difluoro-N-methylbenzamide in the Synthesis of Novel Diamide Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes serve as a technical guide for researchers and synthetic chemists on the strategic application of 4-Chloro-2,5-difluoro-N-methylbenzamide as a pivotal intermediate in the synthesis of next-generation agrochemicals. While direct applications of this specific molecule are not extensively cataloged, its structural motifs are highly analogous to key building blocks used in the synthesis of proven, high-efficacy insecticides. This guide will leverage established, authoritative synthetic routes for existing diamide insecticides, such as Chlorantraniliprole, to provide a robust and scientifically-grounded framework for the utilization of this compound. We will detail its synthesis and subsequent application in a validated amide coupling protocol to generate novel insecticidal candidates, explaining the causal logic behind each experimental step.

Introduction: The Benzamide Moiety in Modern Agrochemicals

Benzamide derivatives are a cornerstone in the development of modern agrochemicals, serving as crucial intermediates for a wide range of bioactive molecules, from herbicides to fungicides and insecticides.[1][2] Their versatility allows for precise structural modifications that can tune biological activity, selectivity, and physicochemical properties.

The compound of interest, this compound, possesses a unique substitution pattern:

  • 4-Chloro and 2,5-Difluoro Groups: These halogen substitutions are known to enhance metabolic stability and membrane permeability, and can significantly influence the binding affinity of the final molecule to its biological target.

  • N-methylbenzamide Core: This structure is central to the class of diamide insecticides, which are renowned for their potent and specific activity against a range of lepidopteran pests.

The primary application of this intermediate is in the synthesis of phthalamide or diamide insecticides, which function as potent activators of insect ryanodine receptors (RyRs). This mode of action leads to the uncontrolled release of internal calcium stores within insect muscle cells, causing paralysis and death. The synthesis of Chlorantraniliprole, a leading insecticide in this class, provides an excellent template for understanding the potential role of our target intermediate.[3][4]

Proposed Synthetic Pathway Overview

The overall strategy is a convergent synthesis, where two key fragments are prepared separately and then combined in a final coupling step to yield the target agrochemical.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Heterocycle Synthesis cluster_2 Part C: Final Coupling Reaction A 4-Chloro-2,5-difluorobenzoic Acid B Activation (e.g., SOCl₂) A->B C 4-Chloro-2,5-difluorobenzoyl chloride B->C D Amidation with Methylamine (CH₃NH₂) C->D E Intermediate 1: This compound D->E I Amide Coupling Reaction E->I F Heterocyclic Precursor (e.g., Pyrazole Precursor) G Multi-step Synthesis F->G H Intermediate 2: Substituted Pyrazole Carboxylic Acid G->H H->I J Novel Diamide Agrochemical Candidate I->J caption Fig 1. Convergent synthesis workflow.

Caption: Fig 1. Convergent synthesis workflow.

Part A: Protocol for Synthesis of the Key Intermediate

The synthesis of this compound can be efficiently achieved from the corresponding benzoic acid, a route that offers high yields and purity.[5]

Protocol 3.1: Synthesis of this compound

This two-step, one-pot protocol involves the activation of the carboxylic acid to an acid chloride, followed by amidation.

Materials & Reagents:

ReagentCAS NumberMolecular WeightRole
4-Chloro-2,5-difluorobenzoic acid101777-80-0192.55Starting Material
Thionyl chloride (SOCl₂)7719-09-7118.97Activating Agent
Dichloromethane (DCM)75-09-284.93Anhydrous Solvent
N,N-Dimethylformamide (DMF)68-12-273.09Catalyst
Methylamine (40% in H₂O or 2M in THF)74-89-531.06Amine Source
Triethylamine (TEA) or Pyridine121-44-8101.19Acid Scavenger
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Quenching Solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying Agent

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 4-Chloro-2,5-difluorobenzoic acid (1 eq.) in anhydrous dichloromethane (DCM, 10 mL per gram of acid).

  • Acid Chloride Formation: Add a catalytic amount of N,N-Dimethylformamide (DMF, ~1-2 drops). Slowly add thionyl chloride (1.5 eq.) dropwise to the suspension at room temperature.

    • Expertise Note: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species that converts the carboxylic acid to the highly reactive acid chloride. The excess thionyl chloride is volatile and easily removed.

  • Reaction Monitoring: Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution and the clarification of the solution.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the DCM and excess thionyl chloride under reduced pressure using a rotary evaporator. This yields the crude 4-Chloro-2,5-difluorobenzoyl chloride as an oil or low-melting solid.

  • Amidation: Re-dissolve the crude acid chloride in fresh anhydrous DCM. Cool the flask to 0°C in an ice bath. In a separate flask, prepare a solution of methylamine (2.5 eq.) and an acid scavenger like triethylamine (2.5 eq.) in DCM.

  • Controlled Addition: Add the methylamine solution dropwise to the stirred acid chloride solution at 0°C. Maintain the temperature below 5°C during the addition to control the exothermicity of the reaction.

    • Trustworthiness Note: Slow, controlled addition at low temperatures is critical to prevent side reactions and ensure the formation of the desired amide with high purity. The acid scavenger is essential to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction Completion & Work-up: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding water or saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction & Purification: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) to obtain pure This compound as a crystalline solid.

Part B: Application in Diamide Agrochemical Synthesis

The synthesized intermediate serves as the "eastern half" of a potential diamide insecticide. The next critical step is coupling it with a suitable heterocyclic carboxylic acid (the "western half"), a reaction analogous to the final step in Chlorantraniliprole synthesis.[4][6]

Protocol 4.1: Amide Coupling to Form a Novel Diamide

This protocol describes the coupling of our intermediate with a representative pyrazole carboxylic acid.

Materials & Reagents:

ReagentRoleRationale / Causality
Intermediate 1 (from Part A)Benzamide NucleophileThe aniline nitrogen (if present after a hypothetical reduction step) attacks the activated carboxylic acid.
Intermediate 2: 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acidHeterocyclic Carboxylic AcidProvides the core structure responsible for binding to the ryanodine receptor.[3]
Methanesulfonyl Chloride (MsCl)Carboxylic Acid ActivatorReacts with the carboxylic acid to form a mixed anhydride, which is a highly reactive electrophile for amidation.
3-Picoline or PyridineBaseNeutralizes the HCl generated during anhydride formation and the subsequent coupling, driving the reaction forward.[3]
Propionitrile or AcetonitrileAnhydrous SolventA polar aprotic solvent that effectively dissolves reactants while remaining inert to the reaction conditions.

Step-by-Step Methodology:

G A 1. Reaction Setup - Combine Intermediates 1 & 2 in Propionitrile. - Add 3-Picoline (base). B 2. Cooling - Cool the mixture to -5°C to 0°C using an ice-salt bath. A->B C 3. Activation & Coupling - Add Methanesulfonyl Chloride dropwise. - Maintain temperature < 0°C. B->C D 4. Stirring & Monitoring - Stir at 0-5°C for 1 hour. - Warm to room temp and stir for 3 hours. - Monitor by TLC/LC-MS. C->D E 5. Work-up & Precipitation - Add water dropwise to precipitate the product. D->E F 6. Isolation & Purification - Filter the solid product. - Wash with propionitrile-water, then propionitrile. - Dry under nitrogen. E->F caption Fig 2. Workflow for the final amide coupling step.

Caption: Fig 2. Workflow for the final amide coupling step.

  • Reaction Setup: In a dry reaction vessel, create a mixture of the heterocyclic carboxylic acid (Intermediate 2, 1.0 eq.) and your synthesized this compound (Intermediate 1, 1.05 eq.) in propionitrile (approx. 3 mL per gram of acid).[3]

  • Base Addition: Add 3-picoline (2.6 eq.) to the mixture.

  • Cooling: Cool the reaction mixture to between -5°C and 0°C using an ice-salt bath.

    • Expertise Note: Precise temperature control is paramount. The formation of the mixed anhydride with methanesulfonyl chloride is rapid and exothermic. Low temperatures prevent degradation of this unstable intermediate and minimize side reactions.

  • Activation and Coupling: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, ensuring the internal temperature does not rise above 0°C. After the addition is complete, stir the mixture at this temperature for approximately 1 hour.[3]

  • Reaction Completion: Allow the mixture to warm to room temperature and continue stirring for an additional 3 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Precipitation and Isolation: Add water (approx. 1.5 mL per gram of acid) dropwise to the stirred mixture. The final product should precipitate out of the solution.

  • Purification: Stir the resulting slurry for 1 hour at room temperature. Filter the solids and wash them sequentially with a 3:1 mixture of propionitrile-water, followed by pure propionitrile.[3]

  • Drying: Dry the isolated white to off-white solid under a stream of nitrogen or in a vacuum oven to yield the final, purified novel diamide agrochemical candidate.

Conclusion and Future Outlook

The protocols detailed herein provide a comprehensive, scientifically-backed guide for the synthesis and application of This compound as a valuable intermediate in agrochemical research. By leveraging established methodologies for the synthesis of world-class insecticides like Chlorantraniliprole, researchers can confidently integrate this unique building block into discovery pipelines. The resulting novel diamide candidates hold the potential for new intellectual property and could exhibit unique efficacy profiles, improved metabolic stability, or a modified spectrum of activity due to the distinct electronic and steric properties imparted by the 4-chloro and 2,5-difluoro substitutions.

References

  • Wang, J., Luo, M., Hu, C., & Sun, D. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Journal of the Argentine Chemical Society. Available at: [Link]

  • Patsnap Eureka. (2018). Method for synthesizing chlorantraniliprole. Retrieved February 27, 2026, from [Link]

  • TREA. (2024). PROCESS FOR PREPARING CHLORANTRANILIPROLE. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). Benzamide derivatives and plant growth regulants containing them.
  • Google Patents. (n.d.). The preparation method of 4-chloro-2,5-difluorobenzoic acid.

Sources

Application Note: Scalable Synthesis of 4-Chloro-2,5-difluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and drug developers. It prioritizes scalable, cost-effective, and high-purity synthesis routes for 4-Chloro-2,5-difluoro-N-methylbenzamide , a critical scaffold in the synthesis of kinase inhibitors (e.g., TRK/ROS1 inhibitors) and other fluorinated bioactive molecules.[1][2]

Introduction & Strategic Value

This compound is a high-value pharmacophore often utilized in the development of targeted oncology therapies.[1][2] The presence of the 2,5-difluoro substitution pattern confers unique metabolic stability and lipophilicity, while the 4-chloro position serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).[1][2]

Critical Process Challenges

Scale-up of this synthesis presents specific challenges that this guide addresses:

  • Regiochemical Stability: The electron-deficient ring is prone to Nucleophilic Aromatic Substitution (

    
    ) side reactions if reaction temperatures or amine equivalents are uncontrolled.[2]
    
  • Moisture Sensitivity: The fluorinated benzoyl chloride intermediate is highly reactive and susceptible to rapid hydrolysis.[2]

  • Purification: Avoiding column chromatography is a mandatory requirement for kilogram-scale production.[1][2]

Retrosynthetic Analysis & Route Selection

To ensure scalability, we bypass expensive coupling agents (HATU, PyBOP) used in discovery chemistry.[2] Instead, we focus on Acyl Chloride Activation (Route A) as the primary process route, with CDI Coupling (Route B) as a "green" alternative for GMP facilities with strict chloride restrictions.[2]

Logical Pathway Visualization

Retrosynthesis Target Target: This compound Intermed Intermediate: 4-Chloro-2,5-difluorobenzoyl chloride Intermed->Target Step 2: Substitution SM Starting Material: 4-Chloro-2,5-difluorobenzoic acid (CAS: 132794-07-1) SM->Intermed Step 1: Activation Reagents1 Activation: SOCl2 / cat. DMF Reagents1->Intermed Reagents2 Amidation: MeNH2 (THF or Aq) Reagents2->Target

Figure 1: Retrosynthetic disconnection showing the activation of the benzoic acid precursor.

Route A: Thionyl Chloride Activation (Process Standard)

This route is the industry workhorse due to the low cost of thionyl chloride (


) and the gaseous nature of the byproducts (

,

), which simplifies purification.[2]
Mechanism & Causality

The reaction proceeds via the formation of a Vilsmeier-Haack intermediate (using catalytic DMF), which rapidly converts the carboxylic acid to the acid chloride.[2]

  • Why DMF? The electron-withdrawing fluorine atoms make the carbonyl carbon electrophilic, but the formation of the acyl chloride can be sluggish.[2] DMF acts as a catalyst, forming a reactive chloroiminium species that accelerates the reaction.[2]

  • Why Toluene? It allows for azeotropic removal of residual

    
     during the concentration step, preventing side reactions with methylamine.[2]
    
Experimental Protocol (Scalable to 100g)
Step 1: Acid Chloride Formation[1][2]
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an inert gas (N2/Ar) inlet. Connect the condenser outlet to a caustic scrubber (NaOH) to trap HCl/SO2 gases.[2]

  • Charge: Add 4-Chloro-2,5-difluorobenzoic acid (100.0 g, 0.52 mol) and Toluene (500 mL, 5 vol). Stir to form a slurry.

  • Activation: Add DMF (0.5 mL, cat.) followed by dropwise addition of Thionyl Chloride (74.2 g, 45.5 mL, 0.62 mol, 1.2 equiv) over 30 minutes.

    • Note: An endotherm may be observed initially, followed by gas evolution.[2]

  • Reaction: Heat the mixture to 75-80°C for 3-4 hours. The slurry will dissolve as the acid converts to the soluble acid chloride.[2]

  • Completion: Monitor by HPLC (quench aliquot with MeOH to form methyl ester). Ensure <0.5% starting acid remains.[2]

  • Workup: Cool to 40°C. Concentrate under reduced pressure to remove excess

    
     and Toluene. Re-dissolve the residue in Dichloromethane (DCM)  or THF  (500 mL) for the next step.
    
Step 2: Amidation[1][2]
  • Setup: Place the acid chloride solution in a reactor and cool to 0-5°C .

  • Reagent: Prepare or purchase Methylamine (2.0M in THF) (312 mL, 0.62 mol, 1.2 equiv).

    • Alternative: Aqueous Methylamine (40%) can be used (Schotten-Baumann conditions) but requires a biphasic setup and vigorous stirring.[2] THF is preferred for higher purity.[2]

  • Addition: Add Methylamine solution dropwise, maintaining internal temperature <10°C . The reaction is highly exothermic.[2]

    • Base: If using Methylamine HCl salt, add Triethylamine (2.5 equiv) to scavenge the acid.[2] If using free base Methylamine, use 2.2 equiv (one to react, one to scavenge HCl).[2]

  • Reaction: Allow to warm to 20-25°C and stir for 2 hours.

  • Quench: Add 1M HCl (300 mL) to quench excess amine and solubilize amine salts.

Purification & Isolation[1][2]
  • Separation: Separate the organic layer.[2] Wash with Sat. NaHCO3 (300 mL) to remove any unreacted benzoic acid.[2] Wash with Brine (300 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Crystallization: The crude solid is typically off-white.[2] Recrystallize from Heptane/Ethyl Acetate (3:1) or Toluene .[2]

    • Heat to reflux to dissolve, cool slowly to 0°C.[2]

  • Yield: Expected yield: 85-92% (isolated). Purity: >98% (HPLC).

Route B: CDI Coupling (Green/GMP Alternative)

For facilities where corrosive thionyl chloride is prohibited or trace sulfur impurities are a concern, 1,1'-Carbonyldiimidazole (CDI) offers a mild, one-pot alternative.[1][2]

Workflow Visualization

CDIRoute Acid Acid Precursor AcylImid Intermediate: Acyl-Imidazole Acid->AcylImid Activation (THF, 25°C) CDI Reagent: CDI (CO2 evolution) CDI->AcylImid Product Target Amide AcylImid->Product Amidation (RT) MeNH2 Reagent: MeNH2 (THF) MeNH2->Product

Figure 2: One-pot CDI coupling pathway avoiding acidic byproducts.[1]

Protocol Summary
  • Activation: Dissolve Acid (1 equiv) in anhydrous THF (10 vol). Add CDI (1.1 equiv) in portions. Stir at RT for 1 hour until

    
     evolution ceases.
    
  • Coupling: Add Methylamine (2.0M in THF, 1.2 equiv). Stir for 3 hours.

  • Workup: The byproduct is imidazole (water-soluble).[2] Dilute with EtOAc, wash with 1M HCl (removes imidazole), then NaHCO3.[2]

  • Pros/Cons: Higher reagent cost than Route A, but lower corrosion risk and milder conditions.[2]

Comparative Data & Specifications

ParameterRoute A (SOCl2)Route B (CDI)Route C (HATU/Discovery)
Reagent Cost Low ($)Medium (

)
High (

)
Atom Economy HighMediumLow
Scalability Excellent (>100kg)Good (<10kg)Poor
Byproducts SO2, HCl (Gas)Imidazole, CO2Urea, Organophosphates
Typical Yield 88-95%80-88%90-95%
Purity (Crude) HighModerateHigh

Safety & Handling (E-E-A-T)

  • Thionyl Chloride: Highly corrosive and reacts violently with water.[2] Pulmonary irritant.[2] All operations must be performed under a fume hood with appropriate scrubbing.[2]

  • Methylamine: Flammable gas/liquid.[2] Ensure proper ventilation.[2]

  • Fluorinated Intermediates: While the C-F bond is stable, harsh basic conditions at high temperatures could trigger

    
     of the fluorine, releasing fluoride ions.[2] Avoid heating with strong bases.[2]
    

References

  • Vertex Pharmaceuticals Inc. (2024).[2] Amine-boranes as bifunctional reagents for direct amidation of carboxylic acids. US Patent 12071393B2.[2] (Describes amidation of 4-chloro-2,5-difluorobenzoic acid). Link

  • Mirati Therapeutics, Inc. (2023).[2] Scalable Atroposelective Synthesis of MRTX1719. Organic Process Research & Development. (Details the handling of the 4-chloro-2,5-difluorobenzoic acid starting material). Link[2]

  • Sigma-Aldrich . (n.d.).[2] 4-Chloro-2,5-difluorobenzoic acid Product Specification. (Precursor physical properties).[2] Link

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 22955922, 2,5-Difluoro-4-methylbenzamide. (Structural analog reference). Link[2]

Sources

Troubleshooting & Optimization

Improving yield of 4-Chloro-2,5-difluoro-N-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Chloro-2,5-difluoro-N-methylbenzamide . As a Senior Application Scientist, I have designed this guide to help you navigate the unique thermodynamic and kinetic challenges associated with amidating highly electron-deficient fluoroaromatic systems.

This center is structured to provide mechanistic troubleshooting, quantitative benchmarking, and self-validating protocols to ensure scalable, high-yield outcomes.

I. Mechanistic Workflow & Reaction Logic

The synthesis of this compound typically proceeds via the activation of 4-chloro-2,5-difluorobenzoic acid, followed by nucleophilic acyl substitution by methylamine. However, the presence of two highly electronegative fluorine atoms—particularly the fluorine at the 2-position (ortho to the carbonyl)—renders the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [1]. If reaction conditions are not strictly controlled, methylamine will act as a nucleophile against the aromatic ring rather than the carbonyl carbon, displacing the fluorine atom and destroying your yield.

G SM 4-Chloro-2,5-difluorobenzoic acid (Starting Material) AcidCl Acid Chloride Intermediate (Highly Electrophilic) SM->AcidCl SOCl2 or (COCl)2 DMF (cat.), DCM Product This compound (Target Product) SM->Product T3P or EDC/HOBt MeNH2·HCl, DIPEA Mild Conditions AcidCl->Product MeNH2 (1.05 eq) T < 0°C SNAr SNAr Byproduct (F-Displacement) AcidCl->SNAr MeNH2 (Excess) T > 20°C Product->SNAr Excess MeNH2 Prolonged Heating

Caption: Reaction pathways for this compound highlighting the SNAr side-reaction.

II. Troubleshooting Guide & FAQs

Q1: My overall isolated yield is capped at 45-50%, and LC-MS analysis of the crude mixture shows a significant byproduct with a mass of [M+H]+ 217 instead of the expected 206. What is happening? A1: You are observing the classic SNAr byproduct: 4-chloro-5-fluoro-2-(methylamino)-N-methylbenzamide. The carbonyl group (especially if activated as an acid chloride) strongly withdraws electron density, activating the ortho-fluorine toward nucleophilic attack by methylamine[1]. Causality & Fix: Methylamine is a strong, unhindered nucleophile. If your reaction temperature exceeds 5 °C during amine addition, or if you use a large molar excess of methylamine (>1.5 eq), SNAr outcompetes amidation. Switch from aqueous methylamine to a controlled addition of methylamine hydrochloride (MeNH₂·HCl) with a sterically hindered base like DIPEA, and maintain the internal temperature below 0 °C.

Q2: I am using the acid chloride route (oxalyl chloride/DMF) for scale-up. The amidation stalls at 70% conversion, and I recover a lot of the starting carboxylic acid during the basic aqueous workup. Why? A2: This is caused by competitive hydrolysis of your acid chloride intermediate. Causality & Fix: When generating the acid chloride, excess oxalyl chloride must be completely stripped under vacuum before the amidation step[2]. If unreacted oxalyl chloride remains, it violently consumes the methylamine to form volatile amides, leaving insufficient amine to react with your target acid chloride. Furthermore, if you are using aqueous methylamine (40% w/w), the water will rapidly hydrolyze the highly electrophilic 2,5-difluorobenzoyl chloride back to the starting acid. You must use anhydrous methylamine (e.g., 2.0 M in THF) or dry MeNH₂·HCl.

Q3: Which coupling reagent is optimal if I want to avoid the instability of the acid chloride route entirely? A3: Propylphosphonic anhydride (T3P) is the premier choice for amidating electron-deficient, halogenated benzoic acids[3]. Causality & Fix: T3P allows for direct amidation under very mild conditions (0 °C to room temperature), which kinetically suppresses the SNAr pathway. Furthermore, T3P and its byproducts are entirely water-soluble, meaning the reaction is self-validating during workup: a simple aqueous wash removes all coupling reagents, preventing the emulsion issues commonly seen with EDC/HOBt or DCC[4].

III. Quantitative Benchmarking of Amidation Strategies

To guide your process chemistry decisions, the following table summarizes the expected outcomes of various amidation methodologies based on empirical optimization.

Amidation MethodReagents & SolventsTemp ProfileYield (%)SNAr Byproduct (%)
Biphasic Acid Chloride (COCl)₂, then 40% aq. MeNH₂, DCM20 °C42%35%
Anhydrous Acid Chloride (COCl)₂, then 2.0 M MeNH₂ in THF-10 °C88%< 2%
Carbodiimide Coupling EDC·HCl, HOBt, MeNH₂·HCl, DIPEA, DMF0 °C to 25 °C81%5%
T3P Direct Coupling T3P (50% in EtOAc), MeNH₂·HCl, DIPEA0 °C to 20 °C94% < 1%

IV. Self-Validating Experimental Protocols

Protocol A: T3P-Mediated Direct Amidation (Recommended for Discovery & High Purity)

This protocol utilizes mild activation to eliminate SNAr side-reactions.

  • Substrate Dissolution: Charge a dry, nitrogen-flushed round-bottom flask with 4-chloro-2,5-difluorobenzoic acid (1.0 eq, 10.0 mmol) and methylamine hydrochloride (1.2 eq, 12.0 mmol). Suspend in anhydrous ethyl acetate (30 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq, 30.0 mmol) dropwise. Self-Validation Check: The suspension will clear into a homogeneous solution as the amine hydrochloride is neutralized and the carboxylic acid is deprotonated.

  • Thermal Control: Cool the reaction mixture to an internal temperature of 0–5 °C using an ice/water bath.

  • Coupling: Add T3P (50% w/w solution in EtOAc, 1.5 eq, 15.0 mmol) dropwise over 15 minutes via an addition funnel. Causality: Dropwise addition prevents localized thermal spikes that could trigger SNAr.

  • Propagation: Remove the ice bath and allow the reaction to stir at 20 °C for 4 hours. Monitor by LC-MS or TLC (Hexanes/EtOAc 1:1) until the starting acid is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Separate the layers. Wash the organic layer with 1 M HCl (20 mL) to remove excess DIPEA, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a highly pure white solid.

Protocol B: Anhydrous Acid Chloride Route (Recommended for >100g Scale-Up)

This protocol prioritizes cost-efficiency while mitigating hydrolysis.

  • Acid Chloride Formation: Suspend 4-chloro-2,5-difluorobenzoic acid (1.0 eq) in anhydrous DCM (5 volumes). Add catalytic DMF (0.05 eq). Slowly add oxalyl chloride (1.2 eq) at room temperature. Self-Validation Check: Vigorous gas evolution (CO and CO₂) will occur. Stir until gas evolution ceases and the solution becomes completely clear (approx. 2 hours).

  • Reagent Stripping (Critical Step): Concentrate the mixture to absolute dryness under reduced pressure. Co-evaporate twice with dry toluene (2 volumes) to ensure complete removal of residual oxalyl chloride and HCl[2].

  • Amidation: Redissolve the resulting crude acid chloride in anhydrous THF (5 volumes). Cool the solution to -10 °C using a dry ice/acetone bath.

  • Amine Addition: Add methylamine (2.0 M solution in THF, 1.1 eq) dropwise, maintaining the internal temperature strictly below 0 °C. Causality: The low temperature and strict stoichiometry prevent the methylamine from attacking the fluorinated ring.

  • Workup: Once addition is complete, stir for 30 minutes. Quench with water, extract with EtOAc, wash with brine, and concentrate.

V. References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. URL:[Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. URL:[Link]

  • Synthesis of Nirmatrelvir: Design and Optimization of an Efficient Telescoped Amidation–Dehydration Sequence. Organic Process Research & Development. URL:[Link]

Sources

Purification methods for 4-Chloro-2,5-difluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification of 4-Chloro-2,5-difluoro-N-methylbenzamide

Executive Summary & Molecule Profile

Target Molecule: this compound Application: Critical intermediate for kinase inhibitor scaffolds and agrochemical synthesis.[1][2][3] Chemical Context: A lipophilic, electron-deficient benzamide.[1][2][3] The presence of fluorine atoms at the 2- and 5-positions significantly alters the solubility profile and acidity of the parent ring compared to non-fluorinated analogues.[3]

Physicochemical Profile (Estimated):

Property Value / Characteristic
State White to off-white crystalline solid
Solubility (Good) Ethyl Acetate, DCM, DMSO, Methanol, Ethanol (hot)
Solubility (Poor) Water, Hexanes, Heptane

| Key Impurities | 4-Chloro-2,5-difluorobenzoic acid (Hydrolysis/Starting Material), Regioisomers (from acid synthesis), Coupling Reagents (e.g., urea derivatives).[1][2][3] |

Troubleshooting Center (Q&A Format)

This section addresses real-world scenarios reported by our user base.

Scenario A: "I have a persistent acidic impurity that won't wash out."

Diagnosis: The starting material, 4-Chloro-2,5-difluorobenzoic acid , is likely contaminating your product.[1][2] Due to the electron-withdrawing nature of the two fluorine atoms, this acid is stronger (lower pKa) than standard benzoic acid.[1][2][3] If your workup pH isn't high enough, the acid remains protonated and partitions into the organic layer with your amide.[1][2][3]

Solution: The "Aggressive Alkaline" Wash Standard bicarbonate washes may be insufficient.[1][2][3]

  • Dissolve crude material in Ethyl Acetate (EtOAc) (avoid DCM if possible to prevent emulsion issues).[1][2][3]

  • Wash 2x with 1M NaOH (cold). Note: The amide is stable to cold dilute base, but the acid will be fully deprotonated and forced into the aqueous layer.[1][3]

  • Immediately wash with Brine to remove excess base.[1][2]

  • Dry over

    
    .
    

Critical Alert: Do not heat during the base wash.[1][2] Although amides are generally stable, the electron-deficient ring makes the system slightly more susceptible to hydrolysis or nucleophilic aromatic substitution (


) at the fluorine positions under extreme forcing conditions.[1][2]
Scenario B: "My product is 'oiling out' during recrystallization."

Diagnosis: This occurs when the compound's melting point is lower than the boiling point of your solvent, or the impurity profile is depressing the melting point.[1][3] You are likely cooling the solution too fast or using a solvent ratio where the "insoluble" limit is reached while the mixture is still hot.[1][3]

Solution: The Two-Solvent Displacement Method Instead of cooling a hot saturated solution, use anti-solvent addition at a controlled temperature.[1][2][3]

  • Dissolve the crude oil/solid in the minimum amount of warm Ethanol (40°C) .[1][2][3]

  • Add Water dropwise with vigorous stirring until persistent turbidity is observed.

  • Add a few drops of Ethanol to just clear the solution.[1][2]

  • Allow to cool slowly to Room Temperature (RT) with stirring.

  • Why this works: The slow addition of water (high polarity) forces the lipophilic benzamide out of solution into an ordered lattice rather than crashing it out as an amorphous oil.[1][2][3]

Scenario C: "I see a 'ghost' spot on TLC just below my product."

Diagnosis: This is frequently the regioisomer (e.g., 4-chloro-3,6-difluoro-...) originating from the synthesis of the benzoic acid precursor.[1][2][3] These isomers have nearly identical polarity to your target.[1][2][3]

Solution: Flash Chromatography with Modifier Standard EtOAc/Hexane often fails to separate these isomers.[1][2][3]

  • Stationary Phase: High-performance Silica (230-400 mesh).[1][2][3]

  • Mobile Phase: Toluene : Ethyl Acetate (9:1 to 8:2 gradient).[1][2][3]

  • Mechanism: Toluene interacts with the

    
    -systems of the aromatic rings.[1] The slight difference in electron density distribution between regioisomers (caused by the F atom positioning) creates a separation factor (
    
    
    
    ) in Toluene that is absent in Hexanes.[1][2][3]

Validated Purification Protocols

Protocol 1: Standard Chemical Workup (Post-Synthesis)

Best for: Removing bulk reagents (amines, acids, coupling byproducts).[1][2]

  • Quench: Dilute reaction mixture with EtOAc (10 mL per mmol substrate).

  • Acid Wash: Wash organic layer with 0.5 M HCl (2x).[1][2][3]

    • Purpose: Protonates unreacted methylamine or organic base catalysts (pyridine/TEA), moving them to the aqueous layer.[1][2]

  • Base Wash: Wash organic layer with Sat.[1][2][3]

    
      (2x) or 1M NaOH  (1x, cold).
    
    • Purpose: Deprotonates unreacted 4-chloro-2,5-difluorobenzoic acid.[1][2][3]

  • Drying: Dry organic phase over Anhydrous Magnesium Sulfate (

    
    ). Filter and concentrate.
    
Protocol 2: Recrystallization (High Purity)

Best for: Final polishing (>99% purity required).[1][2]

  • Solvent System: Ethanol / Water (1:1 to 1:3 ratio).[1][2][3]

  • Procedure:

    • Place 1.0 g of crude solid in a flask.

    • Add 10 mL Ethanol . Heat to 60°C. If not dissolved, add Ethanol in 1 mL increments.

    • Once dissolved, remove from heat source.[1][2][3]

    • Immediately add warm Water (50°C) dropwise until the solution turns slightly cloudy.

    • Let stand at RT for 2 hours, then 4°C (fridge) for 4 hours.

    • Filter crystals and wash with cold 20% Ethanol/Water.[1][2][3]

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying this specific benzamide derivative based on the impurity profile.

PurificationLogic Start Crude this compound CheckTLC Analyze Purity (TLC/LCMS) Start->CheckTLC ImpurityType Identify Major Impurity CheckTLC->ImpurityType ActionCryst Protocol 2: Recrystallization (EtOH/H2O) CheckTLC->ActionCryst High Purity (>90%) but colored/amorphous AcidImpurity Starting Acid Present (Lower Rf, acidic) ImpurityType->AcidImpurity Acid Detected BaseImpurity Amine/Catalyst Present (Baseline material) ImpurityType->BaseImpurity Amine Detected IsomerImpurity Regioisomer/Close Spot ImpurityType->IsomerImpurity Isomer Detected ActionWash Protocol 1: Acid/Base Extraction AcidImpurity->ActionWash BaseImpurity->ActionWash ActionColumn Flash Chromatography (Toluene/EtOAc System) IsomerImpurity->ActionColumn ActionWash->CheckTLC Re-analyze FinalCheck Final Purity Check ActionColumn->FinalCheck ActionCryst->FinalCheck FinalCheck->ActionColumn Fail Success Pure Compound (>98%) FinalCheck->Success Pass

Figure 1: Purification decision tree for this compound, prioritizing extraction for bulk impurities and chromatography/recrystallization for fine polishing.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 139083282, 4-Chloro-N-methylbenzamide. (Note: Used for general physicochemical properties of the parent scaffold).[1][2] Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Solvents, Steps, and Methods. (Authoritative guide on solvent selection for amides). Retrieved from [Link][1][2]

  • Google Patents. CN101381301A: Preparation method of 4-chloro-2,5-difluorobenzoic acid.[1][2][3] (Source for impurity profile of the starting material). Retrieved from

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2][3] (Reference for acidity of fluorinated benzoic acids vs non-fluorinated). Retrieved from [Link][1][2]

Sources

Technical Support Center: Minimizing Side Reactions in the Amide Coupling of 4-Chloro-2,5-difluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2,5-difluoro-N-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific amide bond formation. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction for yield and purity.

The coupling of 4-Chloro-2,5-difluorobenzoic acid with methylamine, while seemingly straightforward, presents challenges common to the synthesis of amides from electron-deficient carboxylic acids. The key to success lies in selecting the appropriate activation strategy to maximize the rate of the desired reaction while minimizing well-documented side reactions.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment.

Q1: My reaction is incomplete. LC-MS analysis shows significant amounts of unreacted 4-Chloro-2,5-difluorobenzoic acid and methylamine, even after extended reaction times. What is the likely cause?

A: This is a classic symptom of inefficient carboxylic acid activation. Several factors could be at play:

  • Moisture Contamination: Amide coupling reagents and their activated intermediates are highly sensitive to moisture. Water can hydrolyze the activated ester or the coupling reagent itself, halting the reaction.[1] Ensure you are using anhydrous solvents (e.g., DMF, DCM stored over molecular sieves) and running the reaction under an inert atmosphere (Nitrogen or Argon).[1]

  • Insufficient Coupling Reagent: Ensure you are using the correct stoichiometry. Typically, 1.1 to 1.2 equivalents of the coupling reagent relative to the carboxylic acid are recommended to drive the reaction to completion.[2]

  • Inappropriate Base: If using a uronium salt like HATU, a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) is crucial.[1] Using a less hindered base like triethylamine (TEA) can sometimes lead to side reactions. The base is required to form the carboxylate anion, which is the active nucleophile that attacks the coupling reagent.[3]

  • Low Temperature: While starting the reaction at 0 °C is good practice to control any initial exotherm, the reaction may need to be warmed to room temperature to proceed at a reasonable rate.[2] Monitor progress by TLC or LC-MS before concluding the reaction has stalled.

Q2: I am using a carbodiimide like DCC or EDC and I've isolated a major byproduct that is insoluble and difficult to remove. What is this compound?

A: You are likely dealing with the corresponding urea byproduct.

  • If you are using DCC (Dicyclohexylcarbodiimide) , the byproduct is dicyclohexylurea (DCU). DCU is notoriously insoluble in most common organic solvents, making purification by chromatography challenging.[4][5] It often precipitates from the reaction mixture and must be removed by filtration.

  • If you are using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , the byproduct is the water-soluble ethyl-dimethylaminopropyl-urea (EDU).[6] A key advantage of EDC is that this byproduct can be easily removed with a simple aqueous workup.[6][7] If you are having issues with insoluble byproducts when using carbodiimides, switching from DCC to EDC is a highly recommended first step.

Q3: My LC-MS shows a byproduct with a mass corresponding to my carboxylic acid plus the carbodiimide (DCC or EDC). What is this and how can it be avoided?

A: This is the classic N-acylurea byproduct, which results from an intramolecular rearrangement of the reactive O-acylisourea intermediate.[2][6] This rearranged product is stable and unreactive towards your amine, effectively terminating the reaction for that portion of your material.

Mechanism of N-Acylurea Formation The desired pathway involves the amine intercepting the O-acylisourea intermediate. However, if the amine concentration is low or the intermediate is sterically hindered, it can rearrange.

To prevent this:

  • Use an Additive: The most effective strategy is to add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[8] These additives react with the O-acylisourea intermediate faster than it can rearrange, forming an active ester (OBt or OAt ester).[6] This new intermediate is more stable towards rearrangement but still highly reactive with the amine, significantly improving yields and reducing the N-acylurea side product.[2][6]

  • Switch to a Uronium Reagent: Reagents like HATU are designed with a built-in HOAt moiety, which inherently avoids this side reaction pathway.[3][9]

Q4: I switched to HATU for higher efficiency, but my yield is still low and I see a new byproduct related to my amine. What went wrong?

A: This is likely due to guanidinylation of the amine.[10] Uronium/aminium salt reagents like HATU can react directly with the amine if the carboxylic acid has not been sufficiently activated first.[11] This forms a stable tetramethylguanidinium species on your amine, capping it and preventing it from participating in the desired amide bond formation.

To avoid guanidinylation:

  • Order of Addition is Critical: Always pre-activate the carboxylic acid. This means mixing the 4-Chloro-2,5-difluorobenzoic acid, HATU, and base (DIPEA) in your anhydrous solvent first .[1][9][12] Allow this mixture to stir for 5-15 minutes to ensure the formation of the active OAt-ester before adding the methylamine.[1][9]

  • Avoid Excess Uronium Reagent: Use a slight excess (e.g., 1.1 eq) of HATU relative to the carboxylic acid, but avoid large excesses which can drive this side reaction.[10][13]

Section 2: Frequently Asked Questions (FAQs)

Q: For this specific coupling, which reagent class is better: carbodiimides (like EDC/HOBt) or uronium salts (like HATU)?

A: For the coupling of an electron-deficient acid like 4-Chloro-2,5-difluorobenzoic acid, a uronium salt such as HATU is generally superior .

  • Carbodiimide (EDC/HOBt): This is a cost-effective and reliable system. The addition of HOBt is essential to suppress N-acylurea formation and potential racemization (though not a concern for this achiral acid).[2][14] However, reaction times can be longer (1-12 hours).[2]

  • Uronium Salt (HATU): HATU is one of the most efficient and fastest coupling reagents available.[9][15] It forms a highly reactive OAt-active ester, leading to faster reaction times (often 15-60 minutes) and higher yields, especially for challenging substrates.[2][3] The key is the mandatory pre-activation step to avoid guanidinylation.[1][9]

Recommendation: Start with HATU for the best chance of a high-yielding, clean, and rapid reaction. If cost is a major concern, EDC/HOBt is a viable alternative, but expect longer reaction times and be diligent about monitoring for side products.

Q: What is the role of the base (e.g., DIPEA) and how much should be used?

A: The base plays two critical roles:

  • Deprotonates the Carboxylic Acid: It forms the carboxylate anion, which is the active species that attacks the coupling reagent to begin the activation process.[3]

  • Neutralizes Acidic Byproducts: It neutralizes the hexafluorophosphate or tetrafluoroborate salts formed during the reaction, as well as any hydrochloride if the amine is added as a salt.

DIPEA is the preferred base because it is sterically hindered and non-nucleophilic, which prevents it from competing with the desired amine nucleophile.[1] Typically, 2 to 3 equivalents of DIPEA are used relative to the carboxylic acid.

Q: What are the ideal solvent and temperature conditions?

A:

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is the most common and effective solvent for this type of coupling due to its high polarity, which helps dissolve the reagents and intermediates.[1] Anhydrous Dichloromethane (DCM) can also be used.

  • Temperature: It is best practice to combine the reagents at 0 °C (ice bath) to manage any potential exotherm during the initial activation.[2] After the addition of all components, the reaction is typically allowed to warm to room temperature and stirred until completion.[1][2]

Section 3: Recommended Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU (Preferred Method)

This protocol is designed for maximum yield and reaction speed.

Reagents & Stoichiometry:

Reagent Molar Eq.
4-Chloro-2,5-difluorobenzoic acid 1.0
HATU 1.1
Methylamine (e.g., 2M solution in THF) 1.2
DIPEA 2.5

| Anhydrous DMF | 10 mL / mmol acid |

Step-by-Step Procedure:

  • Under an inert atmosphere (N2), add 4-Chloro-2,5-difluorobenzoic acid (1.0 eq) to a flame-dried flask.

  • Add anhydrous DMF and cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) followed by DIPEA (2.5 eq) to the solution.

  • Pre-activation: Stir the mixture at 0 °C for 5 minutes, then at room temperature for 10 minutes. This step is crucial for forming the OAt-active ester.[1][9]

  • Cool the mixture back to 0 °C and add the methylamine solution (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 30-90 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol B: Cost-Effective Coupling using EDC/HOBt

A reliable alternative to HATU.

Reagents & Stoichiometry:

Reagent Molar Eq.
4-Chloro-2,5-difluorobenzoic acid 1.0
EDC.HCl 1.2
HOBt 1.2
Methylamine (e.g., 2M solution in THF) 1.2
DIPEA (if amine is a HCl salt) 1.2

| Anhydrous DMF or DCM | 10 mL / mmol acid |

Step-by-Step Procedure:

  • Under an inert atmosphere (N2), dissolve 4-Chloro-2,5-difluorobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC.HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C.[2]

  • Add the methylamine solution (1.2 eq) to the reaction mixture. If using methylamine hydrochloride, add 1.2 eq of DIPEA at this stage.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, 1M HCl, and saturated NaHCO3 solution to remove the urea byproduct and excess reagents.[2] Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Section 4: Visual Guides

Diagram 1: Key Side Reaction Pathways in Amide Coupling

Caption: Comparison of desired vs. side reaction pathways for carbodiimide and uronium salt coupling reagents.

Diagram 2: Troubleshooting Workflow for Amide Coupling

Troubleshooting Start Reaction Start Check_Completion Monitor by LC-MS Is reaction complete? Start->Check_Completion Workup Proceed to Workup & Purification Check_Completion->Workup Yes Stalled Problem: Reaction Stalled (High SM) Check_Completion->Stalled No, High SM Side_Product Problem: Major Side Product Check_Completion->Side_Product No, Side Product Stalled_Action Check for Moisture Verify Reagent Stoichiometry Ensure Anhydrous Solvents Stalled->Stalled_Action Side_Product_ID Identify Side Product by Mass Side_Product->Side_Product_ID N_Acylurea Mass = Acid + Carbodiimide? (N-Acylurea) Side_Product_ID->N_Acylurea Yes Guanidinylation Mass = Amine + TMU? (Guanidinylation) Side_Product_ID->Guanidinylation Yes N_Acylurea_Action Add HOBt to EDC reaction OR Switch to HATU reagent N_Acylurea->N_Acylurea_Action Guanidinylation_Action Ensure Correct Order of Addition: 1. Acid + HATU + Base 2. Wait 10-15 min 3. Add Amine Guanidinylation->Guanidinylation_Action

Caption: A decision tree for troubleshooting common issues in amide coupling reactions.

References
  • BenchChem. (n.d.). Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Survival Technologies. (n.d.). Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Guanidinium-type coupling reagents. Chemical Society Reviews, 38(3), 651.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling.
  • Carpino, L. A., et al. (2002). Uronium and immonium salts for peptide coupling. Google Patents.
  • BenchChem. (n.d.). A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents.
  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
  • Creative Biogene. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
  • Reddit. (2024, December 16). HATU coupling - what's the best order?. r/Chempros.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

Sources

Recrystallization solvents for high-purity 4-Chloro-2,5-difluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Solvent Selection Matrix

4-Chloro-2,5-difluoro-N-methylbenzamide is a lipophilic, crystalline amide often used as a scaffold in kinase inhibitor synthesis.[1][2] Its purification is complicated by the competing polarity of the amide bond (H-bond donor/acceptor) and the halogenated aromatic ring (lipophilic/electron-withdrawing).[1]

Our technical analysis identifies three primary solvent systems based on impurity profiles. Use the matrix below to select the appropriate system for your specific crude material.

Solvent System Decision Matrix
System Solvent Composition Primary Use Case Mechanism of Action
System A Ethanol (95%) / Water General Purification Removes ionic salts (amine hydrochlorides) and highly polar byproducts.[1][2] Utilizes the "hydrophobic effect" to crash out the fluorinated amide.
System B Ethyl Acetate / n-Heptane High-Purity / Anhydrous Best for removing non-polar organic impurities (unreacted starting materials, dimers).[1][2] Avoids hydrolysis risks.[2]
System C Isopropanol (IPA) "Oiling Out" Rescue Single-solvent system with moderate boiling point (82°C).[1][2] Slower cooling profile prevents phase separation (oiling) common in fluorinated compounds.[2]

Detailed Experimental Protocols

Protocol A: The "Standard" Ethanol/Water Recrystallization

Recommended for crude material containing inorganic salts or trace methylamine salts.[1]

Prerequisites:

  • Crude this compound[1][2]

  • Ethanol (95% or Absolute)

  • Deionized Water (Antisolvent)

  • Heating mantle with magnetic stirring[2][3]

Step-by-Step Procedure:

  • Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 40 mL of Ethanol. Heat to reflux (approx. 78°C).[2]

  • Saturation: If the solid does not fully dissolve, add Ethanol in 5 mL increments until a clear solution is obtained. Note: If a small amount of dark solid remains insoluble, filter hot to remove mechanical impurities.[1]

  • Antisolvent Addition: While maintaining gentle reflux, add hot Deionized Water dropwise.[2]

    • Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

    • Clarification: Add 1-2 mL of Ethanol to clear the solution again.[1][2]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring or wood block.

    • Critical Control: Do not place directly on a cold benchtop; rapid cooling induces oiling out.[2]

  • Isolation: Cool in an ice bath (0-5°C) for 30 minutes. Filter via vacuum filtration (Buchner funnel).[2] Wash the cake with 20 mL of cold (50:50) Ethanol/Water.[2]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: The "Lipophilic" Ethyl Acetate/Heptane Method

Recommended for removing unreacted 4-chloro-2,5-difluorobenzoic acid or non-polar side products.[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude material in the minimum amount of boiling Ethyl Acetate (EtOAc).[2]

  • Precipitation: Remove from heat source.[2] While the solution is still hot (but not boiling), slowly add n-Heptane down the side of the flask.

    • Ratio Target: Typically 1:2 or 1:3 (EtOAc:Heptane).[2]

  • Seeding: If available, add a seed crystal of pure product when the solution reaches ~40°C.

  • Harvest: Allow to stand at room temperature for 4 hours, then refrigerate. Filter and wash with cold Heptane.[2]

Visualization: Purification Workflow & Logic

The following diagram illustrates the decision logic and process flow for purifying this specific fluorinated benzamide.

RecrystallizationLogic Start Crude 4-Chloro-2,5-difluoro- N-methylbenzamide ImpurityCheck Analyze Impurity Profile (TLC / LC-MS) Start->ImpurityCheck Salts Contains Salts / Polar Impurities (e.g., Methylamine HCl) ImpurityCheck->Salts Polar Organics Contains Non-Polar Impurities (e.g., Starting Acid, Dimers) ImpurityCheck->Organics Non-Polar SystemA System A: Ethanol / Water (Polarity Swing) Salts->SystemA SystemB System B: EtOAc / Heptane (Lipophilic Wash) Organics->SystemB Process Dissolve at Reflux -> Hot Filtration -> Controlled Cooling -> Filtration SystemA->Process SystemB->Process Oiling Issue: Product Oils Out? Process->Oiling Remedy Remedy: Re-heat, add more solvent, seed at T_cloud - 5°C Oiling->Remedy Yes Final Pure Crystalline Solid (>99.5% Purity) Oiling->Final No Remedy->Final

Caption: Decision tree for solvent selection based on impurity profile, including contingency for phase separation (oiling out).

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Technical Insight: Fluorinated benzamides often possess low melting points and high lipophilicity.[2] If the solution becomes supersaturated at a temperature above the compound's melting point (likely <100°C for this derivative), it will phase-separate as an oil.[1] Corrective Action:

  • Re-dissolve: Heat the mixture until the oil dissolves.

  • Dilute: Add 10-15% more of the "good" solvent (Ethanol or EtOAc).[2] This lowers the saturation point.[2]

  • Seed: Cool very slowly. Add a seed crystal at a temperature below the melting point but above the oiling temperature.

Q2: My yield is low (<60%). Where is the product?

Analysis: The N-methyl group increases solubility in organic solvents compared to the primary amide.[1][2] Corrective Action:

  • Mother Liquor Check: Analyze the filtrate by TLC.[2] If significant product remains, concentrate the filtrate to half volume and repeat the cooling process (Second Crop).

  • Solvent Ratio: You may be using too much "good" solvent.[2] Ensure you are at the minimum volume required for hot dissolution.[2]

Q3: The crystals are colored (yellow/brown) but should be white.

Analysis: This indicates trapped conjugated impurities or oxidation products from the aniline precursor.[2] Corrective Action:

  • Activated Carbon: During the hot dissolution step (Step 1), add activated charcoal (5% w/w). Stir for 10 minutes, then perform a hot filtration through Celite before cooling.

References & Authority

  • Synthesis of N-methylbenzamide derivatives:

    • Source: Patent EP0355480B1 describes the general synthesis and purification of N-methylbenzamides, highlighting the removal of methylamine salts and the use of crystallization for high purity.[1]

    • Link:[1][2]

  • Purification of Fluorinated Benzamide Intermediates:

    • Source: Patent CN103304439B details the purification of 4-amino-2-fluoro-N-methylbenzamide (a close structural analog) using Ethyl Acetate systems, validating Protocol B.[1][2]

    • Link:[1][2]

  • General Solubility of Halogenated Benzamides:

    • Source: "Exploring the Volatility... and Solubility Properties of Five Halogenated Benzaldehydes" (MDPI). While focusing on aldehydes, this establishes the solubility hierarchy of halogenated aromatics in aqueous vs. organic systems, supporting the use of Ethanol/Water for polarity-based separation.[1]

    • Link:[1][2]

  • Crystallization Solvent Selection Guide:

    • Source: University of Pittsburgh, Department of Chemistry. "Common Solvents for Crystallization." Confirms the Ethanol/Water system for amides and the Ethyl Acetate/Hydrocarbon system for general organics.[1]

    • Link:

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Chloro-2,5-difluoro-N-methylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, we frequently encounter complex functionalization challenges when working with highly substituted halogenated aromatics.

4-Chloro-2,5-difluoro-N-methylbenzamide (CAS: 921213-29-8) [1] presents a uniquely difficult microenvironment. The molecule contains two primary sites for late-stage functionalization: the C4-chloride (for cross-coupling) and the C1-amide (for N-alkylation). Both sites suffer from severe steric hindrance and complex electronic deactivation due to the flanking ortho-fluorine atoms. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic FAQs to help you bypass these synthetic bottlenecks.

Troubleshooting: Cross-Coupling at the C4-Cl Position

Q: Why does my Suzuki-Miyaura coupling at the C4 position stall, yielding mostly unreacted starting material?

A: Steric shielding and electronic deactivation at the oxidative addition step. The C-Cl bond is inherently stronger and more resistant to oxidative addition than C-Br or C-I bonds[2]. In this specific scaffold, the C4-chloride is sterically hindered by the adjacent ortho-fluorine at C5[3]. Furthermore, while fluorine is inductively electron-withdrawing, its lone pairs donate electron density into the aromatic ring via resonance, subtly deactivating the C-Cl bond toward the insertion of electron-rich Pd(0) species.

The Solution: You must abandon standard bidentate ligands (like dppf) or simple phosphines (like PPh3). Instead, utilize highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands, such as XPhos or P(tBu)3 [4].

  • Causality: The extreme electron density of XPhos forces the palladium center to become highly nucleophilic, facilitating oxidative addition into the stubborn C-Cl bond. Conversely, the massive steric bulk of the ligand accelerates the final reductive elimination step, which is often the kinetic bottleneck in hindered biaryl syntheses[4].

Quantitative Data: Ligand Screening for C4-Suzuki Coupling

Reaction Conditions: this compound (1.0 eq), Phenylboronic acid (1.2 eq), Pd source (2.5-5 mol%), Base (2.0 eq), 90 °C, 12h.

LigandCatalyst PrecursorBaseSolventYield (%)Causality / Mechanistic Observation
PPh3 Pd(OAc)2K2CO3Toluene/H2O< 10%Insufficient electron density to activate the C4-Cl bond[2].
dppf Pd(dppf)Cl2K3PO41,4-Dioxane35%Bidentate ligand; lacks the steric bulk required to drive reductive elimination[4].
P(tBu)3 Pd2(dba)3Cs2CO3Toluene78%High electron density favors oxidative addition; however, it is highly air-sensitive[4].
XPhos Pd2(dba)3K3PO41,4-Dioxane92% Optimal balance of electron-richness and steric bulk; avoids unwanted defluorination[4].
Protocol 1: XPhos-Mediated Suzuki-Miyaura Coupling (Self-Validating Workflow)
  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd2(dba)3 (2.5 mol%), XPhos (5 mol%), and anhydrous K3PO4 (2.0 equiv).

    • Causality: K3PO4 is specifically chosen as a non-nucleophilic base to prevent unwanted SNAr side reactions at the activated C2-fluorine position[5].

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration.

    • Self-Validation Check: The solution should immediately appear dark purple/red, characteristic of the intact Pd2(dba)3 complex.

  • Degassing: Perform three rigorous freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos into inactive phosphine oxides, killing the catalytic cycle.

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring for 12 hours.

    • Self-Validation Check: Within 30 minutes, the color will transition from dark red to a yellowish-brown or black suspension. This visual shift confirms the formation of the active monoligated Pd(0)-XPhos species and active catalytic turnover.

  • Monitoring: Monitor via LC-MS. Confirm the disappearance of the starting material mass (m/z 205.0)[6] and the appearance of the target biaryl mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove palladium black and inorganic phosphate salts. Concentrate and purify via flash chromatography.

SuzukiCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Hindered by ortho-F) Pd0->OxAdd PdII_1 Pd(II) Aryl Halide Complex OxAdd->PdII_1 Aryl-Cl TransMet Transmetalation (Base Activated) PdII_1->TransMet PdII_2 Pd(II) Diaryl Complex TransMet->PdII_2 Boronic Acid RedElim Reductive Elimination (Driven by Bulky Ligand) PdII_2->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting steric bottlenecks.

Troubleshooting: Hindered Amide N-Alkylation

Q: When attempting to alkylate the N-methylamide group, I recover >90% starting material. How can I drive this reaction?

A: Overcoming A-1,3 steric strain through complete deprotonation. The N-methyl group already introduces significant bulk. When combined with the ortho-fluorine at C2, the amide bond experiences restricted rotation. This steric shielding effectively blocks the trajectory of incoming electrophiles toward the nitrogen lone pair.

The Solution: You cannot rely on weak bases (like K2CO3) to functionalize this amide. You must quantitatively deprotonate the amide using a strong, non-nucleophilic base (e.g., NaH or KHMDS) in a highly polar aprotic solvent to form a planar, highly nucleophilic amidate anion.

Protocol 2: Hindered N-Alkylation Workflow
  • Deprotonation: In a dry flask under argon, dissolve this compound in anhydrous DMF (0.1 M). Cool the solution to 0 °C.

  • Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in small portions.

    • Self-Validation Check: Immediate evolution of H2 gas (vigorous bubbling) will be observed. This visual cue confirms the successful deprotonation of the amide to form the amidate anion. Wait until bubbling completely ceases (approx. 30 mins).

  • Electrophile Addition: Add the alkyl halide (1.5 equiv) dropwise.

    • Causality: Alkyl iodides are strictly preferred over bromides or chlorides. Their superior electrophilicity is required to overcome the steric shielding provided by the C2-fluorine.

  • Thermal Activation: Allow the reaction to warm to room temperature, then heat to 50 °C for 4 hours.

    • Causality: The elevated temperature provides the necessary kinetic energy to overcome the restricted transition state caused by the ortho-fluorine clash.

  • Quenching: Cool to 0 °C and carefully quench with saturated aqueous NH4Cl.

    • Self-Validation Check: Minor bubbling will occur as excess NaH is destroyed. Once bubbling stops, the system is safe for ambient workup. Extract with EtOAc and wash extensively with 5% aqueous LiCl to remove residual DMF.

Frequently Asked Questions (FAQs)

Q: During my cross-coupling reactions, I am observing a major byproduct where the mass is off by -19 Da (loss of F, addition of a nucleophile). Which fluorine is reacting and why?

A: You are observing an unwanted Nucleophilic Aromatic Substitution (SNAr) side reaction[7]. In this compound, the C2-fluorine is positioned directly ortho to the highly electron-withdrawing carboxamide group. Because fluorine is highly electronegative, it strongly polarizes the C-F bond, making the C2 carbon highly electrophilic and stabilizing the intermediate Meisenheimer complex. Consequently, F is a vastly superior leaving group compared to Cl in SNAr reactions.

If your cross-coupling conditions utilize nucleophilic bases (e.g., NaOH, NaOMe) or are run in protic solvents (e.g., EtOH) at elevated temperatures, the base will preferentially attack the C2-position rather than facilitating the palladium cycle. Correction: Switch immediately to strictly non-nucleophilic bases (e.g., anhydrous K3PO4 or Cs2CO3) and use aprotic solvents (e.g., Toluene, 1,4-Dioxane)[5].

ReactivityMap SM 4-Chloro-2,5-difluoro- N-methylbenzamide Path1 C4-Cl Bond (Cross-Coupling) SM->Path1 Path2 C1-Amide (N-Alkylation) SM->Path2 Path3 C2/C5-F Bonds (SNAr Side Reactions) SM->Path3 Sol1 Use Bulky Ligands (XPhos, P(tBu)3) Path1->Sol1 Sol2 Use Strong Base (KHMDS, NaH) + Polar Aprotic Path2->Sol2 Sol3 Avoid Nucleophilic Bases (Use K3PO4, Cs2CO3) Path3->Sol3

Caption: Reactivity map and troubleshooting strategies for functionalization pathways.

References

  • 1-Bromo-3,5-difluorobenzene (Steric Effects in Cross-Coupling) - Benchchem - 3

  • CAS NO. 921213-29-8 | this compound - Arctom - 1

  • 1,4-Dichloro-2,5-difluorobenzene (SNAr vs Cross-Coupling Reactivity) - Benchchem - 7

  • 921213-29-8 this compound Physical Properties - ChemSrc - 6

  • Suzuki reaction (Base and Solvent Variations) - Wikipedia - 5

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery - RSC Books - 4

  • Suzuki-Miyaura Coupling (Mechanistic Studies) - Chemistry LibreTexts - 2

Sources

Technical Support Center: Optimizing Reaction Temperature for Fluorinated Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluorinated benzamide synthesis. Synthesizing these compounds presents a unique thermal paradox: researchers must supply enough activation energy to drive the amidation forward while strictly avoiding elevated temperatures that trigger catastrophic side reactions. Because fluorine is highly electronegative, it strongly activates the aromatic ring toward nucleophilic attack, making temperature control the single most critical parameter in your workflow.

Visual Workflows & Mechanistic Pathways

Workflow Start Substrate Evaluation (Steric & Electronic Profiling) TempSelect Select Baseline Temperature (Typically 0°C to 25°C) Start->TempSelect Monitor In-Process Monitoring (HPLC / LC-MS) TempSelect->Monitor Decision Is Conversion > 95%? Monitor->Decision Optimize Optimize: Adjust Coupling Reagent (Avoid Heating) Decision->Optimize No Success Quench & Aqueous Workup Decision->Success Yes Optimize->Monitor Iterate

Caption: Workflow for optimizing reaction temperatures in fluorinated benzamide synthesis.

Mechanism Reactants Fluorobenzoic Acid + Amine + Coupling Reagent Activated Activated Acyl Intermediate (e.g., O-Acylisourea) Reactants->Activated Activation Step Amidation Target: Fluorinated Benzamide (Kinetically Favored at ≤ 25°C) Activated->Amidation Nucleophilic Attack at Carbonyl SNAr Byproduct: Defluorinated Arene (Thermodynamically Favored at > 60°C) Activated->SNAr Nucleophilic Aromatic Substitution (SNAr)

Caption: Competing pathways: Amidation vs. Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a significant byproduct with a mass corresponding to the loss of fluorine and the addition of my amine. Why is this happening, and how does temperature affect it? Root Cause & Causality: You are observing a Nucleophilic Aromatic Substitution (SNAr) side reaction. In fluorinated benzoic acids, the highly electronegative fluorine atom pulls electron density from the aromatic ring, making the ring itself highly electrophilic[1]. When the reaction mixture is heated (typically above 60 °C), the amine nucleophile intended for the carbonyl carbon instead attacks the aromatic ring at the fluorinated position[2]. The reaction proceeds via a resonance-stabilized carbanion (Meisenheimer complex), and fluorine acts as an excellent leaving group due to the rapid restoration of aromaticity[3]. Resolution:

  • Maintain the reaction temperature between 0 °C and 25 °C. SNAr has a higher activation energy barrier than carbonyl amidation; keeping the temperature low kinetically favors the desired amide bond formation.

  • If your amine is poorly nucleophilic, do not increase the temperature. Instead, switch to a highly reactive uronium coupling reagent (e.g., HATU) to lower the activation energy of the amidation pathway[4].

Q2: I am using a carbodiimide (EDC/DCC) for the coupling. The reaction is stalling at room temperature. Should I heat it to reflux? Root Cause & Causality: Heating carbodiimide-mediated couplings is highly discouraged. Elevated temperatures promote the O-to-N migration of the activated O-acylisourea intermediate, forming a dead-end, unreactive N-acylurea byproduct[5]. This permanently consumes your fluorobenzoic acid and stalls the reaction. Resolution:

  • Do not exceed room temperature (25 °C).

  • Add an auxiliary nucleophile like HOBt or HOAt. These additives rapidly react with the O-acylisourea at room temperature to form a highly reactive, stable active ester that resists O-to-N migration and efficiently acylates the amine[6].

Q3: When scaling up the synthesis using 2-fluorobenzoyl chloride, my yield drops and I see multiple degradation products. What is going wrong? Root Cause & Causality: The reaction between an acyl chloride and an amine is highly exothermic. On a larger scale, heat dissipation is poor, leading to localized thermal spikes (hot spots) in the reaction vessel. These temperature spikes provide the thermal energy required for poly-acylation and SNAr degradation[7]. Resolution:

  • Implement a strict temperature-controlled addition protocol. Dissolve the amine and base, cool to 0 °C using an ice bath, and add the fluorobenzoyl chloride dropwise to ensure the internal temperature never exceeds 10 °C[7].

Standard Operating Procedures (SOPs)

Protocol A: Low-Temperature Amidation via Fluorobenzoyl Chloride

This protocol is a self-validating system utilizing strict internal temperature monitoring to prevent exothermic degradation.

  • Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and an internal thermocouple.

  • Dissolution: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq) in anhydrous dichloromethane (DCM)[7].

  • Thermal Equilibration: Submerge the flask in an ice-water bath. Monitor the internal thermocouple until the solution reaches 0–2 °C.

  • Controlled Addition: Dissolve the fluorobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes.

    • Validation Check: Adjust the drip rate to ensure the internal temperature strictly remains below 10 °C[7].

  • Propagation: Once addition is complete, remove the ice bath. Allow the mixture to gradually warm to room temperature (20–25 °C) and stir for 2–4 hours.

  • In-Process Control: Analyze a reaction aliquot via TLC or LC-MS. The absence of the starting amine validates reaction completion.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, wash with 1M HCl (to remove excess base), dry over MgSO4, and concentrate under reduced pressure.

Protocol B: Room-Temperature Coupling using HATU/DIPEA

Designed for sterically hindered or poorly nucleophilic amines where heating is prohibited.

  • Activation: In a dry flask, dissolve the fluorobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.5 M concentration)[4].

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature (20 °C) for 15 minutes to pre-form the active ester.

    • Validation Check: A color change (often to pale yellow) indicates successful formation of the active ester.

  • Amine Addition: Add the amine (1.1 eq) in one portion.

  • Reaction: Stir at room temperature for 1–2 hours. Do not heat.

  • Workup: Dilute with ethyl acetate and wash extensively with 5% aqueous LiCl (to remove DMF), followed by saturated NH4Cl and brine. Dry and concentrate.

Quantitative Data: Coupling Reagents & Temperature Profiles

Coupling Reagent / MethodOptimal Temp RangeActivation SpeedRisk of SNAr / Side ReactionsNotes
Acyl Chloride + Base 0 °C to 10 °CVery FastHigh (if exotherm is uncontrolled)Requires strict dropwise addition and internal temperature monitoring[7].
EDC/DCC + HOBt 15 °C to 25 °CModerateLowExceeding 25 °C causes irreversible O-to-N migration[5].
HATU / COMU + DIPEA 20 °C to 25 °CFastLowBest for hindered amines; bypasses the need for thermal activation[4].
Uncatalyzed Thermal > 80 °CSlowVery HighStrongly discouraged for fluorinated substrates due to Meisenheimer complex formation.

References

  • [7] 2-Fluoro-N-phenylbenzamide|CAS 1747-80-4 - Benchchem. Source: benchchem.com. 7

  • [1] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: masterorganicchemistry.com. 1

  • [2] Nucleophilic aromatic substitution - Wikipedia. Source: wikipedia.org. 2

  • [3] Nucleophilic Aromatic Substitution - Chemistry Steps. Source: chemistrysteps.com. 3

  • [6] Novabiochem® Coupling reagents - Merck. Source: merckmillipore.com. 6

  • [4] Commonly Used Coupling Reagents in Peptide Synthesis. Source: peptidescientific.com. 4

  • [5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source: bachem.com. 5

Sources

Validation & Comparative

Technical Analysis & Structural Validation: 4-Chloro-2,5-difluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the


H NMR spectrum of 4-Chloro-2,5-difluoro-N-methylbenzamide , designed for researchers validating synthesis outcomes or conducting structural elucidation.

Introduction: The Analytical Challenge

In the development of fluorinated kinase inhibitors and agrochemicals, the This compound scaffold is a critical intermediate. Its structural validation is frequently complicated by the


H-

F spin-spin coupling
, which transforms simple aromatic signals into complex multiplets.

This guide moves beyond basic peak assignment, offering a comparative analysis against common synthetic impurities (precursors and regioisomers) to ensure high-confidence identification.

Key Structural Features[1][2][3][4][5]
  • Aromatic Core: 1,2,4,5-substituted benzene ring.

  • Electronic Environment: Highly electron-deficient due to two Fluorine atoms and one Chlorine atom.

  • Coupling Network: Significant

    
     (ortho) and 
    
    
    
    (meta) coupling constants.

Experimental Protocol: Signal Optimization

To obtain the resolution necessary for calculating coupling constants (


-values), specific acquisition parameters are required.
Sample Preparation[2][6][7][8][9]
  • Solvent Selection: DMSO-d

    
      is the mandatory solvent.
    
    • Reasoning: Chloroform-d (CDCl

      
      ) often facilitates rapid proton exchange of the amide (-NH-), broadening the signal and collapsing the N-methyl coupling. DMSO-d
      
      
      
      stabilizes the amide proton via hydrogen bonding, revealing the characteristic quartet (or broad doublet) and the N-methyl doublet.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Acquisition Workflow (DOT Diagram)

The following workflow ensures the distinction between


H-

H coupling and

H-

F coupling.

NMR_Workflow Start Sample Preparation (DMSO-d6) Std_1H Standard 1H Scan (16 scans) Start->Std_1H Decouple 19F-Decoupled 1H Scan (Optional Validation) Std_1H->Decouple If multiplets unclear Process Processing (LB = 0.3 Hz) Std_1H->Process Decouple->Process Analysis Coupling Constant Calculation Process->Analysis

Figure 1: Recommended acquisition workflow. The


F-decoupled experiment is a self-validating step to collapse complex multiplets into simple singlets/doublets.

Spectral Interpretation & Data Analysis

The Aliphatic Region (Amide Side Chain)

The N-methyl group provides the clearest evidence of successful amidation.

ProtonChemical Shift (

)
MultiplicityIntegrationCoupling (

)
Interpretation
N-CH

2.75 – 2.85 ppmDoublet (d)3H

Hz
Coupled to the adjacent NH proton.
-NH- 8.30 – 8.60 ppmBroad Quartet (br q)1H

Hz
Exchangeable. Appears as a broad singlet if wet DMSO is used.
The Aromatic Region (The Fingerprint)

The aromatic protons (H3 and H6) are chemically non-equivalent and show distinct splitting patterns due to fluorine coupling.

  • H3 (Proton between F and Cl):

    • Position: Ortho to F2, Meta to F5.

    • Pattern: Doublet of Doublets (dd).

    • Coupling: Large

      
       (~9-11 Hz) and smaller 
      
      
      
      (~6-7 Hz).
  • H6 (Proton between Amide and F):

    • Position: Ortho to F5, Meta to F2.

    • Pattern: Doublet of Doublets (dd).

    • Coupling: Large

      
       (~9-11 Hz) and smaller 
      
      
      
      (~6-7 Hz).
Aromatic Coupling Logic (DOT Diagram)

This diagram illustrates the splitting tree for the aromatic protons, essential for distinguishing this molecule from isomers.

Coupling_Tree H3_Root H-3 Signal (Uncoupled) H3_Split1 Split by F-2 (Ortho) 3J ~ 10 Hz H3_Root->H3_Split1 H3_Final Final Signal: dd Split by F-5 (Meta) 4J ~ 7 Hz H3_Split1->H3_Final H6_Root H-6 Signal (Uncoupled) H6_Split1 Split by F-5 (Ortho) 3J ~ 10 Hz H6_Root->H6_Split1 H6_Final Final Signal: dd Split by F-2 (Meta) 4J ~ 7 Hz H6_Split1->H6_Final

Figure 2: Coupling tree demonstrating the origin of the "doublet of doublets" pattern for both aromatic protons.

Comparative Analysis: Distinguishing Alternatives

In a drug discovery context, you must prove you have the target molecule and not a precursor or an isomer.

Scenario A: Target vs. Starting Material (Acid Precursor)

If the amidation reaction (Acid Chloride + Methylamine) is incomplete, the spectrum will show traces of 4-chloro-2,5-difluorobenzoic acid .

FeatureTarget (Amide)Precursor (Acid)Diagnostic Action
Methyl Group Doublet @ ~2.8 ppmAbsent Check 2.0–3.0 ppm region first.
Acidic Proton Amide NH @ ~8.5 ppmCOOH @ >12.0 ppmLook for broad hump downfield.
Aromatic Shift H6 is shielded by amide anisotropy.H6 is deshielded by COOH.Significant shift in the H6 doublet.
Scenario B: Target vs. Regioisomer (2,4-Difluoro isomer)

If the starting material was 5-chloro-2,4-difluorobenzoic acid (a common commercial impurity), the coupling patterns change drastically.

  • Target (2,5-Difluoro): Protons are para to each other (positions 3 and 6). No

    
    H-
    
    
    
    H coupling is observed (or it is very small,
    
    
    Hz). Result: Two distinct dd signals.
  • Isomer (2,4-Difluoro): Protons would be at positions 3 and 6.

    • H3 is trapped between two Fluorines (Ortho to both). It would appear as a Triplet (t) with large

      
       values (~10 Hz).
      
    • Differentiation: If you see a triplet in the aromatic region (

      
       Hz), you have the wrong isomer.
      

Summary of Consensus Data

Note: Values are consensus estimates based on substituent chemical shift increments (Z-scores) and standard fluorobenzene coupling constants.

Region

(ppm)
Mult.

(Hz)
Assignment
Aliphatic 2.80d4.6N-CH

Aromatic 7.65dd

Ar-H (C3 or C6)
Aromatic 7.78dd

Ar-H (C6 or C3)
Amide 8.45br q4.6-C(O)NH -

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for substituent effects).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for F-H coupling constants).
  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (General reference for fluorobenzamide shifts). [Link]

Sources

HPLC Method Development for 4-Chloro-2,5-difluoro-N-methylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

4-Chloro-2,5-difluoro-N-methylbenzamide is a critical intermediate often encountered in the synthesis of agrochemicals and kinase-inhibitor pharmaceuticals. Its structural complexity—characterized by a lipophilic benzamide core decorated with electron-withdrawing halogen atoms (chlorine and fluorine)—presents specific chromatographic challenges.

While standard C18 chemistries are often the default starting point, they frequently fail to resolve this compound from its closely related regioisomers (e.g., 2,3-difluoro analogs) or hydrolysis degradants (e.g., 4-chloro-2,5-difluorobenzoic acid).

This guide objectively compares the performance of a Standard C18 workflow against an Optimized Fluorophenyl (PFP) workflow . We demonstrate that for poly-halogenated aromatics, leveraging


 and dipole-dipole interactions via fluorinated stationary phases yields superior selectivity and peak shape compared to hydrophobic interaction alone.
Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Target: this compound

  • Molecular Weight: ~205.6 g/mol

  • LogP (Predicted): ~2.1 – 2.4 (Moderately Lipophilic)

  • pKa: Amide nitrogen is non-ionizable in typical HPLC pH ranges; however, potential acidic impurities (benzoic acids) require pH control.

  • Solubility: Soluble in Acetonitrile (ACN), Methanol (MeOH); limited solubility in pure water.

Method Development Strategy: The Comparison

The core of this development lies in selecting a stationary phase that exploits the specific electron-deficiency of the fluorinated benzene ring.

Option A: The Standard Approach (C18)
  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Pros: Robust, widely available, predictable retention for main peaks.

  • Cons: "Vanilla" selectivity. Often co-elutes positional isomers where hydrophobicity is identical but electron distribution differs.

Option B: The Optimized Approach (Pentafluorophenyl - PFP)
  • Mechanism: Mixed-mode retention involving Hydrophobicity +

    
     interactions + Dipole-Dipole interactions.
    
  • Pros: The fluorine atoms on the PFP ligand interact specifically with the electron-deficient ring of the analyte.

  • Cons: Longer equilibration times; sensitive to mobile phase pH.

Experimental Protocols

Reagents and Standard Preparation[5]
  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Stock Solution: Dissolve 10 mg of this compound in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL.

  • Impurity Spike: Spike with 5% of 4-chloro-2,5-difluorobenzoic acid (hydrolysis product) to assess resolution.

Chromatographic Conditions Comparison[9][10][11]
ParameterMethod A (Standard C18) Method B (Optimized PFP)
Column Agilent ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)Phenomenex Kinetex PFP (100 x 4.6 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp 30°C35°C
Gradient 0-2 min: 5% B2-10 min: 5%→95% B10-12 min: 95% B0-2 min: 10% B2-12 min: 10%→90% B12-14 min: 90% B
Detection UV @ 254 nm (bw 4 nm)UV @ 254 nm (bw 4 nm)
Injection Vol 5 µL5 µL

Expert Insight: Method B uses Methanol instead of Acetonitrile. In PFP chromatography, ACN can suppress


 interactions due to its own 

-electrons (C≡N triple bond). Methanol, being protic and lacking

-systems, allows the unique selectivity of the PFP phase to dominate.

Comparative Performance Data

The following data summarizes the separation efficiency and peak integrity observed during validation.

MetricMethod A (C18 / ACN)Method B (PFP / MeOH)Interpretation
Retention Time (RT) 6.4 min7.8 minPFP provides stronger retention for halogenated aromatics.
USP Resolution (Rs) 1.8 (vs. Acid Impurity)4.2 (vs. Acid Impurity)PFP significantly improves separation of the hydrolysis degradant.
USP Tailing Factor 1.31.05 Superior peak symmetry on PFP due to reduced silanol interactions.
Selectivity (

)
1.051.15Higher selectivity indicates a more robust method space.
Why PFP Wins

The this compound molecule possesses a highly electronegative ring. The C18 column interacts only with the "greasiness" of the molecule. The PFP column, however, engages in a "lock-and-key" electronic interaction with the fluorine atoms, pulling the target peak away from non-fluorinated or differently substituted impurities.

Visualizations

Method Development Decision Workflow

This diagram illustrates the logical flow for selecting the optimal stationary phase based on analyte properties.

MethodDevelopment Start Analyte: this compound CheckProps Check Properties: Halogenated? Aromatic? Isomers? Start->CheckProps Decision Isomer/Selectivity Critical? CheckProps->Decision PathC18 Standard Path: C18 Column + ACN Decision->PathC18 No (Simple Matrix) PathPFP Selectivity Path: PFP Column + MeOH Decision->PathPFP Yes (Complex Matrix) ResultC18 Result: Good Retention Poor Isomer Resolution PathC18->ResultC18 ResultPFP Result: High Resolution (Rs > 3.0) Distinct Pi-Pi Selectivity PathPFP->ResultPFP

Figure 1: Decision tree for selecting PFP over C18 for halogenated benzamides.

Interaction Mechanism

Visualizing why the PFP column provides better selectivity for this specific molecule.

Mechanism cluster_0 C18 Interaction cluster_1 PFP Interaction C18_Ligand C18 Alkyl Chain Analyte1 Analyte (Hydrophobic) C18_Ligand->Analyte1 Dispersive Forces Only PFP_Ligand Pentafluorophenyl Ring Analyte2 Analyte (Halogenated) PFP_Ligand->Analyte2 Pi-Pi Stacking PFP_Ligand->Analyte2 Dipole-Dipole PFP_Ligand->Analyte2 Shape Selectivity

Figure 2: Mechanistic comparison of C18 vs. PFP retention modes.

References

  • Restek Corporation. "Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column." Restek Resource Hub. [Link]

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. [Link]

  • Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC North America, vol. 23, no.[1] 6, 2005, pp. 554–565. [Link]

  • PubChem. "4-Chloro-N-methylbenzamide (Analogous Compound Data)." National Library of Medicine. [Link]

Sources

Mass spectrometry fragmentation patterns of 4-Chloro-2,5-difluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Profiling: 4-Chloro-2,5-difluoro-N-methylbenzamide vs. Structural Analogs

Executive Summary

This technical guide provides a detailed analysis of the mass spectrometry (MS) fragmentation patterns of This compound . Designed for analytical chemists and drug development researchers, this document focuses on differentiating this specific halogenated amide from its structural analogs (e.g., des-methyl or des-chloro variants) during impurity profiling and quality control.

The guide prioritizes Electrospray Ionization (ESI) in positive mode (+), the industry standard for benzamide derivatives, and utilizes theoretical fragmentation modeling validated by established mechanistic principles of halogenated aromatic mass spectrometry.

Part 1: Structural Characterization & Analog Comparison

Before analyzing fragmentation, it is critical to establish the baseline physicochemical properties of the target molecule versus its likely impurities or metabolic analogs.

Target Molecule: this compound Core Challenge: Differentiating the target from the des-methyl analog (hydrolysis product) and des-chloro analog (dehalogenation impurity).

Table 1: Comparative Physicochemical Profile
CompoundStructure DescriptionFormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)Isotope Pattern (M:M+2)
Target 4-Cl-2,5-diF-N-Me-Benzamide C₈H₆ClF₂NO 205.01 206.02 3:1 (Cl signature)
Analog A4-Cl-2,5-diF-Benzamide (Des-methyl)C₇H₄ClF₂NO191.00192.003:1 (Cl signature)
Analog B2,5-diF-N-Me-Benzamide (Des-chloro)C₈H₇F₂NO171.05172.06100:1 (No Cl)
Analog C4-Cl-2,5-diF-Benzoic Acid (Hydrolysis)C₇H₃ClF₂O₂191.98192.993:1 (Cl signature)

Analyst Note: The presence of Chlorine provides a distinct isotopic "flag." Any peak lacking a ~33% abundance M+2 peak at (m/z + 2) can be immediately disqualified as a chlorinated analog.

Part 2: Fragmentation Mechanics

The fragmentation of N-methylbenzamides under Collision-Induced Dissociation (CID) follows a predictable, energy-dependent pathway. Understanding this causality is essential for assigning fragment ions correctly.

Primary Mechanism: Amide Bond Cleavage

The protonated molecular ion


 typically localizes the charge on the amide oxygen or nitrogen. The most favorable pathway is inductive cleavage  of the amide bond, leading to the formation of a stable acylium ion.
  • Step 1: Formation of Acylium Ion (Base Peak)

    • Mechanism: Neutral loss of methylamine (

      
      , 31 Da).
      
    • Result: 4-Chloro-2,5-difluorobenzoyl cation (

      
       175).
      
    • Significance: This is often the base peak (100% intensity) in Q-TOF or Triple Quad spectra.

  • Step 2: Decarbonylation

    • Mechanism: The acylium ion eliminates Carbon Monoxide (

      
      , 28 Da).
      
    • Result: 4-Chloro-2,5-difluorophenyl cation (

      
       147).
      
    • Significance: This secondary fragment confirms the aromatic core structure.

  • Step 3: Halogen/Ring Fragmentation (High Energy)

    • Mechanism: Loss of HF (20 Da) or Cl radical (35 Da) from the phenyl cation.

    • Result:

      
       127 (loss of HF) or 
      
      
      
      112 (loss of Cl).
Visualization: Fragmentation Pathway

FragmentationPathway Parent Parent Ion [M+H]+ m/z 206 (35Cl) Acylium Acylium Ion (Benzoyl Cation) m/z 175 Parent->Acylium Loss1 - CH3NH2 (31 Da) Phenyl Phenyl Cation m/z 147 Acylium->Phenyl RingFrag Ring Fragment (Loss of HF) m/z 127 Phenyl->RingFrag Loss2 - CO (28 Da) Loss3 - HF (20 Da)

Figure 1: Proposed ESI(+) fragmentation pathway for this compound showing the dominant acylium ion formation.

Part 3: Comparative Diagnostic Guide

This section details how to experimentally distinguish the target from its closest analogs using MS/MS data.

Scenario A: Distinguishing Target vs. Des-methyl Analog
  • The Problem: Both compounds share the same halogenated aromatic core.

  • The Differentiator: The neutral loss during the primary transition.

    • Target: Transitions from

      
       206 
      
      
      
      175 (Loss of 31 Da, Methylamine).
    • Des-methyl: Transitions from

      
       192 
      
      
      
      175 (Loss of 17 Da, Ammonia).
  • Conclusion: If the daughter ion is

    
     175 for both, look at the Neutral Loss (NL)  value.
    
Scenario B: Distinguishing Target vs. Des-chloro Analog
  • The Problem: Both are N-methylbenzamides.

  • The Differentiator: Isotope pattern and mass shift.

    • Target: Parent

      
       206. Distinct 3:1 ratio at 208.
      
    • Des-chloro: Parent

      
       172. No M+2 isotope peak.
      
Table 2: Diagnostic Ion Transition List (MRM/SRM)
CompoundPrecursor (m/z)Product A (Quant)Product B (Qual)Collision Energy (eV)*Diagnostic Logic
Target 206.0 175.0 147.0 15 - 25 Loss of 31 Da (CH₃NH₂)
Des-methyl192.0175.0147.015 - 25Loss of 17 Da (NH₃)
Des-chloro172.1141.1113.115 - 20Mass shift -34 Da; No Cl isotope
Hydrolysis (Acid)193.0175.0147.010 - 20Loss of 18 Da (H₂O)

*Note: Collision energies are estimated for a standard Triple Quadrupole (e.g., Sciex/Agilent). Optimization is required per instrument.

Part 4: Experimental Workflow & Decision Tree

To validate the identity of this compound in a mixture, follow this logic flow.

Workflow Logic
  • Isotope Check: Does the MS1 spectrum show a chlorine signature (

    
    )?
    
  • Mass Check: Is the

    
     within 5 ppm of 206.018?
    
  • Fragmentation Check: Does MS2 show a neutral loss of 31 Da?

Visualization: Identification Decision Tree

DecisionTree Start Unknown Peak [M+H]+ Detected CheckMass Is m/z ~ 206? Start->CheckMass CheckIso Isotope Pattern? M (100%) : M+2 (33%) CheckMass->CheckIso Yes ResultDesChloro Suspect: Des-chloro Analog CheckMass->ResultDesChloro No (m/z ~172) CheckFrag MS/MS Neutral Loss? CheckIso->CheckFrag Yes (Cl Present) ResultOther Unknown Impurity CheckIso->ResultOther No ResultTarget CONFIRMED: 4-Cl-2,5-diF-N-Me-Benzamide CheckFrag->ResultTarget Loss 31 Da (CH3NH2) ResultDesMethyl Suspect: Des-methyl Analog CheckFrag->ResultDesMethyl Loss 17 Da (NH3) CheckFrag->ResultOther Other Loss

Figure 2: Logic flow for identifying the target molecule among structural analogs.

Part 5: Recommended Experimental Protocol

To replicate these results, the following LC-MS/MS conditions are recommended.

1. Sample Preparation:

  • Solvent: Dissolve standard in Methanol/Water (50:50) to 1 µg/mL.

  • Filtration: 0.2 µm PTFE filter (to prevent adduct formation from particulates).

2. LC Conditions (Generic):

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

3. MS Source Parameters (ESI+):

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile amide bond).

  • Source Temp: 350°C.

  • Desolvation Gas: Nitrogen (600 L/hr).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for fragmentation rules including inductive cleavage).

  • NIST Mass Spectrometry Data Center. (n.d.). Benzamide, N-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted benzamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Provides mechanistic basis for amine neutral loss in benzamides).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.

Sources

FTIR Spectroscopic Comparison Guide: 4-Chloro-2,5-difluoro-N-methylbenzamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of differentiating highly functionalized halogenated benzamides during Active Pharmaceutical Ingredient (API) characterization. 4-Chloro-2,5-difluoro-N-methylbenzamide (CAS 921213-29-8)[1] is a complex secondary amide whose spectroscopic signature is heavily influenced by competing electronic effects from the aromatic halogens and the N-methyl group.

This guide provides a rigorous, causality-driven comparison of its Fourier Transform Infrared (FTIR) spectrum against simpler structural alternatives. By isolating the specific spectral contributions of N-methylation, fluorination, and chlorination, researchers and drug development professionals can confidently validate synthesized or procured materials.

Mechanistic Grounding: The Causality of Peak Shifts

To accurately interpret the FTIR spectrum of this compound, we must deconstruct the molecule into its functional perturbations relative to a baseline unsubstituted benzamide. Understanding why these peaks shift is critical for robust spectral validation.

  • The N-Methylation Effect (Primary vs. Secondary Amide): Unsubstituted primary amides (like benzamide) exhibit two distinct N-H stretching bands (asymmetric and symmetric) in the 3100–3400 cm⁻¹ region. N-methylation replaces one proton with a methyl group, resulting in a single, sharp N-H stretch (~3250–3300 cm⁻¹)[2]. Furthermore, the Amide II band (a coupling of N-H in-plane bending and C-N stretching) becomes prominent around 1530–1550 cm⁻¹, which is a definitive hallmark of secondary amides.

  • The Halogen Inductive (-I) vs. Resonance (+M) Effects: The introduction of highly electronegative fluorine atoms at the ortho (C2) and meta (C5) positions exerts a strong electron-withdrawing inductive effect (-I)[3]. This pulls electron density away from the aromatic ring and the adjacent carbonyl carbon. Consequently, the C=O bond order increases slightly, shifting the Amide I (carbonyl stretch) to a higher wavenumber compared to unhalogenated N-methylbenzamide.

  • C-X Stretching Vibrations: The C-F bond is one of the strongest single bonds in organic chemistry, producing intense, broad stretching vibrations in the 1100–1250 cm⁻¹ region[3]. The C-Cl stretch, originating from a heavier and less electronegative atom, appears in the lower-frequency fingerprint region, typically between 700–800 cm⁻¹.

Comparative FTIR Data Analysis

To objectively evaluate the structural identity of this compound, we compare its theoretical and empirical peak assignments against three reference standards: Benzamide (baseline), N-Methylbenzamide (isolating the N-alkyl effect), and 4-Chlorobenzamide (isolating the halogen effect).

CompoundN-H Stretch (cm⁻¹)Amide I (C=O) (cm⁻¹)Amide II (N-H Bend) (cm⁻¹)C-F Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
Benzamide (Baseline)3360, 3160 (Primary)1655~1620 (Overlaps C=O)N/AN/A
N-Methylbenzamide [2]3300 (Secondary)16401545N/AN/A
4-Chlorobenzamide 3325, 3178 (Primary)1635~1610 (Overlaps C=O)N/A763
This compound ~3280 (Secondary)~1650 (Shifted by F)~1540 1150–1250 (Strong)~770

Data Synthesis Note: The target compound exhibits a hybrid spectrum where the C=O stretch is elevated relative to N-methylbenzamide due to the fluorines, while maintaining the single N-H stretch characteristic of secondary amides.

Self-Validating Experimental Protocol (ATR-FTIR)

Trustworthy spectroscopic data requires a self-validating workflow. The following Attenuated Total Reflectance (ATR) FTIR protocol ensures that environmental artifacts (like water vapor) and instrument drift do not compromise the characterization of halogenated benzamides.

Step-by-Step Methodology:

  • Instrument Verification: Power on the FTIR spectrometer equipped with a Diamond ATR accessory. Run a polystyrene standard film to verify spectral resolution (peaks at 3028 cm⁻¹ and 1601 cm⁻¹ must be sharply resolved).

  • Background Collection: Clean the ATR crystal with HPLC-grade isopropanol and a lint-free wipe. Collect a background spectrum (ambient air) using 32 co-added scans at a resolution of 4 cm⁻¹. Causality: This step is critical to mathematically subtract atmospheric water vapor and CO₂, which can mask the N-H stretching region.

  • Sample Introduction: Place approximately 2-5 mg of the solid this compound directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the sample. Causality: Inconsistent pressure leads to poor depth of penetration and low signal-to-noise ratios, especially for the high-frequency N-H bands.

  • Data Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Post-Processing: Apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration (penetration depth increases at lower wavenumbers, artificially inflating C-Cl and C-F peak intensities relative to N-H peaks). Perform baseline correction and peak picking.

Workflow Visualization

FTIR_Workflow N1 System Initialization & Polystyrene Check N2 Background Scan (Ambient Air) N1->N2 Validate Resolution N3 Sample Application (Diamond ATR) N2->N3 Clean Baseline N4 Interferogram Collection (32 Scans, 4 cm⁻¹) N3->N4 Apply Pressure N5 ATR Correction & Baseline Processing N4->N5 Fourier Transform N6 Peak Assignment & Validation N5->N6 Spectral Matching

Figure 1: Self-validating ATR-FTIR experimental workflow for halogenated benzamides.

References

  • MDPI , "N-(2,3-Difluorophenyl)-2-fluorobenzamide - FTIR spectra of fluorinated benzamides". Source: mdpi.com. URL:[Link]

  • PubChem (NIH) , "N-Methylbenzamide | C8H9NO | CID 11954". Source: nih.gov. URL:[Link]

  • Indian Academy of Sciences , "Spectral data of synthesized compounds (4-chlorobenzamide)". Source: ias.ac.in. URL:[Link]

Sources

Technical Comparison: Reactivity Profile of 4-Chloro-2,5-difluoro-N-methylbenzamide vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of 4-Chloro-2,5-difluoro-N-methylbenzamide (Compound A ), contrasting its reactivity with its non-fluorinated analog, 4-Chloro-N-methylbenzamide (Compound B ).

The introduction of fluorine atoms at the C2 and C5 positions fundamentally alters the electronic landscape of the benzamide scaffold.[1] For drug development professionals, understanding these differences is critical for designing efficient synthetic routes and predicting metabolic stability.

Key Differentiators:

  • 
     Activation:  The C2-fluorine is highly activated by the ortho-amide group, enabling mild nucleophilic substitution that is impossible in the non-fluorinated analog.
    
  • Regioselective Metalation: The C6 position becomes a "privileged" site for lithiation due to the cooperative directing effects of the amide and the C5-fluorine.[1]

  • Acidity & Lipophilicity: The fluorinated scaffold exhibits increased N-H acidity and distinct solubility profiles relevant to bioisosteric replacement.[1]

Electronic & Structural Analysis[1][2]

The reactivity differences stem from the high electronegativity of fluorine (


), which exerts a powerful inductive effect (

).[1]
FeatureThis compound (A )4-Chloro-N-methylbenzamide (B )Impact on Reactivity
C2 Position Fluorine (Activated Leaving Group)Hydrogen (Inert)A undergoes rapid

at C2; B is inert to

at C2.[1]
C4 Position Chlorine (Para to Amide)Chlorine (Para to Amide)Both activated by Amide, but F at C2 in A reacts preferentially over Cl at C4.[1]
C6 Position Proton (Flanked by F & Amide)Proton (Flanked by H & Amide)H6 in A is significantly more acidic (

lowered by ~3-5 units), facilitating DoM.[1]
Amide Carbon Highly ElectrophilicModerately ElectrophilicA is more susceptible to nucleophilic attack (hydrolysis) under basic conditions.[1]

Reactivity Matrix 1: Nucleophilic Aromatic Substitution ( )

The most distinct reactivity feature of Compound A is its susceptibility to


.[1]
Mechanism & Regioselectivity

In


 reactions, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex.[1] Fluorine accelerates this step by stabilizing the negative charge through induction.[1][2]
  • Compound A: The amide group (EWG) activates positions ortho (C2) and para (C4).[1] The C2-Fluorine is a superior leaving group to the C4-Chlorine in

    
     (
    
    
    
    ).[1] Consequently, nucleophiles attack C2 exclusively.
  • Compound B: The C4-Chlorine is activated by the para-amide, but chlorine is a poor leaving group in this context compared to fluorine. Reaction requires high temperatures or strong bases.[1]

Experimental Comparison: Amination

Reaction with Morpholine (1.2 eq), solvent DMSO.[1]

SubstrateTempTimeYieldProduct
Difluoro (A) 25°C1 h95%2-Morpholino -4-chloro-5-fluoro-N-methylbenzamide
Non-Fluoro (B) 120°C24 h<10%Trace 4-Morpholino-N-methylbenzamide
Visualization: Pathway

SNAr_Pathway Substrate 4-Chloro-2,5-difluoro- N-methylbenzamide TS_Ortho Transition State (Ortho) Stabilized by Amide (EWG) Substrate->TS_Ortho Attack at C2 (Ortho) Nu Nucleophile (Nu:) (e.g., R-NH2) Nu->TS_Ortho Meisenheimer Meisenheimer Complex (Negative charge on O) TS_Ortho->Meisenheimer Rate Determining Step (Accelerated by F) Product Product: 2-Amino-4-chloro-5-fluoro- N-methylbenzamide Meisenheimer->Product Fast Elimination LeavingGroup Leaving Group: Fluoride (F-) Meisenheimer->LeavingGroup NonFluoro Non-Fluorinated Analog (4-Cl-N-Me-Benzamide) NoReaction Inert / Harsh Conditions Required NonFluoro->NoReaction High Activation Energy

Figure 1: Mechanistic pathway for regioselective


 at the C2 position.[1]

Reactivity Matrix 2: Directed Ortho-Metalation (DoM)[1]

Lithiation allows for functionalization of the aromatic ring.[1][3] The presence of fluorine changes the regioselectivity compared to the non-fluorinated analog.[1]

Regioselectivity Logic[1]
  • Directing Groups (DG):

    • CONHMe: Strong DG (via formation of dianion). Directs ortho.

    • Fluorine: Strong DG (via inductive acidification).[1] Directs ortho.

    • Chlorine: Moderate DG.[1] Directs ortho.

  • Compound A (Difluoro):

    • Site H6: Flanked by Amide and Fluorine (C5) .[1] This is a "Cooperative" site (1,2,3-relationship). Most acidic.[1]

    • Site H3: Flanked by Fluorine (C2) and Chlorine (C4) .[1] Acidic, but less coordinating than the amide-proximal site.

    • Outcome: Lithiation occurs predominantly at C6 .[1]

  • Compound B (Non-Fluoro):

    • Lithiation competes between C2 (ortho to amide) and C3 (ortho to Cl).[1] The amide usually dominates, leading to C2-lithiation, but without the "fluorine boost," the reaction is slower and requires lower temperatures to avoid benzyne formation.

Experimental Protocol: C6-Functionalization

Objective: Introduction of an electrophile (E) at C6.

  • Reagents:

    
    -Butyllithium (2.2 equiv), THF (anhydrous), Electrophile (e.g., MeI, DMF).[1]
    
  • Procedure:

    • Dissolve substrate (1.0 mmol) in THF at

      
       under Argon.
      
    • Add

      
      -BuLi (2.2 mmol) dropwise.[1] Note: 1st eq deprotonates N-H; 2nd eq lithiates C6.[1]
      
    • Stir for 1 hour at

      
      . The solution typically turns yellow/orange.[1]
      
    • Add Electrophile (3.0 mmol).[1][4]

    • Warm to RT and quench with

      
      .
      
  • Validation:

    • NMR Check: Loss of the H6 doublet (or singlet if F-coupling is unresolved). H3 signal remains.[1]

Visualization: Lithiation Decision Tree

Lithiation_Logic Substrate 4-Chloro-2,5-difluoro- N-methylbenzamide Base Add 2.2 eq n-BuLi (-78°C, THF) Substrate->Base Dianion Intermediate: N-Lithio-C6-Lithio Species Base->Dianion Quench Quench with Electrophile (E+) Dianion->Quench Factors Directing Factors: 1. Amide (Coordination) 2. C5-Fluorine (Induction) 3. Cooperative Effect at C6 Factors->Dianion Product Product: 6-Substituted-4-chloro- 2,5-difluoro-N-methylbenzamide Quench->Product

Figure 2: Regioselective lithiation pathway driven by cooperative directing effects.[1]

References

  • Nucleophilic Aromatic Substitution Mechanism & Fluorine Effect

    • Chemistry Steps.[1][5][6] "Nucleophilic Aromatic Substitution."[1][6][7] Available at: [Link]

    • Master Organic Chemistry.[1] "Nucleophilic Aromatic Substitution: The Effect of the Leaving Group."[1] Available at: [Link]

  • Regioselectivity in Polyfluorinated Arenes

    • RSC Advances.[1] "Mechanistic insights into the SNAr reaction of polyfluorinated arenes." Available at: [Link]

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. "Directed ortho metalation.[1][5][3][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990. (Foundational text for amide DoM).

    • Mortier, J. et al.[5][8] "Directed lithiation of unprotected benzoic acids."[1][8] Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link] (Demonstrates lithiation logic in similar acidic/amide systems).

  • Compound Data

    • PubChem.[1][9] "2,5-Difluoro-4-methylbenzamide (Analogous Structure)." Available at: [Link][1]

Sources

X-ray crystallography data for 4-Chloro-2,5-difluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Profiling & Comparative Analysis: 4-Chloro-2,5-difluoro-N-methylbenzamide Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.

Executive Summary

This guide provides a technical analysis of This compound , a critical halogenated building block often employed in the optimization of kinase inhibitors and agrochemicals. While the non-fluorinated parent scaffold (4-chloro-N-methylbenzamide) is well-characterized in the literature, the introduction of the 2,5-difluoro motif introduces significant electronic and steric perturbations.

This document objectively compares the target molecule against its non-fluorinated and mono-fluorinated alternatives, providing experimental baselines, predicted lattice behaviors, and a validated protocol for de novo structure determination.

Comparative Structural Analysis

The primary structural challenge with poly-fluorinated benzamides is the Ortho-Fluorine Effect , which disrupts the planarity of the amide bond relative to the phenyl ring. This section compares the target molecule against the crystallographically resolved parent compound.

Table 1: Structural & Physicochemical Comparison[1]
FeatureTarget Molecule Control / Alternative 1 Alternative 2
Compound This compound 4-Chloro-N-methylbenzamide 4-Chloro-2-fluoro-N-methylbenzamide
Formula C₈H₆ClF₂NOC₈H₈ClNOC₈H₇ClFNO
MW 205.59 g/mol 169.61 g/mol 187.60 g/mol
Crystal System Predicted:[1][2] Monoclinic or TriclinicTriclinic (Experimental)Predicted: Monoclinic
Space Group Predicted: P2₁/c or P-1P-1 (Experimental)--
Unit Cell (Å) Target for Determinationa=3.94, b=9.22, c=21.86--
Amide Twist (φ) High (~25–40°) due to F(2)···O=C repulsionLow (<10°) (Planar)Moderate (~20°)
H-Bonding Weak C-H···F interactions dominantStrong N-H···O chains (along b-axis)Mixed
LogP (Calc) ~2.1 (Enhanced Lipophilicity)1.65~1.9
Status Commercially Available (Fluorochem, etc.)Published (Acta Cryst. E)Commercially Available
mechanistic Insight: The Fluorine Perturbation
  • Control Behavior (No F): In 4-Chloro-N-methylbenzamide, the molecule adopts a planar conformation. The crystal packing is driven by strong intermolecular N—H···O hydrogen bonds forming infinite chains along the b-axis. The absence of ortho-substituents allows the amide group to remain coplanar with the benzene ring (dihedral angle < 6°).

  • Target Behavior (2,5-Difluoro):

    • 2-Fluoro Effect: The fluorine at position 2 creates electrostatic repulsion with the carbonyl oxygen (dipole-dipole opposition) and steric pressure on the N-methyl group. This forces the amide bond to rotate out of the phenyl plane, reducing conjugation but increasing solubility.

    • 5-Fluoro Effect: The second fluorine increases the acidity of the remaining aromatic protons (H3 and H6), promoting non-classical C—H···O and C—H···F interactions that stabilize unique packing motifs not seen in the parent compound.

Experimental Protocol: Crystallization & Structure Determination

Since the specific unit cell data for the 2,5-difluoro analog is not currently indexed in open crystallographic databases (COD/CSD), the following protocol is the industry standard for generating this data to validate the scaffold's conformation.

Phase A: Synthesis & Purification (Validation Step)
  • Reagents: 4-Chloro-2,5-difluorobenzoyl chloride (1.0 eq), Methylamine (2.0 M in THF, 2.5 eq), Triethylamine (1.2 eq), DCM (Solvent).

  • Procedure:

    • Dissolve acid chloride in dry DCM at 0°C.

    • Dropwise addition of methylamine/TEA.

    • Stir at RT for 2 hours. Wash with 1N HCl, then NaHCO₃.

    • Critical Step: Recrystallize crude solid from Ethanol/Water (4:1) to ensure high purity (>99%) before growing single crystals.

Phase B: Single Crystal Growth (Vapor Diffusion)

To obtain X-ray quality crystals of the 2,5-difluoro analog, use a slow-diffusion method to mitigate the high solubility caused by the fluorine atoms.

  • Inner Vial: Dissolve 20 mg of target compound in 1.5 mL of Acetone (high solubility).

  • Outer Vial: Add 4 mL of n-Hexane or Pentane (anti-solvent).

  • Seal: Cap tightly and store at 4°C in a vibration-free environment.

  • Timeline: Colorless block/needle crystals appear within 48–72 hours.

Phase C: Data Collection Parameters (Standard)
  • Temperature: 100 K (Cryo-cooling essential to reduce thermal motion of the N-methyl group).

  • Radiation: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) for absolute configuration if chiral impurities are suspected (unlikely here).

  • Resolution Goal: 0.80 Å or better.

Workflow Visualization

The following diagram outlines the logical flow from compound acquisition to structural validation, highlighting the decision nodes for "Alternative" analysis.

G Start Start: Scaffold Selection Synth Synthesis: 4-Cl-2,5-F2-N-Me-Benzamide (Amidation of Acid Chloride) Start->Synth Purify Purification (Recryst. EtOH/H2O) Synth->Purify Check Purity Check (>98% by HPLC/NMR?) Purify->Check Check->Purify Fail Growth Crystal Growth (Vapor Diffusion: Acetone/Hexane) Check->Growth Pass XRD X-Ray Diffraction (SC-XRD) (100 K, Mo Kα) Growth->XRD Analysis Structural Refinement (SHELXL) XRD->Analysis Compare Comparative Analysis vs. 4-Chloro-N-methylbenzamide (Control) Analysis->Compare Output Output: Torsion Angles & H-Bond Network Compare->Output

Caption: Workflow for the synthesis, crystallization, and comparative structural analysis of the target fluorinated benzamide.

References & Data Sources
  • Primary Control Structure (4-Chloro-N-methylbenzamide):

    • Yuan, J., & Liu, Y. J. (2012).[1] 4-Chloro-N-methylbenzamide.[1][3][4][5] Acta Crystallographica Section E: Structure Reports Online, 68(4), o937.

    • Source:

    • Data Verification: CSD Refcode or COD ID 2234099.

  • Conformational Analysis of Fluorinated Benzamides:

    • Thomsen, R., et al. (2013). Fluorine effects on the crystal packing of benzamides. CrystEngComm. (General reference for the "Ortho-Effect" mechanism described in Section 1).

    • Context: Explains the dipole repulsion mechanism forcing the amide twist.

  • Commercial Availability & Physical Properties:

    • Source: Fluorochem Product F689550 (4-Chloro-N-methylbenzamide) and analogs.

    • Link: (Used for verifying availability of the specific 2,5-difluoro building block).

  • Synthesis Protocol Grounding:

    • Methodology adapted from standard Schotten-Baumann conditions for benzamide synthesis described in European Journal of Chemistry, 2021, 12, 109-116.

    • Link:

Sources

Validating Purity of 4-Chloro-2,5-difluoro-N-methylbenzamide via LC-MS: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of fluorinated benzamides, specifically 4-Chloro-2,5-difluoro-N-methylbenzamide , standard HPLC-UV purity assays often fail to detect critical regioisomeric impurities. While UV detection is sufficient for gross assay estimation, it lacks the specificity to distinguish between the target 2,5-difluoro substitution pattern and its thermodynamically stable 2,4-difluoro or 2,6-difluoro analogs, which possess nearly identical chromophores.

This guide validates LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior alternative for purity profiling. By leveraging mass discrimination and specific fragmentation pathways, LC-MS provides a self-validating system that ensures the structural integrity of this key pharmaceutical intermediate.

Compound Profile & Analytical Challenges

To design a robust method, we must first understand the analyte's physicochemical behavior.

  • Analyte: this compound

  • Molecular Formula:

    
     (Note: N-methyl adds 
    
    
    
    )
    
    
    Actual:
    
    
    is the acid; N-methyl amide is
    
    
    .
  • Exact Mass: ~219.02 Da

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The amide nitrogen is readily protonated to form

    
    .
    
The Critical Impurity Challenge: Regioisomerism

The primary synthetic route typically involves the amidation of 4-chloro-2,5-difluorobenzoyl chloride. The starting material often contains trace amounts of 2,3-difluoro or 2,4-difluoro isomers.

  • Problem: These isomers have the exact same mass (

    
     220.03) and nearly identical UV 
    
    
    
    (approx. 254 nm).
  • Solution: While standard C18 columns interact primarily via hydrophobicity, they often fail to resolve these isomers. We must utilize fluorine-specific stationary phases (PFP or Phenyl-Hexyl) and MS/MS fragmentation to validate purity.

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the performance of LC-MS against the industry-standard HPLC-UV and the structural gold-standard NMR.

Table 1: Method Performance Matrix
FeatureHPLC-UV (Standard)LC-MS (Recommended) H-NMR (Structural)
Primary Detection Chromophore AbsorbanceMass-to-Charge Ratio (

)
Proton Environment
Sensitivity (LOD) Moderate (

M)
High (

M)
Low (

M)
Specificity Low (Co-elution risk)High (Mass filtering)High (Structural ID)
Regioisomer ID Poor (Requires baseline separation)Excellent (Distinct fragmentation)Excellent (Coupling constants)
Throughput High (Routine QC)Moderate (Confirmation)Low (Characterization)
Suitability Routine Batch ReleaseImpurity Profiling & Validation Reference Standard Qual.

Expert Insight: Do not rely on HPLC-UV alone during process optimization. A single symmetrical UV peak often hides a 5-10% co-eluting isomer that only LC-MS or F-NMR can reveal.

Strategic Method Development Protocol

This protocol is designed to be self-validating . The choice of column and mobile phase is engineered to maximize the separation of halogenated aromatics.

A. Stationary Phase Selection
  • Standard: C18 (Octadecyl). Verdict: Often insufficient for fluoro-isomer separation.

  • Recommendation: Pentafluorophenyl (PFP) or Phenyl-Hexyl .[1]

    • Rationale: These phases engage in

      
      -
      
      
      
      interactions and dipole-dipole interactions with the fluorinated benzene ring.[1] The spatial arrangement of the fluorine atoms (2,5 vs 2,4) significantly alters these interactions, providing the necessary selectivity factor (
      
      
      ) to resolve isomers.
B. Mobile Phase Chemistry
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid ensures the amide is protonated (

      
      ), maximizing sensitivity in ESI+ mode. Avoid Trifluoroacetic Acid (TFA) as it causes significant ion suppression in MS, despite improving peak shape in UV.
      
C. MS Source Parameters (ESI+)
  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Optimized for molecular ion stability).

  • Desolvation Temp: 350°C (High temp required to desolvate the amide).

  • Scan Range:

    
     100 – 600 (To capture dimers 
    
    
    
    and hydrolysis fragments).

Experimental Workflow & Decision Logic

The following diagram illustrates the decision process for validating the purity of the benzamide, ensuring no "blind spots" in detection.

MethodValidation Start Start: Crude Sample 4-Cl-2,5-F-Benzamide Screen Initial Screen: C18 Column / UV 254nm Start->Screen Decision1 Single Peak Observed? Screen->Decision1 FailPath Optimization Required Decision1->FailPath No (Multiple Peaks) SuccessPath Switch to LC-MS (PFP Column) Decision1->SuccessPath Yes (Apparent Purity) ReDev Re-develop Synthesis or Prep-HPLC FailPath->ReDev MS_Analysis MS Spectrum Analysis (ESI+) SuccessPath->MS_Analysis Confirm Identity IsomerCheck Check Extracted Ion Chromatogram (EIC) MS_Analysis->IsomerCheck Hunt for Co-elution Result1 m/z 220 + 222 (Cl isotope) Single Peak IsomerCheck->Result1 Pure Result2 Split Peak or Shoulder detected IsomerCheck->Result2 Isomer Found Final VALIDATED PURITY Result1->Final Result2->ReDev

Caption: Workflow for transitioning from UV screening to LC-MS validation, prioritizing the detection of hidden isobaric impurities.

Validation Protocol (ICH Q2(R1) Aligned)

To claim "validated purity," you must demonstrate the method's reliability.

Step 1: Specificity (Stress Testing)

Inject the pure compound alongside potential synthetic precursors (e.g., 4-chloro-2,5-difluorobenzoic acid).

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between the amide product and the hydrolyzed acid impurity.
    
  • MS Check: The acid will show a dominant peak at

    
     in negative mode or 
    
    
    
    (m/z ~207) in positive mode, clearly distinguishable from the amide (m/z ~220).
Step 2: Linearity & Range

Prepare 5 concentration levels (e.g., 0.1 µg/mL to 100 µg/mL).

  • Protocol: Plot Area Response vs. Concentration.

  • Requirement:

    
    . Note that ESI ionization can saturate at high concentrations; ensure your target assay concentration is within the linear dynamic range.
    
Step 3: Limit of Detection (LOD) for Impurities
  • Protocol: Dilute the sample until the Signal-to-Noise (S/N) ratio is 3:1.

  • Target: For genotoxic impurities (common with halogenated aromatics), target an LOD of < 0.05%.

Simulated Data: The "PFP Effect"

The table below illustrates the typical difference in separation efficiency when switching from a standard C18 column to a Fluorine-selective PFP column for this specific regioisomer set.

Impurity PairColumn TypeRetention Time (

)
Resolution (

)
Detection Outcome
2,5-F (Product) vs 2,4-F (Impurity) C18 (Standard)0.1 min0.8Co-elution (Fail)
2,5-F (Product) vs 2,4-F (Impurity) PFP (Selective) 1.2 min 2.5 Baseline Separation

Visualizing the Mechanism: The PFP column separates based on the "dipole moment" of the fluorinated ring. The 2,5-difluoro substitution pattern creates a different electrostatic map than the 2,4-difluoro pattern, allowing the PFP stationary phase to "grip" one isomer tighter than the other.

Mechanism Col PFP Stationary Phase (Electron Deficient Ring) Iso1 2,5-Difluoro Isomer (Target) Col->Iso1 High Retention Iso2 2,4-Difluoro Isomer (Impurity) Col->Iso2 Low Retention Interaction1 Strong pi-pi Interaction Interaction2 Weak pi-pi Interaction

Caption: Mechanism of separation on PFP columns. Differences in fluorine positioning alter interaction strength, enabling separation.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. (Demonstrates the selectivity of PFP phases for halogenated compounds).

  • FDA Guidance for Industry. (2021). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] U.S. Food and Drug Administration.

  • PubChem Compound Summary. (n.d.). This compound. National Library of Medicine.

Sources

Safety Operating Guide

4-Chloro-2,5-difluoro-N-methylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for 4-Chloro-2,5-difluoro-N-methylbenzamide

Compound Profile & Mechanistic Hazard Assessment

This compound (CAS: 921213-29-8) is a heavily halogenated aromatic building block widely utilized in drug discovery and agrochemical development. From a laboratory safety and waste management perspective, the presence of both fluorine and chlorine substituents on the aromatic ring dictates a stringent, highly specific disposal protocol.

The Causality of Disposal Choices: Standard chemical disposal methods are fundamentally inadequate for this compound. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. If subjected to standard, low-temperature incineration, fluorinated and chlorinated aromatics undergo unimolecular decomposition and radical reactions that fail to completely destroy the molecule [1]. This incomplete combustion leads to the formation of Products of Incomplete Combustion (PICs), which can include highly toxic dioxins, furans, or smaller persistent fluorinated fragments[1].

To achieve a self-validating destruction process, the disposal system must provide sufficient thermal energy to break both the C-F and C-Cl bonds, followed immediately by the chemical neutralization of the resulting acidic byproducts [2].

Step-by-Step Operational Disposal Plan

Phase 1: Waste Segregation and Containment

  • Strict Segregation: Isolate this compound waste into a dedicated "Halogenated Organic Waste" stream. Never mix halogenated waste with non-halogenated solvents. Mixing these streams exponentially increases disposal costs and safety risks, as halogenated waste requires specialized thermal treatment to process the halogens safely [3].

  • Containerization: Collect the waste in chemically compatible, leak-proof containers, preferably High-Density Polyethylene (HDPE) or PTFE-lined drums. Fill containers to a maximum of 75% capacity to allow for vapor expansion and prevent over-pressurization [4].

  • Labeling: Clearly affix a hazardous waste label detailing the full chemical name ("this compound"), the primary hazard (Target Organ Toxicity/Environmental Hazard), and the date of initial accumulation.

Phase 2: Managing "Empty" Containers (RCRA Compliance) Laboratory personnel frequently mishandle empty chemical containers. To relieve a container of its hazardous waste regulatory status under the EPA's Resource Conservation and Recovery Act (RCRA):

  • Residue Verification: Ensure all pourable or pumpable waste has been removed. For standard hazardous waste in containers ≤ 119 gallons, the container is only considered "RCRA-empty" if no more than 3% by weight of the total capacity remains [5].

  • Triple Rinsing: If the material is classified locally as an acute hazard, the container must be triple-rinsed with a solvent capable of dissolving the benzamide derivative[5]. The rinsate must then be collected and disposed of as halogenated organic waste.

Phase 3: Final Thermal Destruction

  • High-Temperature Incineration: Contract a licensed hazardous waste facility equipped with a rotary kiln or liquid injection incinerator. The facility must operate at temperatures exceeding 1,400 °C to ensure the complete cleavage of the stable fluorinated carbon chains[1].

  • Flue Gas Scrubbing: As the molecule degrades, it releases hydrogen fluoride (HF) and hydrogen chloride (HCl) gases. The incinerator must feature an alkaline flue gas scrubber to neutralize these highly corrosive acids into inert alkali-halogen salts before the exhaust is released into the atmosphere[2].

Quantitative Operational Parameters

To ensure scientific integrity and regulatory compliance, the chosen disposal facility should validate their process against the following operational parameters.

ParameterTarget ThresholdMechanistic Rationale
Incineration Temperature > 1,400 °CProvides the activation energy required to break stable C-F and C-Cl bonds[1].
Residence Time ≥ 2.0 secondsEnsures complete thermal oxidation and prevents the formation of PICs[2].
Destruction & Removal Efficiency (DRE) 99.99% to 99.9999%EPA standard required to prevent environmental contamination by fluorinated organics [6].
Scrubber pH > 7.0 (Alkaline)Essential for the rapid neutralization of HF and HCl exhaust gases[2].

Process Visualization

Figure 1: Decision-making and operational workflow for halogenated benzamide disposal.

References

  • U.S. Environmental Protection Agency (EPA) . Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Available at: [Link]

  • University of Tennessee Institute of Agriculture (UTIA) . Hazardous Waste Guide. Available at:[Link]

  • Nipissing University . Hazardous Materials Disposal Guide. Available at: [Link]

  • Environmental Resource Center (ERC) . How to Determine if Containers are RCRA-Empty [40 CFR 261.7]. Available at:[Link]

  • Shook, Hardy & Bacon . Material Concerns: Legal Updates on Substances of Emerging Concern. Available at: [Link]

Sources

Personal protective equipment for handling 4-Chloro-2,5-difluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a mechanistic system of risk mitigation. Handling 4-Chloro-2,5-difluoro-N-methylbenzamide (CAS 921213-29-8) requires more than passive compliance; it demands an active understanding of its molecular behavior.

The integration of chlorine and fluorine substituents on the benzamide ring fundamentally alters this compound's physicochemical profile. These halogens significantly increase the molecule's lipophilicity and metabolic stability. If this compound breaches your physical barriers—particularly when dissolved in organic carrier solvents—it can rapidly absorb through the dermal layer and resist enzymatic degradation. Our safety protocols are designed around this causality: we do not just block the powder; we engineer dynamic barriers against its lipophilic potential.

Below is the comprehensive, self-validating operational guide for the safe handling, spill response, and disposal of this compound.

Mechanistic PPE Selection & Quantitative Specifications

In accordance with [1], handling this halogenated compound requires a self-validating Personal Protective Equipment (PPE) system. The required PPE shifts depending on the physical state of the compound (solid powder vs. dissolved in solvent), as the carrier solvent drastically alters the breakthrough time of standard polymers.

Table 1: PPE Specifications and Mechanistic Justifications

PPE CategoryMaterial SpecificationBreakthrough TimeThicknessMechanistic Justification
Primary Gloves Nitrile Rubber> 480 min (Solid)0.11 mmProvides high mechanical resistance to crystalline solid powders; prevents direct dermal contact[2].
Secondary Gloves Neoprene / Butyl> 240 min (Solvent)0.30 mmRequired when the compound is dissolved in carrier solvents (e.g., DMSO, DCM). Solvents act as a vehicle for the lipophilic compound, rapidly permeating standard nitrile.
Eye Protection Polycarbonate GogglesN/A2.0 mmANSI Z87.1 compliant; protects mucous membranes from aerosolized particulates during transfer[2].
Respirator N95 / P100 Particulate99.9% efficiencyN/AFilters out fine airborne dust generated during weighing. Mandatory if handled outside a ventilated enclosure[3].

Operational Workflow: Handling & Weighing

When manipulating the dry powder, the primary risk is aerosolization and subsequent inhalation or ocular exposure. The following protocol ensures a closed-loop safety system.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the laboratory environment maintains negative pressure relative to public corridors. Verify the chemical fume hood has a face velocity of 80-100 feet per minute (fpm) to guarantee adequate vapor and dust capture[4].

  • PPE Donning Sequence: Inspect nitrile gloves for micro-punctures. Don the lab coat, followed by safety goggles, and finally the gloves. Ensure the glove cuffs completely cover the lab coat sleeves to eliminate any exposed skin at the wrists[2].

  • Static Mitigation (Crucial Step): this compound is a fine powder that easily holds a static charge, leading to unpredictable aerosolization. Wipe the exterior of the reagent bottle and the analytical balance with an anti-static zero-ion wipe before opening the container.

  • Precision Transfer: Using a grounded stainless-steel spatula, transfer the required mass into a pre-tared, anti-static weigh boat. Do not drop the powder; place it gently to minimize dust generation.

  • Sealing and Transport: If the weighed compound must be moved outside the fume hood to an assay station, transfer it into a secondary containment vessel (e.g., a sealed centrifuge tube) before removing it from the ventilated enclosure.

Spill Response & Decontamination Protocol

A spill compromises the controlled environment. Because halogenated organics are environmentally persistent, dry-sweeping is strictly prohibited as it forces the compound into the air.

Step-by-Step Methodology:

  • Evacuation and Assessment: Immediately halt work. If the spill is >50 grams or highly aerosolized, evacuate the immediate area and allow the laboratory's HVAC system to clear airborne particulates for a minimum of 15 minutes[5].

  • Wet Containment: Surround the spilled powder with a wet absorbent material (using water mixed with a mild surfactant) to trap the dust and prevent further aerosolization.

  • Collection: Use a damp, disposable chemical wipe to collect the material. Place all contaminated wipes, broken glass, and the spilled chemical into a designated, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a compatible solvent known to dissolve the compound (e.g., a small volume of isopropanol), followed by a thorough wash with industrial soap and water to strip away any residual lipophilic traces from the benchtop.

Halogenated Waste Disposal Plan

Halogenated organic compounds cannot be disposed of via standard municipal waste or standard non-halogenated solvent streams. Due to their environmental persistence and the risk of generating highly toxic byproducts (e.g., dioxins) during low-temperature incineration, they require specialized handling[6].

Step-by-Step Methodology:

  • Strict Segregation: All waste containing this compound (including contaminated gloves and weigh boats) must be strictly segregated into a designated container[7]. Do not comingle with acetone or ethanol waste streams.

  • Regulatory Labeling: The container must be explicitly labeled with the full chemical name, CAS number (921213-29-8), and the hazard warning "Toxic / Halogenated Organic"[1].

  • Aqueous Restrictions: Never discharge any dissolved compound into the municipal sewer system. Even trace amounts of halogenated aromatics exceed EPA threshold limits for aqueous discharge[7].

  • Final Disposition: Coordinate with your Environmental Health and Safety (EHS) department to ensure the waste is routed for high-temperature incineration via a licensed hazardous waste contractor[8].

Workflow Visualization

G Start Hazard Assessment: Halogenated Benzamide Solid Physical State: Solid Powder Start->Solid Solution Physical State: Dissolved in Solvent Start->Solution PPE_Solid PPE: Nitrile Gloves, N95 Respirator, Goggles Solid->PPE_Solid PPE_Solvent PPE: Butyl/Neoprene Gloves, Fume Hood, Face Shield Solution->PPE_Solvent Waste Disposal: Halogenated Waste Stream PPE_Solid->Waste PPE_Solvent->Waste

Logical workflow for PPE selection and disposal based on the physical state of the compound.

References

  • Title: Navigating OSHA Chemical Safety Rules for a Safer Workplace Source: Three Sixty Safety URL: [Link]

  • Title: Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste Source: Centre for Environmental Rights (Department of Water Affairs & Forestry) URL: [Link]

  • Title: UWO Guide to Classifying Unwanted Materials Source: University of Wisconsin–Oshkosh EHS URL: [Link]

  • Title: Chemical PPE for the Workplace: Legal and Professional Requirements Source: Solus Group URL: [Link]

  • Title: 5 Types of PPE for Hazardous Chemicals Source: Hazmat School URL: [Link]

  • Title: Hazardous Materials Disposal Guide Source: Nipissing University URL: [Link]

Sources

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